molecular formula C7H10N2 B097021 2-Propylpyrazine CAS No. 18138-03-9

2-Propylpyrazine

Katalognummer: B097021
CAS-Nummer: 18138-03-9
Molekulargewicht: 122.17 g/mol
InChI-Schlüssel: DJLLTFRHLPVCEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propylpyrazine, also known as fema 3961, belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. Propylpyrazine is soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, propylpyrazine is primarily located in the cytoplasm. Propylpyrazine is a green, nutty, and vegetable tasting compound that can be found in coffee and coffee products. This makes propylpyrazine a potential biomarker for the consumption of this food product.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-propylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-3-7-6-8-4-5-9-7/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLLTFRHLPVCEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066316
Record name Propylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to light yellow liquid with a green vegetable odour
Record name 2-Propylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/727/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

65.00 °C. @ 12.00 mm Hg
Record name Propylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041571
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2-Propylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/727/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.966-0.970
Record name 2-Propylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/727/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

18138-03-9
Record name Propylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18138-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018138039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2-propyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62VZ3AQA6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Propylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041571
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Natural Occurrence of 2-Propylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propylpyrazine (CAS No. 18138-03-9) is a heterocyclic aromatic organic compound belonging to the pyrazine family. These compounds are notable for their significant contribution to the aroma and flavor of many foods and beverages. Characterized by a green, nutty, and roasted sensory profile, this compound is naturally formed during the thermal processing of food through the Maillard reaction. This technical guide provides an in-depth overview of the natural occurrence of this compound, its biosynthetic pathway, and the analytical methodologies used for its identification and quantification in various natural matrices.

Natural Occurrence of this compound

This compound is primarily a product of thermal food processing, such as roasting, baking, and frying. Its presence has been identified in a variety of common foodstuffs where it contributes to the characteristic roasted and nutty flavors.[1]

Key natural sources include:

  • Roasted Coffee: Found as a volatile aroma compound generated during the roasting of coffee beans.[2]

  • Bread: Identified as a volatile component, particularly in the crust of wheat bread.[3]

  • Roasted Nuts: Detected in roasted peanuts and walnuts.[2][4]

  • Cocoa: Present in processed cocoa products.[2]

  • Fermented Products: Pyrazines, in general, are found in various fermented foods and beverages.[2]

Quantitative Data

Direct quantitative analysis of this compound in food matrices is not widely reported in the scientific literature. Many studies identify its presence qualitatively but do not provide specific concentrations. One analysis of commercial peanut butter preparations detected propylpyrazine only in trace amounts, below 1 part-per-billion (ppb).[4] While specific concentration data is scarce, estimated daily intake values have been calculated based on its use as a flavoring agent.

Data PointValueRegionSource
Maximised Survey-derived Daily Intake (MSDI)0.12 µ g/capita/day EuropeThe Good Scents Company[2]
Maximised Survey-derived Daily Intake (MSDI)0.10 µ g/capita/day USAThe Good Scents Company[2]
Concentration in Peanut Butter< 1 ppb (trace amount)Not SpecifiedBiosci Biotechnol Biochem (1997)[4]

Note: The scarcity of quantitative data highlights an opportunity for further research in the analytical characterization of this specific pyrazine in various foodstuffs.

Biosynthesis Pathway: The Maillard Reaction

The formation of this compound and other alkylpyrazines in food is predominantly a result of the Maillard reaction. This complex series of non-enzymatic browning reactions occurs between amino acids and reducing sugars at elevated temperatures.

The key steps leading to the formation of the pyrazine ring are:

  • Condensation: A reducing sugar (e.g., glucose) reacts with an amino acid to form a Schiff base.

  • Rearrangement: The Schiff base undergoes rearrangement to form an Amadori or Heyns product.

  • Degradation: The Amadori/Heyns products degrade into highly reactive dicarbonyl compounds (e.g., glyoxal, methylglyoxal).

  • Strecker Degradation: The dicarbonyls react with other amino acids in a process called Strecker degradation to produce aminocarbonyls and Strecker aldehydes. The side chain of the original amino acid determines the structure of the resulting Strecker aldehyde.

  • Condensation & Cyclization: Two aminocarbonyl molecules condense to form a dihydropyrazine intermediate.

  • Oxidation: The unstable dihydropyrazine is oxidized to form a stable, aromatic alkylpyrazine.

The specific alkyl side chains, such as the propyl group in this compound, are derived from the pool of reactive carbonyls and aldehydes (including Strecker aldehydes) present during the reaction.

Maillard_Pathway cluster_precursors Reactants cluster_intermediates Intermediate Stages cluster_products Products AminoAcid Amino Acid SchiffBase Schiff Base / Amadori Product AminoAcid->SchiffBase ReducingSugar Reducing Sugar ReducingSugar->SchiffBase Dicarbonyls α-Dicarbonyls SchiffBase->Dicarbonyls Degradation Aminocarbonyls α-Aminocarbonyls Dicarbonyls->Aminocarbonyls + Amino Acid (Strecker Degradation) Dihydropyrazine Dihydropyrazine Intermediate Aminocarbonyls->Dihydropyrazine Condensation (x2) Alkylpyrazine This compound & other Alkylpyrazines Dihydropyrazine->Alkylpyrazine Oxidation

Generalized Maillard reaction pathway for alkylpyrazine formation.

Experimental Protocols for Analysis

The analysis of volatile compounds like this compound from a complex food matrix requires sensitive and specific analytical techniques. The most common workflow involves extraction and concentration of the volatiles, followed by separation and detection using gas chromatography-mass spectrometry (GC-MS).

Detailed Methodology: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

This protocol is a generalized method based on techniques reported for pyrazine analysis in food.[4][5]

  • Sample Preparation:

    • Homogenize a known quantity (e.g., 100 g) of the food sample (e.g., peanut butter, bread crust) with distilled water to create a slurry.

    • Add a known amount of an appropriate internal standard (e.g., an isotopically labeled pyrazine or a pyrazine not expected to be in the sample, like 2-ethoxy-3-ethylpyrazine) to enable quantification.

    • Add sodium chloride to the slurry to increase the ionic strength and promote the release of volatile compounds.

  • Acidic Purge (Optional Cleanup):

    • Acidify the sample slurry to a low pH using hydrochloric acid (HCl).

    • Purge the sample with an inert gas (e.g., nitrogen) at a controlled flow rate and temperature (e.g., 65°C). This step removes non-basic volatile interferences while the protonated (non-volatile) pyrazines remain in the solution.

  • Volatile Extraction and Trapping:

    • Adjust the pH of the slurry to be strongly alkaline (e.g., pH 12) using a base like sodium hydroxide (NaOH). This deprotonates the pyrazines, converting them into their volatile form.

    • Heat the alkaline solution (e.g., 50°C) and purge with an inert gas (e.g., nitrogen at 40 mL/min) for a set period (e.g., 1 hour).

    • Pass the gas stream through a sorbent trap (e.g., packed with Tenax-TA) to capture and concentrate the volatile pyrazines.

  • Thermal Desorption and GC-MS Analysis:

    • Place the sorbent trap into a thermal desorber unit connected to the GC-MS system.

    • Rapidly heat the trap (e.g., to 220°C) to release the trapped analytes into the GC injection port.

    • Separate the volatile compounds on a capillary GC column (e.g., DB-1 or similar non-polar phase) using a programmed temperature ramp.

    • Detect and identify the eluted compounds using a mass spectrometer. Identification of this compound is confirmed by comparing its retention time and mass spectrum to that of a pure analytical standard.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Alternative Extraction: For some matrices, Headspace Solid-Phase Microextraction (HS-SPME) can be used as an alternative to Purge and Trap. In HS-SPME, a coated fiber is exposed to the headspace above the heated sample to adsorb volatiles, and the fiber is then directly desorbed in the GC injector.[6]

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization + Internal Standard Alkalinization Alkalinization (pH > 11) Homogenization->Alkalinization PurgeTrap Purge and Trap (Tenax-TA) or HS-SPME Alkalinization->PurgeTrap ThermalDesorption Thermal Desorption PurgeTrap->ThermalDesorption GCSeparation Gas Chromatography (GC) Separation ThermalDesorption->GCSeparation MSDetection Mass Spectrometry (MS) Detection GCSeparation->MSDetection Identification Identification (vs. Standard) MSDetection->Identification Quantification Quantification (vs. Internal Std.) Identification->Quantification

General workflow for the analysis of this compound in food.

References

Formation Pathways of 2-Propylpyrazine in Food: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazines are a significant class of nitrogen-containing heterocyclic compounds that contribute to the desirable nutty, roasted, and toasted aromas in a wide variety of thermally processed foods. Among these, 2-propylpyrazine imparts specific green and nutty flavor notes. Its formation is primarily a result of the Maillard reaction and the subsequent Strecker degradation of specific amino acid precursors during cooking processes like roasting, frying, and baking. Understanding the intricate formation pathways of this compound is crucial for flavor chemists and food scientists aiming to control and optimize desirable aroma profiles in food products. This technical guide delineates the core chemical reactions leading to the formation of this compound, provides available quantitative data, details experimental protocols for its analysis, and presents visual diagrams of the key pathways and workflows.

Principal Formation Pathways

The synthesis of this compound in food is predominantly a non-enzymatic process driven by heat. The two central reaction cascades are the Maillard reaction and the Strecker degradation.

The Maillard Reaction

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating, leading to the formation of a wide array of flavor and color compounds.[1] The initial step involves the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid to form a Schiff base, which then cyclizes to an N-substituted glycosylamine.[2] This intermediate undergoes rearrangement to form an Amadori or Heyns compound. Subsequent degradation of these compounds through various routes, including enolization and dehydration, produces highly reactive α-dicarbonyl compounds (e.g., glyoxal, methylglyoxal, diacetyl) and other key intermediates.[2]

Strecker Degradation: The Origin of the Propyl Moiety

The Strecker degradation is a critical component of the Maillard reaction, responsible for the formation of aldehydes (Strecker aldehydes) and α-aminocarbonyls from α-amino acids in the presence of an α-dicarbonyl compound.[3][4][5] The Strecker aldehyde contains one less carbon atom than the parent amino acid and often contributes directly to the food's aroma.[6]

The formation of the propyl side chain of this compound is strongly hypothesized to originate from the Strecker degradation of the amino acid L-norvaline . The degradation of L-norvaline yields butanal , the Strecker aldehyde that provides the three-carbon (propyl) precursor.

The overall reaction is as follows: L-norvaline + α-dicarbonyl compound → Butanal + α-aminocarbonyl + CO₂

Final Assembly of the Pyrazine Ring

The final step in the formation of this compound involves the condensation of two α-aminocarbonyl molecules, which are also products of the Strecker degradation. These intermediates cyclize to form a dihydropyrazine ring, which is then oxidized to the stable aromatic pyrazine.

For the formation of this compound, one of the α-aminocarbonyls must be derived from a precursor that can provide the propyl side chain. This can occur through the reaction of an α-dicarbonyl with ammonia (from the Strecker degradation) and a carbonyl compound containing the propyl group (like butanal). A plausible pathway involves the condensation of an α-aminoketone with butanal, followed by cyclization, dehydration, and oxidation to yield this compound.

Quantitative Data on Propylpyrazine Formation

Quantitative data specifically for this compound in food or model systems is limited in readily available literature. However, studies on related propyl-substituted pyrazines provide insight into their formation yields under specific conditions. The following table summarizes quantitative data for 2-methyl-5-propylpyrazine and 2-methyl-6-propylpyrazine from Maillard reaction model systems.

Pyrazine CompoundPrecursorsReaction ConditionsYield (µg/g)Reference
2-methyl-5-propylpyrazineLysine-Alanine mixture + GlucoseNot specified3-fold increase compared to single amino acids[7]
2-methyl-6-propylpyrazineArginine-Lysine dipeptide + Glucose140 °C for 90 min, pH 8.00.10 ± 0.002[2]
2-methyl-5-propylpyrazineArginine-Lysine dipeptide + Glucose140 °C for 90 min, pH 8.00.05 ± 0.007[2]

Visualizing the Formation Pathways and Experimental Workflow

Maillard Reaction and Pyrazine Formation Pathway

Maillard_Reaction cluster_0 Initial Stage cluster_1 Intermediate Stage cluster_2 Final Stage Reducing_Sugar Reducing Sugar (e.g., Glucose) Schiff_Base Schiff Base Reducing_Sugar->Schiff_Base Amino_Acid Amino Acid (e.g., Norvaline) Amino_Acid->Schiff_Base Strecker_Degradation Strecker Degradation Amino_Acid->Strecker_Degradation Amadori_Product Amadori Product Schiff_Base->Amadori_Product Dicarbonyls α-Dicarbonyls (e.g., Glyoxal) Amadori_Product->Dicarbonyls Amadori_Product->Strecker_Degradation Dicarbonyls->Strecker_Degradation Aminocarbonyls α-Aminocarbonyls Strecker_Degradation->Aminocarbonyls Strecker_Aldehydes Strecker Aldehydes (e.g., Butanal) Strecker_Degradation->Strecker_Aldehydes Dihydropyrazine Dihydropyrazine Intermediate Aminocarbonyls->Dihydropyrazine Pyrazines Alkylpyrazines (e.g., this compound) Dihydropyrazine->Pyrazines Oxidation

Caption: General pathway of the Maillard reaction leading to alkylpyrazine formation.

Strecker Degradation of L-Norvaline

Strecker_Degradation Norvaline L-Norvaline Intermediate_Imine Intermediate Imine Norvaline->Intermediate_Imine Dicarbonyl α-Dicarbonyl Compound Dicarbonyl->Intermediate_Imine Decarboxylation Decarboxylation (-CO₂) Intermediate_Imine->Decarboxylation Hydrolysis Hydrolysis (+H₂O) Decarboxylation->Hydrolysis Butanal Butanal (Strecker Aldehyde for Propyl Group) Hydrolysis->Butanal Aminoketone α-Aminoketone Hydrolysis->Aminoketone

Caption: Strecker degradation of L-norvaline to form butanal.

Experimental Workflow for this compound Analysis

Experimental_Workflow Start Start: Food Sample Homogenization 1. Sample Homogenization Start->Homogenization Vial 2. Transfer to Headspace Vial (with internal standard) Homogenization->Vial HS_SPME 3. Headspace Solid-Phase Microextraction (HS-SPME) Vial->HS_SPME GC_MS 4. GC-MS Analysis HS_SPME->GC_MS Data_Processing 5. Data Processing (Peak identification and quantification) GC_MS->Data_Processing End End: Quantitative Results Data_Processing->End

Caption: Workflow for HS-SPME-GC-MS analysis of this compound.

Experimental Protocols

The analysis of volatile compounds like this compound in complex food matrices requires sensitive and robust analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method.

HS-SPME-GC-MS Analysis of this compound

This protocol is a generalized methodology based on common practices for volatile compound analysis in food.[7][8][9]

Objective: To extract, identify, and quantify this compound from a food matrix.

Materials and Equipment:

  • Food sample (e.g., roasted nuts, baked goods)

  • This compound analytical standard

  • Internal standard (e.g., 2-methyl-3-heptylpyrazine or a deuterated pyrazine)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater-stirrer or heating block

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Homogenize the solid food sample into a fine powder or paste.

    • Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.

    • Add a known concentration of the internal standard solution to the vial.

    • If desired, add 5 mL of a saturated NaCl solution to increase the ionic strength of the aqueous phase and promote the release of volatile compounds into the headspace.

    • Immediately seal the vial with the cap and septum.

  • HS-SPME Extraction:

    • Place the vial in a heating block or water bath set to a pre-optimized temperature (typically 60-80°C).[8]

    • Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) with agitation to facilitate the release of volatiles into the headspace.

    • Expose the conditioned SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) while maintaining the temperature and agitation.[8]

  • GC-MS Analysis:

    • After extraction, retract the fiber and immediately introduce it into the heated injection port of the GC (typically set at 250°C) for thermal desorption of the analytes.

    • Desorb for 3-5 minutes in splitless mode to ensure complete transfer of the analytes to the GC column.

    • GC Conditions (Example):

      • Column: A polar capillary column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

      • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 230°C at a rate of 4-5°C/min, and hold for 5 min.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 300.

      • Source Temperature: 230°C.

      • Transfer Line Temperature: 250°C.

  • Identification and Quantification:

    • Identify this compound by comparing its mass spectrum and retention time with that of the pure analytical standard. Confirmation can be achieved by matching with mass spectral libraries (e.g., NIST).

    • Quantify the concentration of this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to a previously established calibration curve.

Conclusion

The formation of this compound is a complex process deeply rooted in the Maillard reaction and Strecker degradation, with L-norvaline being a key precursor for its characteristic propyl side chain. While direct quantitative data for this compound remains an area for further research, the established pathways for alkylpyrazine formation provide a robust framework for understanding and predicting its occurrence. The analytical protocols outlined, particularly HS-SPME-GC-MS, offer the necessary sensitivity and selectivity for the accurate determination of this and other critical flavor compounds in food. This guide provides a foundational understanding for researchers and scientists working to modulate and control flavor development in thermally processed foods.

References

Biosynthesis of alkylpyrazines in natural products

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis of Alkylpyrazines in Natural Products

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylpyrazines are a diverse class of nitrogen-containing heterocyclic aromatic compounds that are pivotal to the sensory profiles of numerous natural and processed products. They are the source of characteristic nutty, roasted, and earthy aromas in foods like coffee, cocoa, and baked goods.[1] Beyond their role as flavor and fragrance compounds, alkylpyrazines function as semiochemicals in insects and possess a range of pharmacological activities.[2] While traditionally associated with thermally-driven Maillard reactions in cooked foods, there is a significant and growing body of research on their biosynthesis by microorganisms and plants under ambient conditions.[3]

This guide provides a comprehensive technical overview of the core biosynthetic pathways of alkylpyrazines in natural systems. It details the key precursors, enzymatic steps, and regulatory factors that govern their formation. Furthermore, it includes quantitative production data, detailed experimental protocols for pathway elucidation, and visual diagrams of the core biochemical routes and experimental workflows.

Core Biosynthetic Pathways

The biosynthesis of alkylpyrazines in natural products primarily follows distinct pathways depending on the precursor amino acids and the producing organism. The most well-characterized routes are the L-threonine-dependent pathway in bacteria, the acetoin-based pathway for tetramethylpyrazine, and the pathways leading to methoxypyrazines in plants.

L-Threonine-Dependent Pathway in Bacillus subtilis

Bacillus subtilis is a key organism in the production of 2,5-dimethylpyrazine (2,5-DMP) and 2,3,5-trimethylpyrazine (TMP).[4] The biosynthesis of these compounds initiates from the amino acid L-threonine.

The pathway for 2,5-DMP involves a critical enzymatic first step followed by a series of spontaneous chemical reactions.[5] L-threonine is oxidized by L-threonine-3-dehydrogenase (TDH) to form the unstable intermediate L-2-amino-acetoacetate.[6] This intermediate spontaneously decarboxylates to yield aminoacetone. Two molecules of aminoacetone then condense to form 3,6-dihydro-2,5-dimethylpyrazine, which subsequently auto-oxidizes to the final aromatic product, 2,5-DMP.[4][6][7]

A competing pathway exists where the intermediate L-2-amino-acetoacetate is cleaved by 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL) into glycine and acetyl-CoA.[6] Genetic inactivation of the gene encoding KBL has been shown to significantly enhance the yield of 2,5-DMP by channeling more precursor into the pyrazine pathway.[4]

The biosynthesis of TMP is mechanistically related and also dependent on TDH and L-threonine, but additionally requires precursors derived from glucose metabolism.[6] Aminoacetone, derived from threonine, condenses with acetoin, derived from pyruvate, to form TMP.[4]

Threonine_Pathway cluster_dmp 2,5-Dimethylpyrazine (2,5-DMP) Synthesis cluster_kbl Competing Pathway cluster_tmp 2,3,5-Trimethylpyrazine (TMP) Synthesis Thr L-Threonine AAA L-2-Amino-acetoacetate Thr->AAA TDH AA Aminoacetone AAA->AA Spontaneous Decarboxylation KBL_node KBL AAA->KBL_node DH_DMP 3,6-Dihydro-2,5-DMP AA->DH_DMP Spontaneous Dimerization (2x) TMP 2,3,5-Trimethylpyrazine AA->TMP Condensation DMP 2,5-Dimethylpyrazine DH_DMP->DMP Spontaneous Oxidation Gly Glycine AcCoA Acetyl-CoA KBL_node->Gly KBL_node->AcCoA Glc D-Glucose Pyr Pyruvate Glc->Pyr Glycolysis Acetoin Acetoin Pyr->Acetoin ALS, ALDC Acetoin->TMP

Biosynthesis of 2,5-DMP and TMP from L-Threonine in B. subtilis.
Acetoin-Dependent Pathway for 2,3,5,6-Tetramethylpyrazine (TTMP)

2,3,5,6-Tetramethylpyrazine (TTMP), another commercially significant alkylpyrazine, is synthesized from precursors derived from central carbon metabolism.[8] The key building block is acetoin (3-hydroxy-2-butanone). In organisms like Corynebacterium glutamicum and Bacillus subtilis, pyruvate, the end product of glycolysis, is converted to α-acetolactate by α-acetolactate synthase (ALS) .[9][10][11] α-Acetolactate is then decarboxylated to acetoin, a reaction that can occur spontaneously or be catalyzed by α-acetolactate decarboxylase (budA) .[9][10][11] Two molecules of acetoin, in the presence of an ammonia source, condense to form TTMP through several proposed intermediates.[9][10][11]

TTMP_Pathway cluster_ttmp 2,3,5,6-Tetramethylpyrazine (TTMP) Synthesis Glucose Glucose Pyruvate Pyruvate (2x) Glucose->Pyruvate Glycolysis Acetolactate α-Acetolactate Pyruvate->Acetolactate α-Acetolactate Synthase (ALS) Acetoin Acetoin (2x) Acetolactate->Acetoin α-Acetolactate Decarboxylase (budA) or Spontaneous TTMP 2,3,5,6-Tetramethylpyrazine Acetoin->TTMP Spontaneous Condensation Ammonia Ammonia Source (e.g., Amino Acids) Ammonia->TTMP

Biosynthesis of TTMP from Acetoin.
Biosynthesis of 3-Alkyl-2-Methoxypyrazines (MPs)

3-Alkyl-2-methoxypyrazines (MPs), such as 3-isobutyl-2-methoxypyrazine (IBMP) responsible for the characteristic "bell pepper" aroma, are predominantly found in plants. Their biosynthesis involves branched-chain amino acids and a C2-unit, likely derived from glycine or serine.[12][13] Several pathways have been proposed. One prominent hypothesis suggests the condensation of an amino acid (e.g., L-leucine for IBMP) with another (e.g., glycine) to form a cyclic dipeptide intermediate (a 2,5-diketopiperazine).[14] This intermediate undergoes further modification to form a 3-alkyl-2-hydroxypyrazine (e.g., IBHP). The final, well-established step is the O-methylation of the hydroxypyrazine by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) to yield the final methoxypyrazine.

MP_Pathway cluster_mp Proposed 3-Isobutyl-2-Methoxypyrazine (IBMP) Synthesis Leu L-Leucine DKP 2,5-Dicarbonyl-3-isobutyl-piperazine (Diketopiperazine Intermediate) Leu->DKP Condensation Gly Glycine / Serine (C2-Unit Source) Gly->DKP SAM SAM SAH SAH SAM->SAH CH₃ IBMP 3-Isobutyl-2-methoxypyrazine (IBMP) IBHP 3-Isobutyl-2-hydroxypyrazine (IBHP) DKP->IBHP Modification Steps (Hypothesized) IBHP->IBMP O-Methyltransferase (OMT)

Proposed pathway for 3-Alkyl-2-Methoxypyrazine (MP) biosynthesis.

Quantitative Data on Alkylpyrazine Production

The yield of alkylpyrazines from microbial fermentation varies significantly based on the species, strain, genetic modifications, and culture conditions. Metabolic engineering, particularly the knockout of competing pathways, has proven effective in boosting production titers.

AlkylpyrazineProducing OrganismStrain / Genetic ModificationProduction TiterReference
2,5-Dimethylpyrazine (2,5-DMP)Bacillus subtilis 168Wild Type (Control)0.36 mM[4]
2,5-Dimethylpyrazine (2,5-DMP)Bacillus subtilis 168Δkbl (KBL knockout)2.82 mM [4]
2-MethylpyrazineBacillus subtilisStrain BcP4690 µg/L[8]
2,6-DimethylpyrazineBacillus subtilisStrain BcP41891 µg/L[8]
2,5-Dimethylpyrazine (2,5-DMP)Bacillus subtilisStrain BcP214.5 mg/L[8]
2,3,5-Trimethylpyrazine (TMP)Bacillus subtilisStrain BcP2152.6 mg/L[8]
2,3,5,6-Tetramethylpyrazine (TTMP)Bacillus subtilisStrain BcP21501.1 mg/L [8]
2,3,5-Trimethylpyrazine (TMP)Bacillus amyloliquefaciensStrain LC-6 (Initial)0.071 mg/g[15]
2,3,5-Trimethylpyrazine (TMP)Bacillus amyloliquefaciensStrain LC-6 (Optimized)0.446 mg/g [15]

Experimental Protocols

Elucidating the biosynthetic pathways of volatile compounds like alkylpyrazines requires a combination of microbial fermentation, genetic engineering, and sensitive analytical techniques.

General Workflow for Analysis

The overall process involves culturing the microorganism, often with labeled precursors, followed by extraction of the volatile pyrazines and analysis by mass spectrometry to identify compounds and trace the incorporation of isotopic labels.

Workflow cluster_exp Experimental Workflow Culture 1. Microbial Culture - Select Strain (e.g., B. subtilis) - Prepare Media (e.g., LB Broth) - Add Precursors (Optional: Labeled Threonine) Incubate 2. Incubation - Controlled Temperature (e.g., 37°C) - Shaking for Aeration - Defined Time Period (e.g., 48-72h) Culture->Incubate Extract 3. Volatile Extraction (HS-SPME) - Transfer Culture to Vial - Add Internal Standard - Heat and Expose SPME Fiber Incubate->Extract Analyze 4. GC-MS Analysis - Thermal Desorption in GC Inlet - Chromatographic Separation (e.g., DB-WAX column) - Mass Spectrometry Detection Extract->Analyze Data 5. Data Processing - Identify Peaks by Retention Time & Mass Spectra - Quantify vs. Internal Standard - Analyze Mass Isotopologue Distribution Analyze->Data

References

An In-depth Technical Guide to the Aroma and Flavor Profile of 2-Propylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aroma and flavor characteristics of 2-propylpyrazine, a key volatile compound found in a variety of foods and utilized as a flavoring agent. This document details its sensory profile, physicochemical properties, and the methodologies used for its analysis, offering valuable information for professionals in research, food science, and drug development.

Sensory Profile of this compound

This compound is a heterocyclic aromatic compound that contributes significantly to the sensory experience of many cooked and roasted foods. Its aroma and flavor are complex, often described with a combination of nutty, roasted, green, and vegetable-like notes.[1][2] The overall perception can vary depending on its concentration and the food matrix in which it is present.

Aroma: The aroma profile is predominantly characterized by nutty and roasted scents, reminiscent of roasted barley, hazelnuts, and corn.[2] It also possesses distinct green and vegetable undertones.[2]

Flavor: The flavor profile mirrors its aroma, with prominent green and nutty tastes. Some sources also describe a slightly burnt taste.[2]

Physicochemical Properties and Occurrence

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 18138-03-9
Molecular Formula C₇H₁₀N₂
Molecular Weight 122.17 g/mol
Appearance Colorless to pale yellow clear liquid[2]
Density 0.975 g/mL at 25 °C
Boiling Point 176.00 to 177.00 °C at 760.00 mm Hg[2]
Refractive Index 1.49200 to 1.49600 at 20.00 °C[2]
Solubility Soluble in alcohol and water[2]

This compound is a naturally occurring compound formed during the Maillard reaction and Strecker degradation, which are key chemical processes responsible for the browning and flavor development in cooked foods. It has been identified in a variety of products, including:

  • Bread

  • Cocoa

  • Coffee

  • Roasted Filberts

  • Peanuts

  • English Walnuts

  • Wort

Experimental Protocols

Sensory Evaluation

A robust sensory analysis is crucial for characterizing the aroma and flavor profile of this compound and determining its detection and recognition thresholds. A generalized workflow for such an analysis is outlined below.

sensory_workflow cluster_prep Panelist Preparation cluster_sample Sample Preparation cluster_testing Sensory Testing cluster_analysis Data Analysis P1 Panelist Screening & Training T1 Threshold Determination (e.g., ASTM E679) P1->T1 T2 Descriptive Analysis (e.g., QDA®) P1->T2 S1 Prepare Aqueous Solutions of this compound S2 Prepare Food Matrix Samples (if applicable) S1->T1 S2->T2 D1 Statistical Analysis of Threshold & Intensity Data T1->D1 T2->D1

Caption: Generalized workflow for the sensory evaluation of this compound.

Methodology Details:

  • Panelist Selection and Training: A panel of 10-15 individuals should be screened for their sensory acuity and trained to identify and scale the intensity of nutty, roasted, green, and other relevant aroma and flavor attributes.

  • Sample Preparation: For threshold determination, a series of dilutions of this compound in purified, odor-free water should be prepared. For descriptive analysis, the compound can be incorporated into a neutral food base (e.g., a simple starch or sugar solution) to assess its profile in a more complex matrix.

  • Threshold Determination: The ASTM E679 standard method, which employs a three-alternative forced-choice (3-AFC) ascending concentration series, is a widely accepted protocol for determining detection thresholds.

  • Descriptive Analysis: A trained panel can use a method like Quantitative Descriptive Analysis (QDA®) to develop a specific sensory vocabulary for this compound and rate the intensity of each attribute on a linear scale.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of this compound in various matrices. A typical workflow for GC-MS analysis is depicted below.

gcms_workflow cluster_extraction Sample Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing E1 Solid Phase Microextraction (SPME) or Solvent Extraction G1 Gas Chromatograph (GC) Separation E1->G1 M1 Mass Spectrometer (MS) Detection G1->M1 Ionization & Fragmentation D1 Compound Identification (Mass Spectra & Retention Index) M1->D1 D2 Quantification (Internal/External Standard)

Caption: General workflow for the GC-MS analysis of this compound.

Methodology Details:

  • Extraction: The choice of extraction method depends on the sample matrix. For solid samples like roasted nuts or coffee beans, headspace solid-phase microextraction (HS-SPME) is a common and solvent-free technique. For liquid samples, solvent extraction followed by concentration may be employed.

  • Gas Chromatography (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-WAX) is typically used for the separation of pyrazines.

    • Injector: The injector temperature is usually set around 250 °C.

    • Oven Program: A temperature gradient is programmed to effectively separate the volatile compounds. A typical program might start at 40 °C, hold for a few minutes, and then ramp up to 250 °C.

  • Mass Spectrometry (MS):

    • Ionization: Electron ionization (EI) at 70 eV is standard for creating reproducible mass spectra.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

    • Detection: The mass spectrometer detects the mass-to-charge ratio of the fragment ions.

  • Identification and Quantification: this compound is identified by comparing its mass spectrum and retention index to that of an authentic standard. Quantification is achieved by creating a calibration curve using a known concentration of the standard, often with the addition of an internal standard to correct for variations in extraction and injection.

Conclusion

This compound is a significant contributor to the desirable nutty and roasted aromas and flavors in a wide range of food products. Understanding its sensory characteristics and having robust analytical methods for its detection and quantification are essential for researchers, scientists, and professionals in the food and pharmaceutical industries. This guide provides a foundational understanding of this compound, summarizing its known sensory profile and detailing the experimental protocols necessary for its comprehensive analysis. Further research to determine its specific odor and taste thresholds would provide a more complete picture of its sensory impact.

References

Navigating the Sensory World of 2-Propylpyrazine: A Technical Guide to a Potent Aroma Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – A comprehensive technical guide has been developed to detail the sensory threshold of 2-propylpyrazine in both water and oil, providing a critical resource for researchers, scientists, and professionals in drug development and flavor chemistry. This in-depth guide offers a thorough examination of the quantitative sensory data, detailed experimental protocols for threshold determination, and an exploration of the underlying signaling pathways involved in pyrazine perception.

This compound is a heterocyclic aromatic organic compound known for its distinct nutty, earthy, and roasty aroma. Understanding its sensory threshold—the minimum concentration at which it can be detected by human senses—is paramount for its application in the food and pharmaceutical industries. This guide synthesizes available scientific literature to present a clear and actionable overview of this potent flavor compound.

Quantitative Sensory Thresholds of this compound

The sensory threshold of an aroma compound is significantly influenced by the medium in which it is presented. The polarity and viscosity of the solvent affect the release of volatile compounds and their interaction with olfactory receptors. The following table summarizes the reported sensory detection thresholds for this compound in aqueous and lipid-based media.

MediumThreshold TypeConcentration (ppb)Reference
WaterOdor15(Koehler, Mason, & Odell, 1971)
Oil (Lipid)Odor750(Koehler, Mason, & Odell, 1971)

Note: ppb = parts per billion

The data clearly indicates that the odor threshold of this compound is significantly lower in water compared to oil. This difference is attributed to the hydrophobic nature of this compound, which leads to a higher volatility in aqueous solutions and, consequently, a greater availability to olfactory receptors in the nasal cavity. In an oil matrix, the compound is more readily dissolved, reducing its headspace concentration and thus requiring a higher overall concentration to be detected.

Experimental Protocols for Sensory Threshold Determination

The determination of sensory thresholds requires rigorous and standardized methodologies to ensure the reliability and reproducibility of the results. The 3-Alternative Forced-Choice (3-AFC) method is a widely accepted and robust technique for establishing detection thresholds.

3-Alternative Forced-Choice (3-AFC) Method in an Aqueous Medium

This protocol outlines the determination of the odor threshold of this compound in water.

Objective: To determine the lowest concentration of this compound in water that can be reliably detected by a sensory panel.

Materials:

  • High-purity this compound

  • Odor-free, purified water

  • Glass sniffing flasks with airtight lids

  • Precision micropipettes and glassware for serial dilutions

  • A panel of trained sensory assessors (typically 15-20 individuals)

Procedure:

  • Panelist Training and Selection: Panelists are screened for their sensory acuity and trained to recognize the characteristic aroma of this compound.

  • Sample Preparation: A stock solution of this compound is prepared in a small amount of ethanol and then serially diluted with odor-free water to create a range of concentrations in geometric steps (e.g., a factor of 3).

  • Test Administration: For each concentration level, three samples are presented to each panelist in a randomized order. Two of the samples are blanks (odor-free water), and one contains the this compound dilution.

  • Panelist Task: Panelists are instructed to sniff the headspace of each flask and identify the sample that is different from the other two.

  • Data Analysis: The number of correct identifications at each concentration is recorded. The group's best-estimate threshold is calculated as the geometric mean of the last concentration not detected and the first concentration correctly identified by at least 50% of the panel, corrected for chance.

3-Alternative Forced-Choice (3-AFC) Method in an Oil Medium

This protocol is adapted for determining the odor threshold of this compound in a lipid matrix.

Objective: To determine the lowest concentration of this compound in a neutral oil that can be reliably detected by a sensory panel.

Materials:

  • High-purity this compound

  • Deodorized, neutral-flavored oil (e.g., refined peanut or canola oil)

  • Glass sample containers with lids

  • Analytical balance and volumetric flasks for accurate dilutions

  • A panel of trained sensory assessors

Procedure:

  • Panelist Training and Selection: Similar to the aqueous protocol, panelists are trained to recognize the aroma of this compound in an oil matrix.

  • Sample Preparation: A stock solution of this compound is prepared by dissolving a known weight of the compound in a specific volume of the deodorized oil. Serial dilutions are then made using the same oil as the diluent.

  • Test Administration: Three samples (two blanks and one spiked with this compound) are presented to each panelist at each concentration level. The samples are typically presented in opaque containers to avoid visual bias.

  • Panelist Task: Panelists are instructed to assess the aroma of each sample and identify the one that is different.

  • Data Analysis: The data is analyzed in the same manner as the aqueous protocol to determine the group's best-estimate threshold.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the sensory threshold of this compound using the 3-AFC method.

Sensory_Threshold_Workflow cluster_prep Preparation cluster_sensory Sensory Evaluation cluster_analysis Data Analysis start Start stock_solution Prepare Stock Solution (this compound) start->stock_solution High Purity Compound serial_dilutions Create Serial Dilutions (Water or Oil) stock_solution->serial_dilutions Select Medium three_afc_test 3-AFC Test Administration (Randomized Presentation) serial_dilutions->three_afc_test panelist_training Panelist Training & Selection panelist_training->three_afc_test panelist_response Panelist Identifies 'Odd' Sample three_afc_test->panelist_response record_responses Record Correct/ Incorrect Responses panelist_response->record_responses calculate_threshold Calculate Group Best-Estimate Threshold record_responses->calculate_threshold Statistical Analysis end_result Report Sensory Threshold calculate_threshold->end_result

Sensory Threshold Determination Workflow

Signaling Pathways in Pyrazine Perception

The perception of pyrazines, like other odorants, is initiated by the interaction of the volatile molecule with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the exact receptor-ligand interactions for this compound are a subject of ongoing research, the general signaling cascade following receptor activation is well-established.

Upon binding of an odorant molecule to its specific G-protein coupled receptor (GPCR), a conformational change in the receptor activates the associated G-protein (Gαolf). This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increased intracellular concentration of cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed and perceived as a specific aroma.

The following diagram illustrates this olfactory signal transduction pathway.

Olfactory_Signaling_Pathway cluster_membrane Olfactory Sensory Neuron Membrane cluster_cellular_response Cellular Response odorant This compound receptor Olfactory Receptor (GPCR) odorant->receptor Binds to g_protein Gαolf receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Stimulates camp cAMP adenylyl_cyclase->camp Converts ATP to atp ATP atp->camp cng_channel CNG Ion Channel camp->cng_channel Opens ions_in Na+, Ca2+ Influx cng_channel->ions_in depolarization Membrane Depolarization ions_in->depolarization action_potential Action Potential Generation depolarization->action_potential signal_to_brain Signal to Olfactory Bulb action_potential->signal_to_brain

Olfactory Signal Transduction Pathway

This technical guide provides a foundational understanding of the sensory properties of this compound. The presented data and protocols are intended to assist researchers and industry professionals in the accurate assessment and application of this important aroma compound. Further research into the specific olfactory receptors and the complex interactions within different food matrices will continue to enhance our understanding of flavor perception.

Physical properties of 2-Propylpyrazine including boiling and melting points

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-propylpyrazine, a heterocyclic aromatic compound of interest in the flavor, fragrance, and pharmaceutical industries. This document summarizes key quantitative data, outlines experimental methodologies, and presents visual workflows to support research and development activities.

Core Physical Properties

This compound is typically a colorless to pale yellow liquid at room temperature, characterized by a nutty and roasted aroma.[1][2] Its key physical properties are summarized in the table below.

Physical PropertyValueConditions
Boiling Point 174 - 177 °C760 mmHg
65 °C12 mmHg
Melting Point Not available
Density 0.97 - 0.975 g/cm³25 °C
Refractive Index 1.492 - 1.49620 °C[1]

Experimental Protocols

While specific experimental protocols for the determination of all physical properties of this compound are not extensively detailed in publicly available literature, a documented synthesis and a general method for boiling point determination provide valuable insights.

Synthesis of this compound

A reported synthesis of this compound involves the reaction of 2-chloropyrazine with propylmagnesium chloride.[3] The protocol is as follows:

  • To a stirred round-bottomed flask, add 8.0 mL of 2-chloropyrazine, 1.58 g of iron acetylacetonate (Fe(acac)3), and 100 mL of tetrahydrofuran (THF).

  • Stir the mixture under a nitrogen atmosphere to form a red solution.

  • Cool the flask in an ice water bath for 10 minutes.

  • Slowly add 49 mL of n-propylmagnesium chloride, at which point the solution will turn dark purple.

  • Allow the reaction to proceed for 1.5 hours.

  • Add an additional 10 mL of n-propylmagnesium chloride over 10 minutes.

  • After 20 minutes, add a further 5 mL of n-propylmagnesium chloride.

  • Stir for approximately 30 minutes, then add 22 mL of saturated aqueous ammonium chloride (NH4Cl) over 7 minutes.

  • Add another 7 mL of NH4Cl, then stop stirring and allow the mixture to stand at room temperature under nitrogen overnight.

  • Add 125 mL of ethyl acetate (EtOAc) and 450 mL of water, then filter the mixture.

  • Separate the organic and aqueous phases, and extract the aqueous phase twice with 125 mL of EtOAc.

  • Combine the organic phases and filter through Celite.

  • Concentrate the solution using a rotary evaporator at 200 mbar and 40 °C.

  • Purify the product by short-range distillation and Vigreux column distillation (90-110 °C at 200 mbar) to yield 2-n-propylpyrazine.[3]

  • Confirm the purity of the final product using High-Performance Liquid Chromatography (HPLC).[3]

General Protocol for Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a liquid sample.[4]

  • Attach a small test tube containing 1-2 mL of the liquid sample to a thermometer.

  • Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

  • Position the thermometer and attached test tube in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the sample is below the oil level.[4]

  • Gently heat the side arm of the Thiele tube with a Bunsen burner.

  • Observe the capillary tube. A continuous stream of bubbles will emerge as the liquid boils.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[4]

Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the synthesis of this compound and a generalized workflow for boiling point determination.

Synthesis_of_2_Propylpyrazine reagents 2-Chloropyrazine, Fe(acac)3, THF reaction_mixture Stir under N2 Cool in ice bath reagents->reaction_mixture reaction Reaction (1.5 hours) reaction_mixture->reaction grignard n-Propylmagnesium Chloride grignard->reaction_mixture quench Quench with NH4Cl (aq) reaction->quench extraction Extract with Ethyl Acetate quench->extraction purification Distillation (90-110 °C @ 200 mbar) extraction->purification product This compound purification->product Boiling_Point_Determination start Prepare Sample in Test Tube with Capillary setup Assemble Thiele Tube Apparatus start->setup heat Gently Heat Thiele Tube Arm setup->heat observe Observe Continuous Stream of Bubbles heat->observe cool Remove Heat and Allow to Cool observe->cool record Record Temperature at Liquid Re-entry into Capillary cool->record

References

Solubility Profile of 2-Propylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-propylpyrazine in various solvents. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines reported qualitative and quantitative data with generalized experimental protocols for solubility determination.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound known for its characteristic nutty and roasted aroma. It is a key flavor component in many foods and beverages and is also utilized in the fragrance industry. Understanding its solubility is crucial for its application in various formulations, for quality control, and in the development of new products.

Quantitative Solubility Data

The available quantitative solubility data for this compound is limited. The following table summarizes the known values. It is important to note that some of this data is estimated.

SolventTemperature (°C)SolubilityUnitSource
Water255476mg/L (estimated)[1][2]
EthanolRoom TemperatureMiscible-[3]

Qualitative descriptions indicate that this compound is also soluble in other organic solvents[3].

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, analogous to other pyrazine derivatives:

  • Polarity: The presence of two nitrogen atoms in the pyrazine ring imparts some polarity to the molecule, allowing for hydrogen bonding with polar solvents like water and alcohols[4].

  • Temperature: Generally, the solubility of solids and liquids in liquid solvents increases with temperature.

  • Solvent Properties: The principle of "like dissolves like" is applicable. This compound, with its alkyl side chain, is expected to show good solubility in less polar organic solvents.

Experimental Protocol for Solubility Determination

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Place the vial in a thermostatic shaker set to the desired temperature. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the solution to stand undisturbed at the set temperature for a period to allow the undissolved solute to settle. For emulsions or fine suspensions, centrifugation at the experimental temperature can be used to separate the phases.

  • Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear, saturated supernatant. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation.

  • Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the determined concentration and the dilution factor.

Analytical Method Validation: The chosen analytical method (HPLC or GC) should be validated for linearity, accuracy, precision, and specificity for this compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solute High Purity this compound mix Mix Solute and Solvent (Excess Solute) prep_solute->mix prep_solvent Selected Solvent prep_solvent->mix equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) mix->equilibrate Supersaturated Solution separate Phase Separation (Settling/Centrifugation) equilibrate->separate sample Withdraw Supernatant separate->sample dilute Dilute Sample sample->dilute quantify Quantify Concentration (HPLC/GC) dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: General workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for this compound is not extensively documented, its known properties suggest solubility in water and miscibility with ethanol. For applications requiring precise solubility values in other solvents, experimental determination is necessary. The provided generalized protocol offers a robust framework for such investigations. Further research to establish a comprehensive solubility profile of this compound across a range of solvents and temperatures would be highly beneficial for the scientific and industrial communities.

References

In-Depth Technical Guide to the Toxicological Data and Safety Information of 2-Propylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylpyrazine is a flavoring substance belonging to the chemical class of alkylpyrazines. These compounds are found naturally in a variety of roasted, toasted, or thermally processed foods and contribute to their characteristic aromas. In the flavor industry, this compound is used to impart nutty, roasted, and cocoa-like notes to a wide range of food products. This technical guide provides a comprehensive overview of the available toxicological data and safety information for this compound, intended for researchers, scientists, and professionals in drug development and food safety.

Chemical and Physical Properties

PropertyValueReference
Chemical Name This compound
Synonyms Pyrazine, 2-propyl-
CAS Number 18138-03-9[1][2]
FEMA Number 3961[1][2]
JECFA Number 763[1]
Molecular Formula C₇H₁₀N₂[3]
Molecular Weight 122.17 g/mol [3]
Appearance Colorless to pale yellow liquid[2]
Odor Green, nutty, roasted[2]
Boiling Point 176-177 °C at 760 mmHg[2]
Flash Point 60 °C (140 °F)[3]
Solubility Soluble in water and organic solvents[2]

Regulatory Status and Safety Assessment

Toxicological Data

Due to the low toxicity profile of this compound at its current levels of use as a flavoring agent, extensive substance-specific toxicological studies are not always available. The safety assessment often relies on data from structurally related compounds and the TTC approach.

Acute Toxicity
Subchronic Toxicity

No specific 90-day oral toxicity studies for this compound were identified in the reviewed literature. The safety for repeated exposure is supported by the TTC approach. For a Cramer Class II substance, the TTC corresponds to a chronic intake of 9 µg/kg body weight/day[8].

Genotoxicity

In vitro and in vivo genotoxicity data for this compound are limited. However, the JECFA and other regulatory bodies have evaluated a large number of pyrazine derivatives and have not raised significant concerns about their genotoxic potential at the low levels of intake from food[2].

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies for this compound have not been identified. The safety in this regard is supported by the TTC, which for reproductive and developmental endpoints for Cramer Class II substances is 19 µg/kg body weight/day[6].

Experimental Protocols

The following sections describe the general methodologies for key toxicological studies, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols would be applicable for any future testing of this compound.

Acute Oral Toxicity (OECD 420, 423, 425)

The acute oral toxicity is typically determined in rodents (rats are the preferred species). The test substance is administered in a single dose via gavage. The animals are observed for mortality and clinical signs of toxicity for at least 14 days. The LD50 (the dose causing mortality in 50% of the animals) is then calculated. Modern methods like the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), or the Up-and-Down Procedure (OECD 425) are used to reduce the number of animals required.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

In this study, the test substance is administered daily to groups of rodents (usually rats) at three or more dose levels for 90 days. A control group receives the vehicle only. Observations include clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and urinalysis. At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically. The No-Observed-Adverse-Effect Level (NOAEL) is determined from this study.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The bacteria are exposed to the test substance, with and without a metabolic activation system (S9 mix). If the substance is mutagenic, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid. The number of revertant colonies is counted and compared to the control.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

Cultured mammalian cells (e.g., Chinese hamster ovary cells or human lymphocytes) are exposed to the test substance at several concentrations, with and without metabolic activation. After a suitable treatment and recovery period, the cells are harvested, and the chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

Rodents (usually mice or rats) are exposed to the test substance, typically on one or more occasions. Bone marrow or peripheral blood is collected at appropriate times after treatment. The erythrocytes are then analyzed for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated erythrocytes indicates that the substance is genotoxic in vivo.

Metabolism and Toxicokinetics

Alkylpyrazines, including this compound, are expected to be readily absorbed from the gastrointestinal tract. The primary metabolic pathway involves the oxidation of the alkyl side-chain. For this compound, this would likely involve oxidation of the propyl group to form 3-(pyrazin-2-yl)propanoic acid. Further metabolism may occur, followed by conjugation and excretion, primarily in the urine.

Metabolic Pathway of this compound

Metabolic Pathway of this compound This compound This compound Side-chain Oxidation Side-chain Oxidation This compound->Side-chain Oxidation 3-(Pyrazin-2-yl)propan-1-ol 3-(Pyrazin-2-yl)propan-1-ol Side-chain Oxidation->3-(Pyrazin-2-yl)propan-1-ol Further Oxidation Further Oxidation 3-(Pyrazin-2-yl)propan-1-ol->Further Oxidation 3-(Pyrazin-2-yl)propanoic acid 3-(Pyrazin-2-yl)propanoic acid Further Oxidation->3-(Pyrazin-2-yl)propanoic acid Conjugation Conjugation 3-(Pyrazin-2-yl)propanoic acid->Conjugation Urinary Excretion Urinary Excretion Conjugation->Urinary Excretion

Metabolic pathway of this compound.

Experimental Workflow

The safety assessment of a flavoring agent like this compound typically follows a structured workflow that integrates information on chemical structure, exposure, and potential toxicity.

Safety Assessment Workflow

Safety Assessment Workflow cluster_0 Initial Assessment cluster_1 Hazard Characterization cluster_2 Risk Characterization Chemical Identification Chemical Identification Structural Classification (Cramer) Structural Classification (Cramer) Chemical Identification->Structural Classification (Cramer) TTC Evaluation TTC Evaluation Structural Classification (Cramer)->TTC Evaluation Exposure Assessment Exposure Assessment Margin of Safety Calculation Margin of Safety Calculation Exposure Assessment->Margin of Safety Calculation TTC Evaluation->Margin of Safety Calculation Read-Across to Analogs Read-Across to Analogs Read-Across to Analogs->Margin of Safety Calculation Review of Existing Data Review of Existing Data Review of Existing Data->Margin of Safety Calculation Safety Conclusion Safety Conclusion Margin of Safety Calculation->Safety Conclusion

Workflow for safety assessment.

Conclusion

Based on the available information, this compound is considered to be of low toxicological concern when used as a flavoring agent at current estimated levels of intake. Its safety is supported by its classification into Cramer Structural Class II and the application of the Threshold of Toxicological Concern. While substance-specific toxicological data are limited, the extensive evaluations of structurally related pyrazine derivatives by international regulatory bodies provide additional confidence in its safety. For novel applications or higher exposure scenarios, the experimental protocols outlined in this guide provide a framework for any necessary further toxicological evaluation.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of 2-Propylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis of 2-propylpyrazine, a heterocyclic aromatic compound with applications in the flavor, fragrance, and pharmaceutical industries. The following sections describe various synthetic methodologies, present quantitative data in a structured format, and include detailed experimental procedures.

Introduction

This compound is a valuable organic compound known for its characteristic nutty and roasted aroma, making it a significant component in the flavor and fragrance industry. Beyond its sensory properties, the pyrazine ring is a key structural motif in many biologically active molecules, rendering its derivatives, including this compound, of interest in medicinal chemistry and drug development. The synthesis of this compound can be achieved through several chemical routes, each with its own advantages and disadvantages in terms of yield, reaction conditions, and scalability. This document outlines two distinct and effective methods for its preparation: a Grignard reaction and a one-pot condensation reaction.

Summary of Synthetic Methods

The following table summarizes the quantitative data for the described synthetic methods for this compound.

MethodStarting MaterialsReagents/CatalystSolventReaction TimeYield (%)
Grignard Reaction 2-Chloropyrazine, n-Propylmagnesium chlorideIron (III) acetylacetonate (Fe(acac)₃)Tetrahydrofuran (THF)~2 hours82.4
One-Pot Condensation Ethylenediamine, 1,2-PentanedionePotassium tert-butoxide (t-BuOK)Aqueous MethanolNot specifiedHigh (expected)

Experimental Protocols

Method 1: Grignard Reaction

This method describes the synthesis of this compound via the cross-coupling of 2-chloropyrazine with a propyl Grignard reagent, catalyzed by iron (III) acetylacetonate. This approach offers a high yield and relatively short reaction time.

Materials:

  • 2-Chloropyrazine

  • n-Propylmagnesium chloride (in a suitable solvent like THF)

  • Iron (III) acetylacetonate (Fe(acac)₃)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Water

  • Celite

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottomed flask, dropping funnel, condenser, etc.)

  • Ice water bath

  • Rotary evaporator

  • Distillation apparatus (short-path and Vigreux column)

Procedure: [1]

  • To a stirred round-bottomed flask, add 8.0 mL of 2-chloropyrazine, 1.58 g of iron (III) acetylacetonate (Fe(acac)₃), and 100 mL of anhydrous tetrahydrofuran (THF).

  • Stir the mixture under a nitrogen atmosphere to form a red solution.

  • Cool the flask in an ice water bath for 10 minutes.

  • Slowly add 49 mL of n-propylmagnesium chloride solution. The solution will turn dark purple.

  • After 1.5 hours of reaction, add an additional 10 mL of n-propylmagnesium chloride over 10 minutes.

  • After an additional 20 minutes, add another 5 mL of n-propylmagnesium chloride.

  • Stir for approximately 30 minutes, then quench the reaction by adding 22 mL of saturated aqueous ammonium chloride (NH₄Cl) over 7 minutes.

  • Add an additional 7 mL of NH₄Cl, stop stirring, and allow the mixture to stand at room temperature under a nitrogen atmosphere overnight.

  • Add 125 mL of ethyl acetate (EtOAc) and 450 mL of water to the reaction mixture.

  • Filter the mixture through a polypropylene filter and transfer it to a separatory funnel.

  • Separate the organic and aqueous phases. Extract the aqueous phase twice with 125 mL of EtOAc.

  • Combine the organic phases and filter through Celite.

  • Concentrate the organic phase using a rotary evaporator at 200 mbar and 40 °C.

  • Purify the crude product by short-path distillation followed by Vigreux column distillation (200 mbar, 90-110 °C) to obtain 2-n-propylpyrazine.

Expected Yield: 9.0 g (82.4%)

Method 2: One-Pot Condensation Reaction

This "greener" approach involves the direct condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[2] This method is advantageous due to its one-pot nature, use of a catalytic amount of a common base, and operation at room temperature. For the synthesis of this compound, the required precursors are ethylenediamine and 1,2-pentanedione.

Materials:

  • Ethylenediamine

  • 1,2-Pentanedione

  • Potassium tert-butoxide (t-BuOK)

  • Aqueous Methanol

  • Petroleum ether

  • Ethyl acetate

  • Silica gel for chromatography

  • Standard glassware for organic synthesis (round-bottomed flask, magnetic stirrer)

  • TLC plates for reaction monitoring

Procedure:

  • In a 50 mL round-bottomed flask, dissolve 2 mmol of 1,2-pentanedione in 3 mL of aqueous methanol.

  • Stir the solution with a magnetic spinning bar to ensure it is homogeneous.

  • To this solution, add 2 mmol of ethylenediamine and a catalytic amount of potassium tert-butoxide (t-BuOK) (10 mg or 0.08 mmol).

  • Continue stirring at room temperature until the reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, evaporate the methanol under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.

Expected Yield: While a specific yield for this compound is not provided in the reference, this method is described as a high-yielding process for pyrazine derivatives.

Logical Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows for the described synthetic methods.

Grignard_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 2-Chloropyrazine reaction Grignard Cross-Coupling (Fe(acac)3, THF, 0°C to RT) start1->reaction start2 n-Propylmagnesium chloride start2->reaction quench Quench with NH4Cl reaction->quench extract Extraction with EtOAc quench->extract purify Distillation extract->purify product This compound purify->product

Caption: Workflow for the Grignard synthesis of this compound.

Condensation_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 Ethylenediamine reaction One-Pot Condensation (t-BuOK, aq. Methanol, RT) start1->reaction start2 1,2-Pentanedione start2->reaction evaporation Solvent Evaporation reaction->evaporation chromatography Column Chromatography evaporation->chromatography product This compound chromatography->product

Caption: Workflow for the one-pot condensation synthesis of this compound.

References

Application Note: Laboratory-Scale Synthesis of 2-Propylpyrazine from 2-Chloropyrazine via Iron-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Propylpyrazine is a valuable heterocyclic compound widely utilized as a flavoring agent in the food industry to impart nutty and roasted notes to a variety of products.[1] It also serves as an important intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[2] This application note provides a detailed protocol for the laboratory-scale synthesis of this compound through the cross-coupling of 2-chloropyrazine with a propyl Grignard reagent, a method analogous to the Kumada coupling.[3][4] The procedure employs iron(III) acetylacetonate as an effective and economical catalyst.[2]

This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a comprehensive guide to the preparation of this compound.

Experimental Overview

The synthesis involves the reaction of 2-chloropyrazine with n-propylmagnesium chloride in the presence of an iron(III) acetylacetonate catalyst in tetrahydrofuran (THF). The reaction proceeds via a cross-coupling mechanism where the propyl group from the Grignard reagent displaces the chlorine atom on the pyrazine ring. The reaction mixture is then quenched, and the product is isolated and purified by distillation.

Chemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2-ChloropyrazineC₄H₃ClN₂114.53154
n-Propylmagnesium chlorideC₃H₇ClMg102.85-
This compoundC₇H₁₀N₂122.17174
Iron(III) acetylacetonateC₁₅H₂₁FeO₆353.17-
Tetrahydrofuran (THF)C₄H₈O72.1166

Experimental Protocol

Materials and Reagents
ReagentCAS NumberQuantityMolar Equivalent
2-Chloropyrazine14508-49-78.0 mL1.0
Iron(III) acetylacetonate (Fe(acac)₃)14024-18-11.58 g-
n-Propylmagnesium chloride (2.0 M in THF)2234-82-459 mL (total)-
Tetrahydrofuran (THF), anhydrous109-99-9100 mL-
Ethyl acetate (EtOAc)141-78-6375 mL-
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-929 mL-
Water (deionized)7732-18-5450 mL-
Celite61790-53-2As needed-
Equipment
  • Round-bottomed flask (250 mL)

  • Stirring plate and magnetic stir bar

  • Nitrogen inlet and outlet (or balloon)

  • Ice water bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (short-path and Vigreux column)

Procedure
  • Reaction Setup: To a stirred 250 mL round-bottomed flask, add 8.0 mL of 2-chloropyrazine, 1.58 g of iron acetylacetonate (Fe(acac)₃), and 100 mL of anhydrous tetrahydrofuran (THF).

  • Inert Atmosphere: Purge the flask with nitrogen gas to establish an inert atmosphere. The mixture will form a red solution.

  • Cooling: Cool the flask in an ice water bath for 10 minutes.

  • Grignard Addition (Initial): Slowly add 49 mL of n-propylmagnesium chloride solution to the cooled reaction mixture. The solution will turn dark purple.

  • Reaction Time: Allow the reaction to proceed for 1.5 hours at this temperature.

  • Grignard Addition (Second): After 1.5 hours, add an additional 10 mL of n-propylmagnesium chloride over 10 minutes.

  • Quenching: After stirring for approximately 30 minutes following the second addition, slowly add 22 mL of saturated aqueous ammonium chloride (NH₄Cl) over 7 minutes to quench the reaction. Add an additional 7 mL of NH₄Cl.

  • Overnight Stirring: Stop the cooling and allow the mixture to stir at room temperature under a nitrogen atmosphere overnight.

  • Workup - Extraction: Add 125 mL of ethyl acetate (EtOAc) and 450 mL of water to the reaction mixture. Filter the mixture through a polypropylene filter and transfer it to a separatory funnel.

  • Phase Separation: Separate the organic and aqueous phases. Extract the aqueous phase twice more with 125 mL of EtOAc each time.

  • Drying and Concentration: Combine the organic phases and filter them through a pad of Celite. Concentrate the filtrate using a rotary evaporator at 40 °C and 200 mbar.

  • Purification: Purify the crude product by short-range distillation followed by Vigreux column distillation at 200 mbar and a temperature range of 90-110 °C.[2]

Results

The described procedure yields 9.0 g of 2-n-propylpyrazine, which corresponds to an 82.4% yield.[2]

Experimental Workflow Diagram

SynthesisWorkflow A 1. Reaction Setup - Add 2-chloropyrazine, Fe(acac)3, and THF to flask - Purge with Nitrogen B 2. Cooling - Cool flask in an ice water bath for 10 min A->B C 3. Grignard Addition - Slowly add 49 mL of n-propylmagnesium chloride - React for 1.5 hours B->C D 4. Second Grignard Addition - Add another 10 mL of n-propylmagnesium chloride C->D E 5. Quenching - Add saturated aq. NH4Cl D->E F 6. Workup - Add EtOAc and water - Separate layers and extract aqueous phase E->F G 7. Isolation - Combine organic layers - Filter through Celite - Concentrate via rotary evaporation F->G H 8. Purification - Short-range and Vigreux column distillation (200 mbar, 90-110 °C) G->H I Final Product This compound H->I

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Grignard reagents are highly reactive with water and air; handle under an inert atmosphere.

  • Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use anhydrous THF and handle it with care.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This application note provides a reliable and high-yielding protocol for the laboratory-scale synthesis of this compound from 2-chloropyrazine. The use of an iron catalyst presents a cost-effective alternative to palladium or nickel catalysts often used in cross-coupling reactions.[3][5][6][7] The detailed methodology and structured data presentation are intended to facilitate the reproduction of this synthesis by researchers in academic and industrial settings.

References

Application Notes & Protocols for the Quantification of 2-Propylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Propylpyrazine, a volatile organic compound found in various food matrices and of interest in flavor, fragrance, and potentially pharmaceutical research. The primary analytical technique covered is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive method for the determination of volatile and semi-volatile compounds.

Introduction

This compound (CAS No. 18138-03-9) is a substituted pyrazine that contributes to the characteristic nutty, roasted, and green aroma profiles of many food products, including coffee, roasted nuts, and baked goods.[1] Accurate quantification of this compound is crucial for quality control in the food and beverage industry, for flavor and aroma research, and for assessing its potential physiological effects in drug development.

This application note details a validated HS-SPME-GC-MS method for the quantification of this compound in both solid and liquid matrices. The protocol includes sample preparation, instrumental analysis, and data processing.

Analytical Method: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

HS-SPME is a solvent-free extraction technique that is highly effective for the isolation and concentration of volatile and semi-volatile analytes from a sample matrix.[2] When coupled with GC-MS, it provides excellent sensitivity and selectivity for the quantification of trace-level compounds like this compound.

Logical Workflow for this compound Analysis

cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Homogenization Sample Homogenization (Solid Samples) Vial_Addition Addition to Headspace Vial Sample_Homogenization->Vial_Addition Sample_Aliquoting Sample Aliquoting (Liquid Samples) Sample_Aliquoting->Vial_Addition Internal_Standard Spiking with Internal Standard Vial_Addition->Internal_Standard Salt_Addition Addition of Salt (optional) Internal_Standard->Salt_Addition Incubation Incubation and Equilibration Salt_Addition->Incubation Fiber_Exposure SPME Fiber Exposure Incubation->Fiber_Exposure Desorption Thermal Desorption in GC Inlet Fiber_Exposure->Desorption Chromatographic_Separation Chromatographic Separation Desorption->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection Chromatographic_Separation->Mass_Spectrometric_Detection Peak_Integration Peak Integration Mass_Spectrometric_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Reporting Result Reporting Quantification->Reporting

Figure 1: General experimental workflow for the quantification of this compound.

Experimental Protocols

Materials and Reagents
  • This compound standard: (Purity ≥98%)

  • Internal Standard (IS): 2-Methoxy-3-isobutylpyrazine or a deuterated analog (e.g., 2-Propyl-d7-pyrazine)

  • Solvents: Methanol, Dichloromethane (GC grade)

  • Salt: Sodium chloride (NaCl), analytical grade

  • SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatility analytes including pyrazines.

  • Headspace Vials: 20 mL amber glass vials with magnetic crimp caps and PTFE/silicone septa.

  • Matrix Blanks: The same type of material as the samples, confirmed to be free of this compound.

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the appropriate matrix (e.g., pyrazine-free coffee extract, beer, or a model solution) to achieve concentrations ranging from the limit of quantification (LOQ) to at least 150% of the expected sample concentration. Spike each calibration standard with a constant concentration of the internal standard.

Sample Preparation

For Solid Samples (e.g., Roasted Coffee Beans, Nuts):

  • Homogenize the solid sample to a fine powder using a cryogenic grinder to minimize the loss of volatile compounds.

  • Accurately weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.

  • Spike the sample with the internal standard.

  • Add 5 mL of deionized water to create a slurry.

  • Add 1.0 g of NaCl to increase the ionic strength of the aqueous phase, which enhances the release of volatile compounds into the headspace.

  • Immediately seal the vial with a magnetic crimp cap.

For Liquid Samples (e.g., Beer, Beverages):

  • Degas carbonated beverages using an ultrasonic bath for 10 minutes.

  • Pipette 5.0 mL of the liquid sample into a 20 mL headspace vial.

  • Spike the sample with the internal standard.

  • Add 1.0 g of NaCl.

  • Immediately seal the vial.

HS-SPME Procedure
  • Place the sealed vials in the autosampler tray of the GC system.

  • Incubation/Equilibration: Incubate the sample at 60°C for 20 minutes with agitation.

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

GC-MS Analysis
  • Desorption: Thermally desorb the analytes from the SPME fiber in the GC injector port at 250°C for 5 minutes in splitless mode.

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 180°C at a rate of 5°C/min.

      • Ramp to 240°C at a rate of 20°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Workflow for HS-SPME-GC-MS Analysis

Vial_Incubation Vial Incubation (60°C, 20 min) SPME_Extraction SPME Fiber Extraction (30 min) Vial_Incubation->SPME_Extraction Equilibration GC_Injection GC Injection & Desorption (250°C, 5 min) SPME_Extraction->GC_Injection Analyte Transfer GC_Separation GC Separation (DB-WAX column) GC_Injection->GC_Separation Vaporization MS_Detection MS Detection (EI, SIM Mode) GC_Separation->MS_Detection Elution Data_Analysis Data Analysis MS_Detection->Data_Analysis Ion Detection

Figure 2: Step-by-step workflow of the HS-SPME-GC-MS analysis.

Data Presentation: Quantitative Performance

The following tables summarize the typical quantitative performance of the described HS-SPME-GC-MS method for the analysis of this compound in various matrices.

Table 1: Method Validation Parameters for this compound Quantification

ParameterFood MatrixValueReference
Limit of Detection (LOD) Beer~0.1 µg/L[3]
Roasted PeanutsNot explicitly stated for this compound[4]
Limit of Quantification (LOQ) Beer~0.3 µg/L[3]
Roasted PeanutsNot explicitly stated for this compound[4]
Linearity (R²) Beer>0.99[3]
Microbial Samples>0.99 (for alkylpyrazines)[2]
Recovery (%) Beer81.2 - 108.9%[3]
Spiked Model SolutionsNot explicitly stated for this compound

Table 2: Selected Ion Monitoring (SIM) Parameters for this compound

Based on the mass spectrum of this compound from the NIST database, the following ions are recommended for SIM analysis.[5]

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound 94122 (M+)66

Conclusion

The HS-SPME-GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in various food and beverage matrices. The use of an appropriate internal standard and optimized extraction and instrumental parameters ensures accurate and precise results. This methodology is well-suited for routine quality control, research, and development applications where the determination of this compound is of interest. Method validation should be performed in the specific matrix of interest to ensure fitness for purpose.[6]

References

Application Note: Quantitative Analysis of 2-Propylpyrazine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the qualitative and quantitative analysis of 2-Propylpyrazine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (C₇H₁₀N₂) is a volatile organic compound found in various food products and is a significant contributor to their aroma and flavor profiles.[1] Accurate and reliable quantification of this compound is crucial for quality control, flavor and aroma research, and potentially in other areas of chemical analysis. The methodology outlined below details sample preparation using Headspace Solid-Phase Microextraction (HS-SPME), optimized GC-MS parameters, and data analysis procedures.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds such as this compound.[2] The coupling of gas chromatography's high-resolution separation capabilities with the specific and sensitive detection of mass spectrometry allows for the unambiguous identification and precise measurement of target analytes in complex matrices. This protocol is designed to be a robust starting point for researchers, adaptable to various sample types with appropriate validation.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Collection Homogenization Homogenization (if solid) Sample->Homogenization Vial Transfer to Headspace Vial Homogenization->Vial IS Internal Standard Spiking Vial->IS SPME HS-SPME IS->SPME GC_Injection GC Injection (Thermal Desorption) SPME->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Library_Search NIST Library Search Peak_Integration->Library_Search Quantification Quantification Peak_Integration->Quantification Report Reporting Library_Search->Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is highly effective for volatile compounds like pyrazines.

  • Apparatus and Materials:

    • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • Headspace vials (10 or 20 mL) with magnetic crimp caps

    • Heating and agitation unit for SPME

    • Analytical balance

  • Procedure:

    • Weigh an appropriate amount of the homogenized sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a headspace vial.

    • For quantitative analysis, spike the sample with an appropriate internal standard (e.g., 2-Methylpyrazine-d6 or a non-native pyrazine).

    • Immediately seal the vial with a crimp cap.

    • Place the vial in the heating and agitation unit.

    • Equilibrate the sample at a set temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) at the same temperature with continued agitation.

    • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

GC-MS Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

Parameter Value
Gas Chromatograph Agilent 6890N or similar
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or DB-WAX
Injector Split/Splitless, operated in splitless mode
Injector Temperature 250 - 270°C[2]
Carrier Gas Helium, constant flow rate of 1.0 - 1.2 mL/min[3]
Oven Temperature Program Initial: 40°C, hold for 2 minRamp 1: 5°C/min to 150°CRamp 2: 10°C/min to 250°C, hold for 5 min
Mass Spectrometer Agilent 5975 or similar
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230°C[3]
Quadrupole Temperature 150°C[3]
Mass Scan Range m/z 40-300
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative Data for this compound

For accurate identification and quantification, the following data for this compound is provided.

Table 1: Physicochemical and Mass Spectral Data for this compound

Property Value Reference
Molecular Formula C₇H₁₀N₂[4][5]
Molecular Weight 122.17 g/mol [4][5]
CAS Number 18138-03-9[4][5]
Major Mass Fragments (m/z) 122 (M+), 94, 93, 66, 53NIST WebBook[4]
Base Peak (m/z) 94NIST WebBook[4]

Table 2: Characteristic Mass Fragments and Relative Intensities for this compound

m/z Relative Intensity (%) Assignment
122~40Molecular Ion [M]⁺
94100[M - C₂H₄]⁺
93~60[M - C₂H₅]⁺
66~15
53~10
(Data extracted from NIST Mass Spectrometry Data Center)[4]

Table 3: Kovats Retention Indices for this compound

Stationary Phase Retention Index (RI)
Standard Non-Polar (e.g., DB-1, SE-30)~980 - 992
Semi-Standard Non-Polar (e.g., DB-5)~980 - 995
Polar (e.g., DB-WAX)~1250 - 1300
(Retention indices can vary based on the specific column and analytical conditions)

Data Analysis

  • Qualitative Analysis: Identify this compound in the chromatogram by comparing its retention time and mass spectrum with a known standard or by matching the acquired mass spectrum with the NIST library.[4] The characteristic fragmentation pattern, especially the molecular ion at m/z 122 and the base peak at m/z 94, is key for confirmation.

  • Quantitative Analysis: For quantitative analysis, use the Selected Ion Monitoring (SIM) mode, monitoring the characteristic ions listed in Table 2. Construct a calibration curve by analyzing a series of standards of known concentrations containing the internal standard. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration of this compound in the sample can then be determined from this calibration curve.

Conclusion

This application note provides a detailed and robust GC-MS protocol for the analysis of this compound. The use of HS-SPME for sample preparation offers a sensitive and solvent-minimized approach. The provided GC-MS parameters and quantitative data will enable researchers to confidently identify and quantify this compound in various matrices. It is recommended to validate the method for the specific matrix of interest to ensure accuracy and precision.

References

Application Note & Protocol: Quantitative Analysis of 2-Propylpyrazine using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Propylpyrazine is a volatile organic compound belonging to the pyrazine family, known for its characteristic nutty, roasted, and green aroma. It is a significant flavor component in a variety of food products and can also be a relevant analyte in pharmaceutical and chemical research. This application note provides a detailed protocol for the extraction and quantitative analysis of this compound from a sample matrix using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). HS-SPME is a solvent-free, sensitive, and efficient sample preparation technique ideal for the analysis of volatile and semi-volatile compounds.[1][2]

Principle of HS-SPME

HS-SPME is an equilibrium-based extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of a sample.[3] Volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb onto the SPME fiber. After a defined extraction time, the fiber is retracted and transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and analyzed by GC-MS.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the quantitative analysis of this compound.

1. Materials and Reagents

  • This compound standard (≥97% purity)

  • Internal Standard (IS): e.g., 2-Methyl-3-propylpyrazine or a deuterated analog

  • Organic solvent for stock solutions (e.g., Methanol or Ethanol, HPLC grade)

  • Sodium chloride (NaCl), analytical grade

  • Deionized water

  • Sample vials: 10 mL or 20 mL clear glass vials with PTFE/silicone septa caps

  • SPME fiber assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber is recommended for broad-range volatility compounds like pyrazines.[4][5][6][7]

2. Equipment

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • SPME-compatible GC inlet liner

  • Autosampler with SPME capability or a manual SPME holder

  • Heating block or water bath with agitation (e.g., magnetic stirrer)

  • Analytical balance

  • Volumetric flasks and pipettes

3. Preparation of Standards and Samples

  • Stock Solutions: Prepare a stock solution of this compound and the internal standard in the chosen organic solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the this compound stock solution into the sample matrix or a suitable surrogate matrix. Add a constant concentration of the internal standard to each calibration standard.

  • Sample Preparation: Accurately weigh or pipette the sample into a headspace vial. If the sample is solid, it may be necessary to homogenize or dilute it with deionized water. Add a known amount of the internal standard. To enhance the volatility of this compound, add a salt, such as NaCl, to the sample (salting-out effect).[3][6]

4. HS-SPME Procedure

  • Place the sample vial in the heating block or water bath set to the desired equilibration temperature (e.g., 60-70°C).[6][8]

  • Allow the sample to equilibrate for a set time (e.g., 15-60 minutes) with agitation to facilitate the release of this compound into the headspace.[6][8]

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-60 minutes) at the same temperature.[5][6]

  • After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port for thermal desorption.

5. GC-MS Analysis

  • Desorption: Desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a sufficient time (e.g., 2-5 minutes).[6]

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5MS or DB-WAX.[1]

    • Oven Program: An example temperature program could be: initial temperature of 40°C, hold for 2 minutes, ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity in quantitative analysis. Monitor characteristic ions for this compound (e.g., m/z 122, 108, 94) and the internal standard.

Data Presentation

The following tables summarize typical quantitative data that can be expected from a validated HS-SPME-GC-MS method for pyrazine analysis, which would be comparable for this compound.

Table 1: Optimized HS-SPME and GC-MS Parameters

ParameterRecommended Condition
HS-SPME
SPME FiberDVB/CAR/PDMS, 50/30 µm[4][6]
Sample Volume1-5 g or mL in a 10-20 mL vial[6]
Equilibration Temperature60-70°C[6][8]
Equilibration Time15-60 min[6][8]
Extraction Temperature60-70°C[6][8]
Extraction Time20-60 min[5][6]
AgitationRecommended
Desorption Temperature250°C[6]
Desorption Time2-5 min
GC-MS
GC ColumnDB-5MS or equivalent
Inlet ModeSplitless
Oven Program40°C (2 min), then 10°C/min to 240°C (5 min)
Carrier GasHelium, 1.0 mL/min
MS IonizationElectron Ionization (EI), 70 eV
MS AcquisitionSelected Ion Monitoring (SIM)

Table 2: Method Validation Parameters (Typical Ranges for Pyrazines)

ParameterTypical Performance
Linearity (R²)> 0.99[1]
Limit of Detection (LOD)0.03 - 60 ng/g (ppb)[6][9][10][11]
Limit of Quantitation (LOQ)0.09 - 180 ng/g (ppb)[6][9][11]
Recovery90 - 110%[9][10][11]
Intra-day Precision (RSD)< 10%[10]
Inter-day Precision (RSD)< 15%[10]

Visualization

The following diagrams illustrate the experimental workflow for the HS-SPME analysis of this compound.

HS_SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME Extraction cluster_analysis GC-MS Analysis Sample Sample Matrix Vial Add to Headspace Vial Sample->Vial IS Spike Internal Standard Vial->IS NaCl Add NaCl (Optional) IS->NaCl Seal Seal Vial NaCl->Seal Equilibrate Equilibrate and Agitate (e.g., 60°C, 30 min) Seal->Equilibrate Extract Expose SPME Fiber (e.g., 60°C, 40 min) Equilibrate->Extract Retract Retract Fiber Extract->Retract Desorb Thermal Desorption in GC Inlet (e.g., 250°C) Retract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Data Analysis and Quantification Detect->Quantify

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Logical_Relationships cluster_spme Key SPME Factors cluster_perf Performance Metrics Sample Sample Characteristics SPME_Params SPME Parameters Sample->SPME_Params influences Method_Performance Method Performance SPME_Params->Method_Performance determines Fiber Fiber Coating Temp Temperature Time Time Agitation Agitation GCMS_Params GC-MS Parameters GCMS_Params->Method_Performance determines Sensitivity Sensitivity (LOD/LOQ) Accuracy Accuracy (Recovery) Precision Precision (RSD) Linearity Linearity (R²)

Caption: Key factors influencing method performance.

References

Application of 2-Propylpyrazine as a Food Flavoring Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylpyrazine (FEMA Number 3961) is a volatile heterocyclic organic compound that plays a significant role in the flavor profiles of a variety of thermally processed foods.[1][2] It is a member of the pyrazine family, a class of compounds renowned for their potent roasted, nutty, and earthy aromas. Formed during Maillard reactions and Strecker degradation, this compound contributes characteristic sensory attributes to products such as coffee, cocoa, peanuts, and baked goods.[2][3] This document provides detailed application notes, experimental protocols, and an overview of the sensory perception of this compound for its effective utilization as a food flavoring agent.

Sensory Profile and Regulatory Status

This compound is characterized by a distinct nutty and roasted aroma and flavor profile.[4][5] Its sensory attributes are often described with notes of green vegetables, hazelnut, barley, and corn.[6][7] It is generally recognized as safe (GRAS) for its intended use as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA).[7]

Table 1: Regulatory and Identification Information for this compound

ParameterValueReference
FEMA Number 3961[1]
CAS Number 18138-03-9[1]
JECFA Number 763[1]
Sensory Profile Green, nutty, roasted, vegetable, hazelnut, barley, corn[6][7]

Quantitative Data

A critical aspect of utilizing any flavoring agent is understanding its concentration in various food matrices and its sensory thresholds.

Odor and Flavor Thresholds
Typical Usage Levels

The application of this compound as a flavoring agent is dependent on the food matrix and the desired flavor profile.

Table 2: Typical Usage Levels of this compound in Various Food Categories

Food CategoryAverage Usual (ppm)Average Maximum (ppm)
Baked Goods1.02.0
Beverages (non-alcoholic)0.51.0
Beverages (alcoholic)0.51.0
Breakfast Cereal1.02.0
Cheese--
Chewing Gum--
Condiments / Relishes--
Confectionery / Frostings--
Egg Products--
Fats / Oils--
Fish Products--
Frozen Dairy--
Fruit Ices--
Gelatins / Puddings--
Gravies--
Hard Candy--
Imitation Dairy--
Instant Coffee / Tea--
Jams / Jellies--
Meat Products--
Milk Products--
Nut Products--
Processed Vegetables--
Seasonings / Flavors--
Snack Foods--
Soft Candy--
Soups--
Sugar Substitutes--
Sweet Sauces--

Data sourced from The Good Scents Company Information System.

Concentration in Food Products

This compound is a naturally occurring compound in a variety of roasted and fermented food products.

Table 3: Reported Occurrence of this compound in Food

Food ProductPresence ReportedReference
Roasted CoffeeYes[2]
CocoaYes[2]
BreadYes[2]
Roasted PeanutsYes[10]
FilbertYes[2]
English WalnutYes[2]
WortYes[2]

Experimental Protocols

Protocol 1: Determination of Odor Threshold in Water

This protocol describes the determination of the odor detection threshold of this compound in water using the 3-Alternative Forced Choice (3-AFC) method.[6]

Materials:

  • This compound (high purity)

  • Odor-free, purified water

  • Glass sniffing bottles with Teflon-lined caps

  • Calibrated pipettes and glassware

  • Sensory panel of at least 15-20 trained assessors

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration (e.g., 1000 ppm).

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in odor-free water. The concentrations should be in a geometric progression (e.g., decreasing by a factor of 2 or 3).

  • Sample Presentation: For each concentration level, present three sniffing bottles to each panelist. Two bottles will contain only odor-free water (blanks), and one will contain the this compound dilution. The position of the sample-containing bottle should be randomized for each presentation.

  • Sensory Evaluation: Panelists are instructed to sniff the headspace of each bottle and identify the one that has a different odor.

  • Threshold Determination: The individual threshold for each panelist is the geometric mean of the last concentration they could not correctly identify and the first concentration they could correctly identify. The group threshold is the geometric mean of the individual thresholds.

G cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis Stock Prepare Stock Solution (1000 ppm in Ethanol) Dilutions Prepare Serial Dilutions in Odor-Free Water Stock->Dilutions Presentation Present 3-AFC Samples (2 Blanks, 1 Sample) Dilutions->Presentation Evaluation Panelists Identify Odd Sample Presentation->Evaluation Ind_Threshold Calculate Individual Threshold (Geometric Mean) Evaluation->Ind_Threshold Group_Threshold Calculate Group Threshold (Geometric Mean of Individual) Ind_Threshold->Group_Threshold

Odor Threshold Determination Workflow
Protocol 2: Gas Chromatography-Olfactometry (GC-O) for Aroma Profiling

GC-O is a powerful technique to identify odor-active compounds in a sample.[11]

Materials:

  • Gas chromatograph (GC) with a flame ionization detector (FID) or mass spectrometer (MS)

  • Olfactory detection port (ODP)

  • Appropriate GC column (e.g., DB-5 or equivalent)

  • Sample containing this compound (e.g., coffee extract, roasted peanut extract)

  • Trained sensory assessors

Procedure:

  • Sample Preparation: Extract the volatile compounds from the food matrix using a suitable method such as solid-phase microextraction (SPME) or solvent extraction.

  • GC Separation: Inject the extract into the GC. The effluent from the column is split between the detector (FID/MS) and the ODP.

  • Olfactometry: A trained assessor sniffs the effluent from the ODP and records the time, duration, and descriptor of any perceived odors.

  • Data Analysis: The olfactometry data is aligned with the chromatogram from the detector to identify the compound responsible for each odor event. The presence of this compound can be confirmed by comparing its retention time and mass spectrum with a known standard.

G Sample Food Sample Extraction Volatile Extraction (e.g., SPME) Sample->Extraction GC Gas Chromatograph Extraction->GC Splitter Splitter GC->Splitter FID_MS FID / MS Detector Splitter->FID_MS ODP Olfactory Detection Port (Human Assessor) Splitter->ODP Data Data Analysis FID_MS->Data ODP->Data

Gas Chromatography-Olfactometry (GC-O) Workflow
Protocol 3: Sensory Panel Evaluation for Flavor Profiling

This protocol describes a method for evaluating the flavor contribution of this compound in a food product.

Materials:

  • Food product base (e.g., plain biscuit dough, unflavored beverage)

  • This compound solution of known concentration

  • Trained sensory panel (8-12 members)

  • Sensory evaluation booths with controlled lighting and ventilation

  • Water and unsalted crackers for palate cleansing

Procedure:

  • Sample Preparation: Prepare a control sample (food base only) and a test sample with a specific concentration of this compound added. The concentration should be based on typical usage levels.

  • Panelist Training: Familiarize panelists with the expected aroma and flavor attributes of this compound using a reference standard.

  • Evaluation: Present the control and test samples to the panelists in a randomized and blind manner. Panelists will rate the intensity of predefined sensory attributes (e.g., nutty, roasted, green) on a line scale.

  • Data Analysis: Analyze the data statistically to determine if there are significant differences in the sensory profiles of the control and test samples.

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Food Base Food Base Control Sample Control Sample (Food Base Only) Food Base->Control Sample Test Sample Test Sample (Food Base + this compound) Food Base->Test Sample This compound This compound This compound->Test Sample Randomized Presentation Randomized Presentation Control Sample->Randomized Presentation Test Sample->Randomized Presentation Sensory Panel Evaluation Sensory Panel Evaluation (Rating of Attributes) Randomized Presentation->Sensory Panel Evaluation Statistical Analysis Statistical Analysis Sensory Panel Evaluation->Statistical Analysis Flavor Profile Flavor Profile Statistical Analysis->Flavor Profile

Sensory Panel Flavor Profiling Workflow

Signaling Pathway of Pyrazine Perception

The perception of pyrazines, including this compound, is initiated by their interaction with specific olfactory receptors (ORs) in the nasal cavity. Research has identified the human olfactory receptor OR5K1 as a key receptor for a wide range of pyrazines.[12] ORs are G-protein coupled receptors (GPCRs).[13][14] The binding of a pyrazine molecule to OR5K1 triggers a conformational change in the receptor, initiating an intracellular signaling cascade. This cascade involves the activation of a G-protein (Gαolf), which in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[13][14][15] This increase in cAMP opens cyclic nucleotide-gated ion channels, causing a depolarization of the olfactory sensory neuron and the generation of an action potential that is transmitted to the brain for the perception of the aroma.[13][14]

G cluster_receptor Olfactory Sensory Neuron Membrane Pyrazine This compound OR5K1 OR5K1 (GPCR) Pyrazine->OR5K1 Binds G_Protein G-Protein (Gαolf) OR5K1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_Channel CNG Ion Channel cAMP->CNG_Channel Opens Depolarization Neuron Depolarization CNG_Channel->Depolarization Causes Signal Signal to Brain Depolarization->Signal

Olfactory Signaling Pathway for Pyrazines

Conclusion

This compound is a valuable flavoring agent for imparting desirable nutty and roasted notes in a variety of food products. A thorough understanding of its sensory properties, appropriate usage levels, and the methods for its evaluation is crucial for its effective application. The provided protocols offer a framework for researchers and scientists to conduct detailed sensory and analytical assessments. Further research to determine its precise odor threshold in various matrices will enhance its application in creating appealing and high-quality food and beverage products.

References

Application Notes and Protocols for the Extraction of 2-Propylpyrazine from Complex Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Propylpyrazine is a volatile heterocyclic nitrogen-containing compound that contributes to the characteristic nutty, green, and roasted aromas in a variety of food products. Its presence and concentration are critical for the flavor profile of foods such as roasted nuts, coffee, and baked goods. The accurate quantification of this compound in complex food matrices is essential for quality control, flavor profiling, and process optimization in the food industry. However, the complexity of food matrices and the volatile nature of this compound present significant analytical challenges.

This document provides detailed application notes and protocols for three common and effective extraction techniques for this compound from complex food matrices: Headspace Solid-Phase Microextraction (HS-SPME), Stir Bar Sorptive Extraction (SBSE), and classical Solvent Extraction. These methods are followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS), the most widely applied technique for the characterization of alkylpyrazines[1].

Headspace Solid-Phase Microextraction (HS-SPME)

Application Note

HS-SPME is a solvent-free, sensitive, and widely adopted technique for the extraction of volatile and semi-volatile compounds from various food matrices[2]. It relies on the equilibrium partitioning of analytes between the sample, the headspace above the sample, and a stationary phase coated on a fused silica fiber[2]. The selection of optimal experimental conditions can significantly enhance the sensitivity and accuracy of the analysis[3]. For pyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to provide maximum extraction efficiency[3]. The use of a stable isotope-labeled internal standard is recommended for accurate quantification to compensate for matrix effects and variations in instrument response[4].

Advantages:

  • Solvent-free, reducing environmental impact and potential interferences[2].

  • High sensitivity, suitable for trace-level analysis.

  • Simple, fast, and easily automated[2][5].

Disadvantages:

  • Competition for active sites on the fiber can occur in complex matrices[2].

  • Fiber lifetime can be limited[2].

  • It is a non-exhaustive extraction technique, meaning only a portion of the analyte is extracted[6].

Experimental Workflow: HS-SPME

HS-SPME Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Analysis p1 Homogenize Solid Sample or Pipette Liquid Sample p2 Weigh/Measure Sample into Headspace Vial p1->p2 p3 Add Salt (e.g., NaCl) p2->p3 p4 Spike with Internal Standard p3->p4 p5 Seal Vial p4->p5 e1 Incubate and Agitate (e.g., 60°C for 15 min) p5->e1 e2 Expose SPME Fiber to Headspace e1->e2 e3 Retract Fiber e2->e3 e4 Thermal Desorption in GC Inlet e3->e4 e5 GC-MS Analysis e4->e5

Caption: Workflow for this compound extraction using HS-SPME.

Protocol: HS-SPME-GC-MS

Materials and Equipment:

  • GC-MS system with a thermal desorption inlet[2].

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for pyrazines[3][4].

  • 20 mL headspace vials with PTFE/silicone septa[4].

  • Heating and agitation module (e.g., water bath with magnetic stirrer or autosampler agitator).

  • Analytical balance.

  • Internal Standard (IS): e.g., 2,6-Dimethylpyrazine-d6 or a suitable deuterated analog of this compound.

  • Sodium Chloride (NaCl).

Procedure:

  • Sample Preparation (Solid Samples, e.g., ground coffee, cocoa powder):

    • Weigh 1.0 g of the homogenized sample into a 20 mL headspace vial[4].

    • Add approximately 1.0 g of NaCl to the vial to increase the ionic strength and promote analyte transfer to the headspace[4].

    • Spike the sample with a known amount of the internal standard solution.

    • Immediately seal the vial tightly[4].

  • Sample Preparation (Liquid Samples, e.g., beverages, edible oils):

    • Pipette 2-5 mL of the liquid sample into a 20 mL headspace vial[2].

    • For aqueous samples, add NaCl to saturation (e.g., 1.5 g)[2][4].

    • Spike the sample with the internal standard solution.

    • Immediately seal the vial.

  • Extraction:

    • Place the vial in the heating and agitation module.

    • Equilibrate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with continuous agitation[3].

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-50 minutes) at the same temperature[3][7].

  • Desorption and Analysis:

    • Retract the fiber into the needle and immediately introduce it into the hot injection port of the GC.

    • Desorb the analytes from the fiber, typically at 250°C for 2-5 minutes in splitless mode[2].

    • Start the GC-MS analysis.

Representative Quantitative Data

The following table presents typical performance data for the analysis of pyrazines in food matrices using HS-SPME-GC-MS. These values can serve as a benchmark for method development for this compound.

AnalyteMatrixLOD (ng/g)LOQ (ng/g)Mean Recovery (%)RSD (%)Reference
2-MethylpyrazineEdible Oil103091.6 - 109.2< 16[4][6]
2,5-DimethylpyrazineEdible Oil82591.6 - 109.2< 16[4][6]
2,6-DimethylpyrazineEdible Oil123591.6 - 109.2< 16[4][6]
2-EthylpyrazineEdible Oil62091.6 - 109.2< 16[4][6]

LOD: Limit of Detection; LOQ: Limit of Quantitation; RSD: Relative Standard Deviation. Data adapted from studies on similar pyrazines.

Stir Bar Sorptive Extraction (SBSE)

Application Note

SBSE is a highly sensitive, solventless extraction technique introduced in 1999[8]. It is based on the same principles as SPME but utilizes a magnetic stir bar coated with a significantly larger volume of a sorbent phase, typically polydimethylsiloxane (PDMS)[9][10]. This larger phase volume (50-250 times greater than SPME) results in higher extraction efficiency and lower detection limits[10][11]. SBSE can be performed in two modes: direct immersion in a liquid sample or headspace sorptive extraction (HSSE) for volatile and semi-volatile compounds in solid or complex liquid samples[9][12].

Advantages:

  • Extremely high sensitivity due to the large sorbent volume[8].

  • Solvent-free and environmentally friendly[10].

  • Combines extraction and sample agitation into a single step[2].

Disadvantages:

  • Primarily suitable for liquid samples (immersion mode) or headspace analysis[2].

  • The commercially available PDMS coating is non-polar, which is less efficient for highly polar analytes[10][12].

  • May require longer extraction times to reach equilibrium[2].

Experimental Workflow: SBSE

SBSE Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Analysis p1 Prepare Liquid Sample or Sample Slurry p2 Place Sample in Vial p1->p2 p3 Spike with Internal Standard p2->p3 e1 Add PDMS-coated Stir Bar (Twister®) p3->e1 e2 Stir for a Defined Time and Temperature e1->e2 e3 Remove Stir Bar, Rinse, and Dry e2->e3 e4 Thermal Desorption in GC Inlet e3->e4 e5 GC-MS Analysis e4->e5

Caption: Workflow for this compound extraction using SBSE.

Protocol: SBSE-GC-MS

Materials and Equipment:

  • GC-MS system with a thermal desorption unit (TDU).

  • PDMS-coated magnetic stir bars (e.g., Gerstel Twister®).

  • Magnetic stir plate.

  • Sample vials (e.g., 10-50 mL).

  • Tweezers for handling the stir bar.

  • Lint-free tissue.

  • Milli-Q water.

Procedure:

  • Sample Preparation:

    • For liquid samples, place 10-20 mL into a sample vial.

    • For solid or semi-solid samples, create a slurry by homogenizing a known weight of the sample with a specific volume of purified water.

    • Spike the sample with an appropriate internal standard.

  • Extraction:

    • Using clean tweezers, place the PDMS-coated stir bar into the sample vial.

    • Place the vial on a magnetic stir plate and stir at a constant speed (e.g., 700-1000 rpm) for a defined period (e.g., 60-180 minutes) at a controlled temperature (e.g., room temperature or slightly elevated).

    • The optimal extraction time should be determined experimentally.

  • Post-Extraction:

    • After extraction, remove the stir bar from the sample using tweezers.

    • Rinse the stir bar briefly with Milli-Q water to remove any adhered sample matrix.

    • Gently dry the stir bar with a lint-free tissue.

  • Desorption and Analysis:

    • Place the dried stir bar into an empty thermal desorption tube.

    • Place the tube in the TDU of the GC-MS system.

    • Thermally desorb the analytes (e.g., ramp from 40°C to 300°C) which are then cryo-focused in a cooled injection system (CIS) before being transferred to the GC column for analysis[11].

Solvent Extraction

Application Note

Solvent extraction is a classical, robust, and exhaustive method for isolating organic compounds from complex samples[2]. The principle involves partitioning the target analyte, this compound, from the food matrix into a suitable organic solvent. The choice of solvent is critical and depends on the analyte's polarity and the nature of the food matrix. Dichloromethane and diethyl ether are commonly used for pyrazines[2]. Accelerated Solvent Extraction (ASE) is a more advanced version that uses elevated temperatures and pressures to improve efficiency[2].

Advantages:

  • High extraction efficiency and capacity[2].

  • Applicable to a wide range of solid, semi-solid, and liquid food matrices[2].

  • It is an exhaustive extraction technique.

Disadvantages:

  • Requires significant volumes of organic solvents, which can be costly and environmentally unfriendly.

  • The extract often contains co-extracted matrix components, requiring a cleanup step (e.g., Solid Phase Extraction - SPE) before analysis.

  • Can be more time-consuming and labor-intensive than microextraction techniques.

Experimental Workflow: Solvent Extraction

Solvent Extraction Workflow cluster_prep Extraction cluster_analysis Cleanup & Analysis p1 Weigh Homogenized Sample p2 Add Extraction Solvent & Internal Standard p1->p2 p3 Homogenize/Vortex p2->p3 p4 Centrifuge to Separate Phases p3->p4 p5 Collect Supernatant p4->p5 p6 Repeat Extraction on Residue (2x) p5->p6 e1 Combine Extracts p6->e1 e2 Dry with Anhydrous Sodium Sulfate e1->e2 e3 Concentrate Extract (e.g., Rotary Evaporator) e2->e3 e4 Optional: SPE Cleanup e3->e4 e5 GC-MS Analysis e4->e5

Caption: Workflow for this compound extraction using Solvent Extraction.

Protocol: Solvent Extraction-GC-MS

Materials and Equipment:

  • GC-MS system.

  • Homogenizer (e.g., blender, Ultra-Turrax).

  • Centrifuge.

  • Rotary evaporator or nitrogen evaporator.

  • Extraction solvents (e.g., dichloromethane, diethyl ether)[2].

  • Anhydrous sodium sulfate[2].

  • Solid Phase Extraction (SPE) cartridges for cleanup (optional).

Procedure:

  • Sample Preparation and Extraction:

    • Weigh 5-10 g of the homogenized food sample into a beaker or centrifuge tube[2].

    • Spike with an internal standard.

    • Add a measured volume of extraction solvent (e.g., 20-30 mL of dichloromethane).

    • Homogenize the mixture for 2-3 minutes[2].

    • Transfer the mixture to a centrifuge tube and centrifuge at 5000 rpm for 10 minutes to separate the solvent layer from the solid matrix[2].

  • Extract Collection:

    • Carefully decant or pipette the supernatant (the solvent extract) into a clean flask[2].

    • Repeat the extraction process on the sample residue two more times, combining all the solvent extracts[2].

  • Drying and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water[2].

    • Concentrate the dried extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Cleanup (Optional):

    • If the extract is still complex, a cleanup step using SPE may be necessary to remove interfering compounds.

  • Analysis:

    • Inject an aliquot (e.g., 1 µL) of the final concentrated extract into the GC-MS for analysis.

GC-MS Analytical Conditions

The following are typical GC-MS parameters that can be used as a starting point for the analysis of this compound.

ParameterRecommended Setting
GC Column DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)[2][7]
Injector Splitless mode, 250°C
Oven Program Start at 40°C (hold 2 min), ramp at 10°C/min to 240-320°C[7]
Carrier Gas Helium, constant flow (e.g., 1 mL/min)
MS Transfer Line 250°C
Ion Source Electron Impact (EI), 70 eV, 200°C
Mass Range 50-550 amu[7]

Note: The unambiguous identification of alkylpyrazine isomers by mass spectrometry alone can be challenging due to similar fragmentation patterns. Therefore, the use of retention indices (RIs) in conjunction with mass spectral data is highly recommended for confirmation[1].

References

2-Propylpyrazine: A Reference Standard for Sensory Analysis in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Propylpyrazine is a heterocyclic aromatic organic compound that contributes significantly to the flavor and aroma of a wide variety of roasted, toasted, and fermented foods. Its characteristic nutty, green, and vegetable-like aroma makes it a crucial component in the flavor profiles of products such as coffee, cocoa, peanuts, and baked goods.[1][2][3][4] In the realm of sensory science and drug development, this compound serves as an invaluable reference standard for flavor and aroma profiling, quality control, and the development of palatable pharmaceutical formulations. This document provides detailed application notes and experimental protocols for the effective use of this compound as a sensory analysis standard.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its accurate application as a standard.

PropertyValueReference
Molecular Formula C₇H₁₀N₂[1]
Molecular Weight 122.17 g/mol [1]
Appearance Colorless to pale yellow liquid[2][5]
Odor Green, vegetable, nutty, roasted[2][3][4][6]
Boiling Point 174-177 °C at 760 mmHg[1]
Density 0.975 g/cm³ at 25 °C[5]
Flash Point 60-65.4 °C[5]
Solubility Soluble in alcohol and water[3]
Odor Threshold Detection: 300 ppb[6]

Applications in Sensory Analysis

As a reference standard, this compound is utilized in several key areas of sensory analysis:

  • Flavor and Aroma Profiling: Used to train sensory panelists to recognize and quantify "nutty," "green," and "roasty" flavor attributes in food products.

  • Quality Control: Employed as a benchmark to ensure batch-to-batch consistency in the flavor profile of manufactured goods.

  • Odor Threshold Determination: Serves as a reference compound for determining the odor detection and recognition thresholds of individuals or sensory panels.

  • Drug Formulation: In the pharmaceutical industry, it can be used to evaluate the potential for off-notes in oral dosage forms and to develop effective taste-masking strategies.

Experimental Protocols

Protocol 1: Preparation of High-Purity this compound Standard

A high-purity standard is paramount for accurate and reproducible sensory and analytical testing. The following protocol, adapted from general pyrazine synthesis methodologies, describes the preparation of this compound.

Materials:

  • 2-Chloropyrazine

  • n-Propylmagnesium chloride solution (2.0 M in THF)

  • Iron(III) acetylacetonate (Fe(acac)₃)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-chloropyrazine (10 mmol) and a catalytic amount of Fe(acac)₃ (0.2 mmol) in anhydrous THF (50 mL).

  • Grignard Reaction: Cool the solution to 0 °C in an ice bath. Slowly add n-propylmagnesium chloride solution (12 mL, 24 mmol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution while cooling the flask in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).

  • Characterization: Collect the fractions containing the pure this compound and confirm its identity and purity using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start Dissolve 2-Chloropyrazine and Fe(acac)₃ in THF grignard Add n-Propylmagnesium Chloride at 0°C start->grignard stir Stir at Room Temperature grignard->stir quench Quench with NaHCO₃ stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify analyze GC-MS and NMR Analysis purify->analyze

Protocol 2: Quantitative Analysis of this compound by GC-MS

This protocol provides a general method for the quantification of this compound in a food matrix, such as roasted peanuts, using headspace solid-phase microextraction (HS-SPME) followed by GC-MS.

Materials:

  • This compound standard solution (prepared in ethanol)

  • Internal standard (e.g., 2-methyl-3-heptylpyrazine)

  • Roasted peanut sample, finely ground

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Weigh 2 g of the ground peanut sample into a 20 mL headspace vial. Add a known amount of the internal standard. Seal the vial.

  • Standard Curve Preparation: Prepare a series of calibration standards by spiking blank vials (containing only the matrix or an inert material) with known amounts of the this compound standard solution and the internal standard.

  • HS-SPME: Place the vial in a heating block at 60 °C and allow it to equilibrate for 15 minutes. Expose the SPME fiber to the headspace for 30 minutes.

  • GC-MS Analysis: Retract the fiber and immediately insert it into the GC injection port, heated to 250 °C, for desorption for 5 minutes.

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Oven Program: Start at 40 °C (hold for 2 min), ramp to 240 °C at 5 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300.

  • Data Analysis: Identify this compound and the internal standard by their retention times and mass spectra. Quantify this compound by constructing a calibration curve of the peak area ratio (this compound/internal standard) versus concentration.

G sample_prep Sample Preparation (Grinding, Weighing, Adding IS) hs_spme Headspace SPME (Equilibration and Extraction) sample_prep->hs_spme gc_ms GC-MS Analysis (Desorption, Separation, Detection) hs_spme->gc_ms data_analysis Data Analysis (Integration, Calibration, Quantification) gc_ms->data_analysis

Protocol 3: Sensory Evaluation - Quantitative Descriptive Analysis (QDA)

This protocol outlines the use of this compound as a reference standard in QDA to evaluate the "nutty" attribute in a food product.

Materials:

  • Trained sensory panel (8-12 members)

  • Product samples for evaluation

  • This compound reference standard solutions at varying concentrations (e.g., low, medium, high intensity) in a neutral medium (e.g., water or deodorized oil).

  • Unstructured line scales (15 cm) anchored with "low" and "high" intensity.

Procedure:

  • Panel Training:

    • Introduce the panelists to the "nutty" attribute using the this compound reference standards.

    • Present the low, medium, and high concentration standards to anchor the intensity scale.

    • Conduct training sessions until the panel can consistently identify and rate the intensity of the "nutty" attribute.

  • Sample Evaluation:

    • Present the product samples, coded with random three-digit numbers, to the panelists in individual sensory booths.

    • Instruct the panelists to evaluate the intensity of the "nutty" attribute for each sample and mark their rating on the line scale.

    • Include the medium-intensity this compound reference standard as a warm-up and for calibration.

  • Data Analysis:

    • Measure the marks on the line scales and convert them to numerical data.

    • Analyze the data using statistical methods (e.g., ANOVA) to determine significant differences in the "nutty" intensity among the samples.

    • Visualize the results using spider web plots or bar charts to compare the sensory profiles.

G panel_training Panel Training with This compound Standards sample_eval Blinded Sample Evaluation by Panelists panel_training->sample_eval data_collection Data Collection on Intensity Line Scales sample_eval->data_collection stat_analysis Statistical Analysis (e.g., ANOVA) data_collection->stat_analysis visualization Results Visualization (e.g., Spider Web Plot) stat_analysis->visualization

Olfactory Signaling Pathway

The perception of this compound, like other pyrazines, is initiated by its interaction with specific olfactory receptors in the nasal cavity. The olfactory receptor OR5K1 has been identified as a key receptor for a range of alkylpyrazines.[5][7] The binding of this compound to OR5K1, a G-protein coupled receptor (GPCR), is hypothesized to trigger a downstream signaling cascade, leading to the perception of its characteristic aroma.

G cluster_receptor Olfactory Receptor Neuron cluster_brain Brain ligand This compound receptor OR5K1 (GPCR) g_protein G-protein (Gαolf) adenylyl_cyclase Adenylyl Cyclase camp cAMP ion_channel CNG Ion Channel depolarization Depolarization (Ca²⁺/Na⁺ influx) signal Action Potential depolarization->signal olfactory_bulb Olfactory Bulb cortex Olfactory Cortex (Aroma Perception)

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in 2-Propylpyrazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-propylpyrazine quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the analysis of this volatile compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: The primary challenges in quantifying this compound stem from its volatile nature, its presence at low concentrations in complex matrices, and potential interference from other volatile compounds. Matrix effects, where components of the sample interfere with the ionization of this compound, can also impact the accuracy of quantification, particularly in LC-MS/MS analysis.

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a widely used and effective technique for the analysis of volatile compounds like this compound due to its high sensitivity and selectivity. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is also a viable method, especially for liquid samples.[1]

Q3: How can I minimize the loss of this compound during sample preparation?

A3: Due to its volatility, it is crucial to handle samples containing this compound with care. Minimize sample heating, use solvent-free extraction techniques like headspace solid-phase microextraction (HS-SPME) where possible, and ensure a closed system to prevent evaporative losses. When using liquid-liquid extraction, work quickly and at reduced temperatures.

Q4: Is an internal standard necessary for accurate quantification?

A4: Yes, using an internal standard is highly recommended to ensure accurate and precise quantification. An ideal internal standard should have similar chemical and physical properties to this compound. Isotopically labeled this compound (e.g., deuterated) is the gold standard as it behaves almost identically during sample preparation and analysis, correcting for variations. If an isotopically labeled standard is unavailable, a structurally similar compound with a different retention time, such as 2-ethoxy-3-ethylpyrazine, can be used.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Peak for this compound - Loss of analyte during sample preparation. - Insufficient extraction efficiency. - Low concentration in the sample. - Instrument sensitivity issues. - Improper injection technique.- Review sample handling procedures to minimize volatility losses. - Optimize extraction parameters (e.g., SPME fiber type, extraction time and temperature). - Concentrate the sample extract if possible. - Check instrument tuning and detector function. - Ensure the syringe is functioning correctly and the injection volume is appropriate.
Poor Peak Shape (Tailing or Fronting) - Active sites in the GC inlet or column. - Column contamination. - Incompatible solvent. - Overloading of the column.- Use a deactivated inlet liner and a high-quality capillary column. - Bake out the column or trim the front end. - Ensure the sample solvent is compatible with the stationary phase. - Dilute the sample or reduce the injection volume.
Inconsistent or Non-Reproducible Results - Variability in sample preparation. - Leaks in the GC system. - Fluctuations in instrument parameters (temperature, flow rate). - Instability of the analytical standard.- Standardize the sample preparation workflow. - Perform a leak check of the GC inlet and connections. - Verify that all instrument parameters are stable. - Prepare fresh standard solutions and store them properly (refrigerated, protected from light). This compound is reported to be stable in most media.[2]
Matrix Effects (Signal Suppression or Enhancement in LC-MS/MS) - Co-elution of matrix components with this compound. - Ionization competition in the MS source.- Improve chromatographic separation to resolve this compound from interfering compounds. - Optimize sample cleanup procedures (e.g., solid-phase extraction) to remove matrix components. - Use a matrix-matched calibration curve. - Employ an isotopically labeled internal standard.[3]
Ghost Peaks - Carryover from a previous injection. - Contamination of the syringe, inlet, or column. - Septum bleed.- Run a blank solvent injection to check for carryover. - Clean the syringe and inlet. - Bake out the column. - Use a high-quality, low-bleed septum.

Data Presentation

The following tables summarize quantitative data for pyrazine analysis from various studies, providing a reference for expected performance.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Pyrazines using HS-SPME-GC-MS

CompoundLOD (ng/g)LOQ (ng/g)Matrix
2-Methylpyrazine26Rapeseed Oil
2,5-Dimethylpyrazine515Rapeseed Oil
2,3,5-Trimethylpyrazine1030Rapeseed Oil
This compoundNot ReportedNot Reported-
Other Pyrazines2-606-180Rapeseed Oil

Data extracted from a study on flavor compounds in oils.

Table 2: Recovery Rates of Pyrazines using Different Extraction Methods

CompoundExtraction MethodRecovery (%)Matrix
Spiked PyrazinesMHS-SPME-arrow91.6 - 109.2Rapeseed Oil
PyrazinesDistillation and Sorption96 - 98Fusel Oils

Data compiled from studies on flavor analysis in oils and recovery from fusel oils.

Experimental Protocols

Method 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Volatile Pyrazines

This protocol is a general guideline for the analysis of volatile pyrazines, including this compound, in food matrices.

1. Sample Preparation:

  • Homogenize the solid sample.

  • Weigh 3-5 g of the homogenized sample (or pipette an equivalent volume for liquid samples) into a headspace vial.

  • Add a known concentration of a suitable internal standard (e.g., deuterated this compound or 2-ethoxy-3-ethylpyrazine).

  • Seal the vial tightly with a PTFE-faced silicone septum.

2. HS-SPME Parameters:

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a common choice for volatile pyrazines.

  • Incubation Temperature: 50-60°C.

  • Incubation Time: 15-30 minutes.

  • Extraction Time: 20-40 minutes.

3. GC-MS Parameters:

  • Gas Chromatograph: Agilent 6890N or similar.

  • Injector: Splitless mode at 250-270°C.

  • Column: A DB-WAX or DB-5MS capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness) is often used.

  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40-50°C, hold for 2-5 minutes.

    • Ramp: 3-5°C/min to 230-250°C.

  • Mass Spectrometer: Agilent 5975 or equivalent.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, or full scan for qualitative analysis.

Method 2: UPLC-MS/MS for Pyrazine Quantification in Liquid Samples

This protocol is adapted from a method for analyzing pyrazines in alcoholic beverages and can be modified for other liquid matrices.

1. Sample Preparation:

  • Filter the liquid sample through a 0.22 µm nylon membrane.

  • Add an internal standard (e.g., this compound can be used as an internal standard for other pyrazines, or another suitable standard for this compound quantification).

2. UPLC-MS/MS Parameters:

  • UPLC System: Waters ACQUITY UPLC system or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the compounds of interest. For example:

    • 0-8 min: 3% B

    • 8-25 min: 3-12% B

    • 25-31 min: 12-20% B

    • 31-35 min: 20-70% B

    • Followed by re-equilibration.[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions, cone voltage, and collision energy should be optimized for this compound and the internal standard. For this compound (as an internal standard in one study), the precursor ion was m/z 122.7 and a product ion was m/z 108.0.[4]

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis start Sample Collection homogenize Homogenization start->homogenize weigh Weighing & Vialing homogenize->weigh add_is Add Internal Standard weigh->add_is seal Seal Vial add_is->seal incubate Incubation seal->incubate extract Extraction incubate->extract inject Injection extract->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Figure 1. Experimental workflow for this compound quantification by HS-SPME-GC-MS.

logical_troubleshooting cluster_sample Sample & Standard Integrity cluster_instrument Instrument Checks cluster_data Data Processing start Problem Encountered (e.g., No Peak, Poor Shape) check_prep Review Sample Prep Protocol (Volatility, Extraction) start->check_prep check_standard Verify Standard Concentration & Stability start->check_standard check_leaks Perform Leak Check start->check_leaks check_prep->check_leaks check_params Verify GC/MS Parameters (Temps, Flows) check_standard->check_params check_leaks->check_params check_consumables Inspect Consumables (Liner, Septum, Column) check_params->check_consumables review_integration Review Peak Integration check_consumables->review_integration check_calibration Verify Calibration Curve review_integration->check_calibration solution Problem Resolved check_calibration->solution

Figure 2. Logical workflow for troubleshooting this compound analysis.

pyrazine_formation cluster_reactants Precursors amino_acid Amino Acids (e.g., L-threonine) maillard Maillard Reaction (Thermal Processing) amino_acid->maillard reducing_sugar Reducing Sugars reducing_sugar->maillard strecker Strecker Degradation maillard->strecker intermediates α-aminoketones strecker->intermediates condensation Condensation & Oxidation intermediates->condensation pyrazine Alkylpyrazines (e.g., 2,5-dimethylpyrazine) condensation->pyrazine

References

How to improve the extraction efficiency of 2-Propylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Propylpyrazine Extraction. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the extraction efficiency of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound and other volatile pyrazines?

A1: Several modern techniques are employed to extract volatile compounds like this compound, each with distinct advantages:

  • Headspace Solid-Phase Microextraction (HS-SPME): A simple, solvent-free method that simultaneously cleans up and pre-concentrates volatile analytes from the headspace of a sample.[1] It is widely used for analyzing pyrazines in various matrices.[2][3]

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation, disrupting cell structures and enhancing solvent penetration. It offers high extraction yields, reduced solvent consumption, and is suitable for heat-sensitive compounds.[4][5][6]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. It is known for shorter extraction times, reduced solvent use, and higher extraction rates compared to traditional methods.[7][8][9]

  • Simultaneous Distillation-Extraction (SDE): This method combines distillation and solvent extraction to efficiently isolate volatile compounds from complex matrices.[10] It is particularly effective for recovering aroma and flavor components.[10]

Q2: My this compound recovery is low when using HS-SPME. What factors should I optimize?

A2: Low recovery in HS-SPME can be attributed to several factors. Optimizing the following parameters is crucial for improving extraction efficiency:

  • SPME Fiber Selection: The choice of fiber coating is critical. For pyrazines, a mixed-phase fiber like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) often provides the best extraction efficiency due to its ability to adsorb a wide range of volatile compounds.[3]

  • Extraction Temperature: Temperature affects the vapor pressure of this compound. An optimal temperature maximizes its concentration in the headspace without causing degradation. For many pyrazines, temperatures around 50-60°C are effective.[1][11]

  • Extraction Time: Sufficient time is needed for the analyte to reach equilibrium between the sample matrix, the headspace, and the SPME fiber. Optimization is necessary as excessively long times do not improve recovery and can allow analytes to desorb. An extraction time of 40-50 minutes is often a good starting point.[1][11]

  • Ionic Strength: Adding salt (e.g., NaCl) to the sample matrix can increase the volatility of this compound, driving more of the compound into the headspace and improving its adsorption onto the fiber.

Q3: Can pH affect the extraction efficiency of pyrazines?

A3: Yes, pH can influence the extraction efficiency of nitrogen-containing heterocyclic compounds like pyrazines. While pyrazines are generally considered neutral, their basicity can play a role in liquid-liquid extractions.[12] In alkaline conditions (pH 11-12), the extraction yield of some related compounds, like proteins from certain matrices, has been shown to improve significantly.[13] It is recommended to perform a pH optimization study (e.g., testing a range from acidic to alkaline) for your specific sample matrix to determine the ideal condition for this compound extraction.

Q4: I am concerned about thermal degradation of this compound with MAE. How can I mitigate this?

A4: Microwave-Assisted Extraction (MAE) can indeed lead to thermal degradation if not properly controlled. To mitigate this risk:

  • Optimize Microwave Power and Time: Use the lowest effective microwave power and the shortest possible extraction time that provides a good yield.[9] Stepwise power application can also prevent overheating.

  • Use Pulsed Microwaves: If your equipment allows, use pulsed application of microwaves. This prevents a continuous increase in temperature and reduces the risk of degradation.

  • Solvent Choice: Select a solvent with a boiling point that is appropriate for the target analyte and microwave conditions. Solvents with higher dielectric constants absorb microwave energy more efficiently, which can be leveraged for faster heating at lower power settings.

  • Closed-Vessel vs. Focused Systems: Closed-vessel MAE allows for extraction at temperatures above the solvent's boiling point, but increases degradation risk.[8] Focused microwave systems operating at atmospheric pressure can offer better temperature control.

Q5: What are the advantages of using Ultrasound-Assisted Extraction (UAE) for a compound like this compound?

A5: UAE is considered a green and efficient extraction method with several benefits for volatile compounds:

  • High Efficiency at Lower Temperatures: UAE can enhance extraction at lower processing temperatures, which is ideal for preventing the loss or degradation of volatile and heat-sensitive compounds like this compound.[4]

  • Reduced Processing Time and Solvent Consumption: The technique significantly shortens extraction time and requires less solvent compared to conventional methods.[4]

  • Improved Yield and Purity: The physical effects of acoustic cavitation, such as cell wall disruption and enhanced solvent penetration, lead to higher extraction yields and purer final products.[6]

  • Safety: Under optimized conditions, UAE has not been shown to produce toxic by-products from natural food ingredients.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Reproducibility (High RSD%) Inconsistent sample volume, headspace volume, extraction time, or temperature.Ensure precise control over all experimental parameters. Use an autosampler for HS-SPME for consistent fiber placement and timing.[1]
Matrix Effects in GC-MS Analysis Co-extracted compounds from the sample matrix interfering with the analyte signal.Use a matrix-matched calibration curve for quantification. Employ a more selective SPME fiber or adjust extraction parameters (e.g., temperature) to reduce the co-extraction of interfering compounds. A DB-WAX column may be better than a DB-5MS column for separating alkylpyrazines from interferences.[1]
Low Extraction Yield with UAE/MAE Insufficient ultrasonic/microwave power or extraction time. Poor solvent choice.Optimize power, time, and temperature settings.[14] Screen different solvents or solvent mixtures to find one with optimal solubility for this compound and compatibility with the extraction technique.
Analyte Loss During Solvent Evaporation This compound is a volatile compound and can be lost during solvent concentration steps.Use a gentle evaporation method, such as a rotary evaporator at low temperature and moderate vacuum, or a gentle stream of nitrogen. Avoid complete dryness.
SPME Fiber Damage or Carryover Exposure to harsh sample matrices or insufficient cleaning between analyses.Condition the fiber according to the manufacturer's instructions before first use and perform a blank run after each sample injection to ensure no carryover.

Quantitative Data Summary

The optimal conditions for extracting pyrazines can vary significantly based on the matrix and the specific pyrazine derivative. The following tables summarize findings from various studies.

Table 1: Optimized HS-SPME Parameters for Pyrazine Extraction

ParameterOptimized ValueSource MatrixReference
SPME Fiber 50/30 µm DVB/CAR/PDMSYeast Extract[3]
Extraction Temp. 50°CMicrobial Samples[1]
Extraction Time 50 minMicrobial Samples[1]
Recovery Rate 94.6 - 107.92%Perilla Seed Oil[2]
Detection Limit 0.07 - 22.22 ng/gPerilla Seed Oil[2]

Table 2: Comparison of Advanced Extraction Techniques

TechniqueKey AdvantagesTypical TimeTypical TemperatureReference
HS-SPME Solvent-free, simple, good for volatiles.30 - 60 min40 - 60°C[1][3]
UAE Green, efficient at low temps, fast.5 - 60 min25 - 60°C[4][6]
MAE Very fast, low solvent use, high rate.5 - 30 min60 - 120°C[7][14]
SDE High efficiency for volatiles, selective.1 - 4 hoursBoiling point of solvent[10]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol provides a general methodology for the extraction of this compound for subsequent GC-MS analysis.

  • Sample Preparation:

    • Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

    • If required, add a known amount of internal standard.

    • Add 1-2 g of NaCl to increase the ionic strength of the sample.

    • Immediately seal the vial with a PTFE/silicone septum cap.

  • SPME Fiber Conditioning:

    • Before the first use, condition a DVB/CAR/PDMS fiber in the GC injection port at the temperature recommended by the manufacturer (typically 250-270°C) for 30-60 minutes.

  • Extraction:

    • Place the sealed vial in a heating block or water bath set to the optimized temperature (e.g., 50°C).[1]

    • Allow the sample to equilibrate for 10-15 minutes.

    • Manually or automatically insert the SPME fiber through the septum, exposing it to the headspace above the sample.

    • Allow the fiber to adsorb the volatile compounds for the optimized extraction time (e.g., 50 minutes).[1] Do not let the fiber touch the sample matrix.

  • Desorption and Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of the GC-MS (e.g., 250°C).

    • Desorb the analytes for 3-5 minutes in splitless mode to ensure complete transfer to the GC column.

    • Start the GC-MS analysis program. After desorption, remove the fiber and place it in a heated port to clean before the next extraction.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol outlines a general procedure for UAE of this compound.

  • Sample Preparation:

    • Weigh 5-10 g of the ground or homogenized sample into an extraction vessel.

    • Add a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

  • Extraction:

    • Place the vessel in an ultrasonic bath or place an ultrasonic probe directly into the sample slurry.

    • Set the sonication parameters: frequency (e.g., 20-40 kHz), power, and temperature (e.g., 40°C to minimize volatile loss).

    • Sonicate for the optimized duration (e.g., 15-30 minutes).[4] The process can be continuous or pulsed.

  • Sample Recovery:

    • After sonication, separate the extract from the solid residue by centrifugation or filtration.

    • Collect the supernatant (the extract).

    • The extract can be concentrated if necessary using a rotary evaporator at low temperature.

  • Analysis:

    • Analyze the resulting extract by GC-MS or another appropriate analytical technique.

Visualizations

Below are diagrams illustrating key workflows for improving the extraction of this compound.

Extraction_Method_Selection Workflow for Selecting an Extraction Method start Define Sample Matrix & Analyte Properties is_volatile Is Analyte Volatile? (e.g., this compound) start->is_volatile is_thermal_labile Is Analyte Thermally Labile? is_volatile->is_thermal_labile Yes non_volatile_method Consider LLE or SPE is_volatile->non_volatile_method No need_high_throughput High Throughput Needed? is_thermal_labile->need_high_throughput No uae UAE (Good for thermally sensitive compounds) is_thermal_labile->uae Yes hs_spme HS-SPME (Solvent-free, good for volatiles) need_high_throughput->hs_spme No mae MAE (Very fast, efficient) need_high_throughput->mae Yes sde SDE (High recovery for volatiles, more complex setup) hs_spme->sde Low recovery? Try SDE HS_SPME_Optimization HS-SPME Optimization Workflow cluster_prep Preparation cluster_optimization Parameter Optimization cluster_validation Validation & Analysis fiber_select 1. Select SPME Fiber (e.g., DVB/CAR/PDMS) sample_prep 2. Prepare Sample (Add salt, internal std.) fiber_select->sample_prep temp_opt 3. Optimize Temperature (e.g., 40-70°C) sample_prep->temp_opt time_opt 4. Optimize Time (e.g., 20-60 min) temp_opt->time_opt validate 5. Method Validation (Recovery, Precision) time_opt->validate analysis 6. GC-MS Analysis validate->analysis

References

Technical Support Center: Optimization of GC-MS Parameters for Separating Alkylpyrazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the challenging separation of alkylpyrazine isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of alkylpyrazine isomers so challenging?

Alkylpyrazine isomers, particularly positional isomers like 2,5-dimethylpyrazine and 2,6-dimethylpyrazine, possess very similar physicochemical properties.[1] This includes comparable boiling points and polarities, leading to nearly identical interactions with the GC column's stationary phase.[1] Consequently, they often co-elute, resulting in a single, unresolved chromatographic peak.[1] Furthermore, their mass spectra are frequently very similar, making their individual identification and quantification by MS difficult without adequate chromatographic separation.[2][3]

Q2: What is the most critical parameter for improving the separation of alkylpyrazine isomers?

The choice of the GC column, specifically the polarity of the stationary phase, is the most critical factor. For separating polar compounds like alkylpyrazines, a polar stationary phase is generally more effective than a non-polar one.[4] A polar column, such as one with a polyethylene glycol (WAX) stationary phase, will interact more selectively with the polar pyrazine molecules, leading to better separation based on subtle differences in their polarity.[5][6] Non-polar columns, like those with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or TG-5MS), separate compounds primarily by their boiling points, which are often too similar among isomers for effective resolution.[4][7]

Q3: How does the temperature program affect the separation of alkylpyrazine isomers?

The temperature program, including the initial temperature, ramp rate, and final temperature, significantly influences the separation. A slow oven temperature ramp rate (e.g., 2-5 °C/min) is generally recommended as it allows more time for the isomers to interact with the stationary phase, thereby improving resolution.[8] A lower initial oven temperature can also enhance the separation of early-eluting, more volatile isomers.[9]

Q4: Which carrier gas is better for separating alkylpyrazine isomers: Helium or Hydrogen?

Both Helium and Hydrogen are suitable carrier gases for this analysis. Helium is inert and widely used.[8] Hydrogen can offer higher efficiency and may lead to shorter analysis times, but it is a reactive gas, and safety precautions must be taken. The choice may also depend on the specific requirements of the mass spectrometer.[9]

Q5: How can I confirm the identity of separated alkylpyrazine isomers?

Due to the similarity of their mass spectra, relying solely on spectral library matching can be unreliable.[2][3] A robust method for confirming the identity of isomers is to use retention indices (RIs).[2][3] This involves analyzing a series of n-alkanes under the same chromatographic conditions as the sample to calculate the RI for each peak. The experimental RIs are then compared to literature values for known alkylpyrazine isomers on the same or a similar stationary phase.[2][3]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor resolution/co-elution of isomers Inappropriate GC column: Using a non-polar column for polar isomers.Switch to a more polar column: A DB-WAX or similar polyethylene glycol (PEG) column is recommended for better separation of polar alkylpyrazines.[5]
Temperature program is too fast: A high ramp rate reduces the interaction time with the stationary phase.Optimize the temperature program: Decrease the ramp rate (e.g., to 2-5 °C/min) and consider a lower initial temperature.[8]
Carrier gas flow rate is not optimal: Flow rate is too high or too low, leading to band broadening.Optimize the carrier gas flow rate: A typical starting point for a 0.25 mm ID column is around 1.0-1.2 mL/min.[3][9] Perform a flow rate optimization study if necessary.
Peak tailing Active sites in the inlet or column: Polar nitrogen atoms in pyrazines can interact with active sites.Use a deactivated inlet liner. Ensure a high-quality, inert GC column is used. Trim the first few centimeters of the column from the inlet side to remove contaminants.
Sample overload: Injecting too much sample can distort peak shape.Reduce the injection volume or dilute the sample. Use a split injection with a higher split ratio.
Ghost peaks (peaks in blank runs) Contamination: Carryover from previous injections or contaminated solvent/carrier gas.Bake out the column at its maximum recommended temperature. Run solvent blanks to ensure system cleanliness. Use high-purity solvents and carrier gas.
Inconsistent retention times Leaks in the system: Leaks in the carrier gas flow path.Perform a leak check of the GC system, especially at the injector and column fittings.
Fluctuations in oven temperature or carrier gas flow. Ensure the GC oven is properly calibrated and that the electronic pressure control (EPC) for the carrier gas is functioning correctly.

Data Presentation

Table 1: Comparison of GC Column Polarity on the Retention Time of Alkylpyrazine Isomers

CompoundRetention Time (min) on Non-Polar Column (DB-5MS)[5]Retention Time (min) on Polar Column (DB-WAX)[5]
2-Methylpyrazine4.46.5
2,5-Dimethylpyrazine5.46.9
2-Ethylpyrazine5.47.0
2-Ethyl-3,5-dimethylpyrazine6.97.8
2-Isopropyl-3-methoxypyrazine7.07.7

Note: The data illustrates that a polar column (DB-WAX) generally provides longer retention times and better separation for these compounds compared to a non-polar column (DB-5MS).

Table 2: Effect of GC-MS Parameters on Isomer Separation (Qualitative)

Parameter ChangeExpected Impact on ResolutionExpected Impact on Retention Time
Decrease Temperature Ramp Rate IncreaseIncrease
Decrease Carrier Gas Flow Rate Increase (to optimal point)Increase
Increase Column Length IncreaseIncrease
Switch to a More Polar Column Significant IncreaseIncrease

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Sample Preparation

This protocol is suitable for the extraction of volatile alkylpyrazines from liquid or solid matrices, such as food and beverage samples.[8][10][11][12]

  • Sample Preparation:

    • Place 1-5 g of the homogenized sample into a 20 mL headspace vial.

    • For liquid samples, use 1-5 mL.

    • Add a known amount of a suitable internal standard (e.g., deuterated pyrazine analog).

    • To enhance the release of volatiles, add 1.5 g of NaCl and 5 mL of deionized water.[11]

    • Seal the vial with a PTFE/silicone septum.

  • Equilibration:

    • Place the vial in a heating block or water bath.

    • Equilibrate the sample at 60°C for 15-20 minutes with agitation to facilitate the partitioning of analytes into the headspace.[8][11]

  • Extraction:

    • Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial.

    • Extract for 30-50 minutes at 60°C.[5]

  • Desorption:

    • Immediately transfer the SPME fiber to the GC injector.

    • Desorb the analytes in the injector at 250°C for 5 minutes in splitless mode.[11]

Protocol 2: Optimized GC-MS Method for Alkylpyrazine Isomer Separation

This protocol provides a starting point for the GC-MS analysis. Parameters should be optimized for your specific instrument and isomer mixture.

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-WAX (polyethylene glycol) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.[5][6]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3][9]

  • Injector: Split/splitless injector at 250°C.[5]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.[5]

    • Ramp: 5°C/min to 240°C.[5]

    • Hold at 240°C for 5 minutes.

  • MS Transfer Line Temperature: 250°C.[5]

  • Ion Source Temperature: 230°C.[9]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Acquisition Mode:

    • Full Scan: For qualitative analysis and identification of unknowns (e.g., m/z 40-300).

    • Selected Ion Monitoring (SIM): For quantitative analysis of target isomers, using characteristic ions for each compound.[11]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis Sample Sample in Vial Equilibrate Equilibrate at 60°C Sample->Equilibrate Extract Extract with SPME Fiber Equilibrate->Extract Injector GC Injector (Desorption) Extract->Injector Column GC Column (Separation) Injector->Column MS Mass Spectrometer (Detection) Column->MS Data Data Analysis MS->Data Troubleshooting_Logic Start Poor Isomer Resolution Column_Check Check Column Polarity Start->Column_Check Temp_Prog Optimize Temperature Program Column_Check->Temp_Prog Polar Use_Polar Use Polar Column (e.g., WAX) Column_Check->Use_Polar Non-Polar Slow_Ramp Decrease Ramp Rate (e.g., 2-5°C/min) Temp_Prog->Slow_Ramp Flow_Rate Optimize Flow Rate Adjust_Flow Adjust Flow (e.g., 1.0-1.2 mL/min) Flow_Rate->Adjust_Flow Use_Polar->Temp_Prog Slow_Ramp->Flow_Rate Resolved Resolution Achieved Adjust_Flow->Resolved

References

Mitigating matrix effects in the analysis of 2-Propylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the analysis of 2-propylpyrazine.

Troubleshooting Guide

This guide addresses common issues encountered during the quantitative analysis of this compound, offering potential causes and actionable solutions.

Problem 1: Poor Analyte Recovery or Inconsistent Results

  • Possible Cause: Inefficient extraction of this compound from the sample matrix or analyte loss during sample cleanup.

  • Solutions:

    • Optimize Extraction Method: For volatile compounds like this compound, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective technique. Experiment with different fiber coatings (e.g., DVB/CAR/PDMS for broader polarity range), extraction times, and temperatures to maximize recovery.

    • Evaluate Sample Preparation: For liquid samples, Liquid-Liquid Extraction (LLE) with various organic solvents and pH adjustments can be optimized. For solid samples, consider the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is known for high recovery rates.

    • Internal Standard: Utilize a suitable internal standard, preferably a stable isotope-labeled version of this compound, to account for analyte loss during sample preparation.

Problem 2: Inaccurate Quantification (Results are consistently too high or too low)

  • Possible Cause: Presence of matrix effects (ion enhancement or suppression) that alter the analyte signal.

  • Solutions:

    • Assess Matrix Effects: Compare the slope of a calibration curve prepared in a pure solvent with one prepared in a blank matrix extract (matrix-matched calibration). A significant difference in slopes indicates the presence of matrix effects.

    • Employ Matrix-Matched Calibration: If a representative blank matrix is available, preparing calibration standards in this matrix can effectively compensate for matrix effects.

    • Use the Standard Addition Method: This method is ideal for complex or variable matrices where a blank matrix is unavailable. It involves adding known amounts of the analyte to sample aliquots to create a calibration curve within the sample's own matrix.

    • Stable Isotope Dilution Analysis (SIDA): This is the gold standard for accurate quantification in complex matrices. It involves adding a known amount of a stable isotope-labeled analog of this compound to the sample at the beginning of the workflow. Since the labeled standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for highly accurate correction.

Problem 3: Poor Peak Shape in Chromatogram (Tailing or Fronting)

  • Possible Cause: Active sites in the GC inlet or column interacting with the analyte. Matrix components can sometimes mask these sites, but in other cases, the interaction leads to poor chromatography.

  • Solutions:

    • GC Inlet Maintenance: Regularly replace the GC inlet liner and use a deactivated liner to minimize active sites.

    • Analyte Protectants: Consider the use of analyte protectants, which are compounds added to both samples and standards to mask active sites in the GC system, improving peak shape and response.

    • Chromatographic Optimization: Adjust the GC temperature program or consider a different column stationary phase to improve separation from interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound analysis?

A1: Matrix effects are the alteration of an analyte's signal response due to the presence of other components in the sample matrix. These effects can manifest as signal enhancement (an artificially high reading) or signal suppression (an artificially low reading), both of which compromise the accuracy and precision of quantitative analysis. In GC-MS, matrix components can coat the injector port, leading to signal enhancement. In LC-MS, especially with electrospray ionization (ESI), matrix components can compete with the analyte for ionization, causing signal suppression.

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A common method is to perform a post-extraction spike experiment. A known amount of this compound standard is added to a blank matrix extract, and the response is compared to the same standard in a pure solvent. The matrix effect (ME) can be calculated as follows:

ME (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100

A value of 0% indicates no matrix effect, a positive value indicates signal enhancement, and a negative value indicates signal suppression.

Q3: What is the most effective method to mitigate matrix effects for this compound?

A3: Stable Isotope Dilution Analysis (SIDA) is widely regarded as the most robust and accurate method for correcting matrix effects.[1] By using a stable isotope-labeled internal standard (e.g., deuterium-labeled this compound), any signal enhancement or suppression caused by the matrix will affect both the analyte and the internal standard equally. This allows for a highly accurate calculation of the analyte concentration. The main limitation is the availability and cost of the labeled standard.

Q4: When should I use matrix-matched calibration versus the standard addition method?

A4: Matrix-matched calibration is a good choice when you have access to a representative blank matrix that is free of this compound. It is more straightforward for routine analysis of multiple samples with similar matrices. The standard addition method is preferred when a blank matrix is not available, or when the matrix composition varies significantly between samples. While more labor-intensive as it requires individual calibration for each sample, it provides a more accurate quantification in such cases.

Q5: Can optimizing sample preparation alone eliminate matrix effects?

A5: Optimizing sample preparation techniques like SPE, LLE, or QuEChERS can significantly reduce the concentration of interfering matrix components, thereby minimizing matrix effects. However, it may not completely eliminate them, especially in very complex matrices. Therefore, it is often necessary to combine efficient sample preparation with a suitable calibration strategy (matrix-matched, standard addition, or SIDA) to ensure accurate results.

Data Presentation

The following tables summarize representative quantitative data for the analysis of pyrazines using different techniques to mitigate matrix effects.

Table 1: Comparison of Recovery Rates for Pyrazines using HS-SPME in Different Food Matrices

Pyrazine CompoundMatrixFiber CoatingRecovery (%)RSD (%)
2-Methyl-3-propylpyrazinePerilla Seed OilDVB/CAR/PDMS94.6 - 107.9< 9.76
2,5-DimethylpyrazinePerilla Seed OilDVB/CAR/PDMS94.6 - 107.9< 9.76
TetramethylpyrazinePerilla Seed OilDVB/CAR/PDMS94.6 - 107.9< 9.76
Various PyrazinesRapeseed OilSPME-Arrow91.6 - 109.2< 16

Note: This data is representative of pyrazine analysis and indicates the high recovery and good precision achievable with optimized HS-SPME methods.

Table 2: Effectiveness of Different Calibration Strategies in Mitigating Matrix Effects for Pyrazine Analysis

Calibration MethodPrincipleAdvantagesDisadvantages
External Calibration (in solvent) Calibration curve prepared in a pure solvent.Simple and fast.Does not account for matrix effects, leading to inaccurate results.
Matrix-Matched Calibration Calibration standards are prepared in a blank sample matrix.Compensates for matrix effects.Requires a representative blank matrix; may not be suitable for variable matrices.
Standard Addition Method Known amounts of standard are added to sample aliquots.Accounts for the specific matrix of each sample; no blank matrix needed.Labor-intensive; requires more sample volume.
Stable Isotope Dilution Analysis (SIDA) A known amount of a stable isotope-labeled analog is used as an internal standard.Highly accurate and precise; effectively corrects for matrix effects and analyte loss.Requires a specific labeled internal standard, which can be expensive and not always commercially available.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound

This protocol is suitable for extracting volatile this compound from liquid or solid matrices.

  • Sample Preparation: Place a known amount of the homogenized sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

  • Internal Standard: If using SIDA, add a known amount of the stable isotope-labeled this compound standard to the vial.

  • Equilibration: Seal the vial and place it in a heating block or autosampler agitator. Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace.

  • Extraction: Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 20-40 minutes) while maintaining the temperature.

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.

  • Analysis: Start the GC-MS analysis using an appropriate temperature program to separate this compound from other volatile compounds.

Protocol 2: Standard Addition Method for Quantification of this compound

This protocol describes how to perform the standard addition method for a single sample when matrix effects are suspected and a blank matrix is unavailable.

  • Initial Analysis: Analyze the sample to estimate the approximate concentration of this compound.

  • Prepare Aliquots: Divide the sample extract into at least four equal aliquots (e.g., 1 mL each).

  • Spiking:

    • Leave the first aliquot unspiked (this is the zero addition point).

    • Spike the remaining aliquots with increasing, known amounts of a this compound standard solution. A good starting point is to add 0.5x, 1.0x, and 1.5x the estimated amount of the analyte in the sample.

  • Analysis: Analyze all prepared solutions (the unspiked and spiked aliquots) using the established analytical method.

  • Calibration Curve: Construct a calibration curve by plotting the measured instrument response (e.g., peak area) against the concentration of the added standard.

  • Quantification: Perform a linear regression on the data points. The absolute value of the x-intercept represents the concentration of this compound in the original, unspiked sample.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Analysis start Start: Inaccurate or Inconsistent Results check_recovery Check Analyte Recovery start->check_recovery check_peak_shape Evaluate Peak Shape check_recovery->check_peak_shape Acceptable optimize_extraction Optimize Sample Prep (HS-SPME, LLE, QuEChERS) check_recovery->optimize_extraction Low/Inconsistent use_is Use Internal Standard (IS) check_recovery->use_is Low/Inconsistent assess_matrix_effects Assess Matrix Effects (Solvent vs. Matrix Calibration) check_peak_shape->assess_matrix_effects Good gc_maintenance Perform GC Maintenance (Liner, Column) check_peak_shape->gc_maintenance Poor use_ap Use Analyte Protectants check_peak_shape->use_ap Poor mitigation_strategy Select Mitigation Strategy assess_matrix_effects->mitigation_strategy Significant Difference end end assess_matrix_effects->end No Significant Difference (Use Solvent Calibration) optimize_extraction->check_recovery use_is->check_recovery gc_maintenance->check_peak_shape use_ap->check_peak_shape mitigation_strategy->end

Caption: Troubleshooting workflow for identifying and resolving issues in this compound analysis.

References

Technical Support Center: Resolving Co-elution of Pyrazines in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common co-elution issues encountered during the gas chromatography (GC) analysis of pyrazines.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a common problem for pyrazine analysis?

A1: Co-elution in gas chromatography occurs when two or more compounds exit the GC column at the same time, resulting in overlapping peaks in the chromatogram.[1] This is a frequent challenge in pyrazine analysis, particularly with isomers, because their similar chemical structures and physical properties (like boiling points and polarity) cause them to interact with the GC column's stationary phase in a nearly identical manner.[2][3] Consequently, their mass spectra are often very similar, making differentiation and accurate quantification difficult without proper chromatographic separation.[2][3]

Q2: How can I confirm that a single, broad, or asymmetrical peak is due to co-elution?

A2: Several methods can help confirm co-elution:

  • Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or tailing, are strong indicators of co-elution.[1][4] Even a perfectly symmetrical peak can be the result of co-eluting compounds.[1]

  • Mass Spectrometry (MS) Analysis: If you are using a mass spectrometer, you can examine the mass spectra at different points across the chromatographic peak (peak slicing). A change in the mass spectrum from the leading edge to the tailing edge is a clear indication of co-elution.[1][4]

  • Extracted Ion Chromatogram (EIC): Utilize EICs for characteristic ions of the suspected co-eluting compounds. If the peak shapes of the EICs are not perfectly symmetrical and aligned, co-elution is likely.[4]

  • Gas Chromatography-Olfactometry (GC-O): This technique uses human assessors to detect and describe odors as compounds elute from the GC.[5][6] If panelists detect different odors at slightly different times within a single chromatographic peak, it suggests co-elution of odor-active compounds.[6]

Troubleshooting Guide for Co-eluting Pyrazines

This guide provides a systematic approach to resolving co-elution issues with pyrazines in your GC analysis.

Step 1: Initial Method Optimization

The first step in addressing co-elution is to optimize your existing GC method parameters.

Issue: Poor separation of early-eluting pyrazines.

Solution:

  • Modify the Oven Temperature Program:

    • Lower the initial oven temperature: This increases the retention of volatile pyrazines, improving their separation.[7] A typical starting temperature is between 40-50°C.[8]

    • Introduce an initial hold time: A hold time of 2-5 minutes at the initial temperature can help focus the analytes at the head of the column before the temperature ramp begins.[8]

    • Reduce the initial ramp rate: A slower temperature ramp (e.g., 3-5°C/min) allows for more interaction with the stationary phase, enhancing resolution.[2][8]

Issue: Co-elution in the middle of the chromatogram.

Solution:

  • Optimize the Temperature Ramp Rate: The ramp rate has the most significant effect on the resolution of analytes eluting in the middle of the run.[7] Experiment with different ramp rates to find the optimal separation.

  • Adjust the Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., Helium) can improve column efficiency and separation.[4][9] However, the effect can be complex, as increasing the flow rate can decrease longitudinal diffusion but increase mass transfer resistance.[9]

Step 2: Column Selection and Dimensions

If method optimization is insufficient, changing the GC column can provide the necessary selectivity to resolve co-eluting pyrazines.

Issue: Persistent co-elution despite method optimization.

Solution:

  • Change the Stationary Phase: This is often the most effective way to resolve co-elution.[4]

    • If you are using a non-polar column (e.g., DB-5ms, HP-5ms), switch to a mid-polar or polar column.[4]

    • Polar columns, such as those with a polyethylene glycol (WAX) stationary phase (e.g., DB-WAX), are often recommended for pyrazine analysis as they can provide better selectivity based on differences in polarity.[2][10]

  • Increase Column Length: A longer column provides more theoretical plates, which can increase resolution.[2][11] However, this will also increase analysis time.[11]

  • Decrease Column Internal Diameter (ID): A smaller ID column can improve resolution and sensitivity, but it also has a lower sample capacity.[11]

  • Increase Film Thickness: A thicker stationary phase film increases retention, which can be particularly useful for improving the separation of very volatile compounds that elute early.

Step 3: Advanced Analytical Techniques

For highly complex samples where co-elution remains a challenge, more advanced techniques may be necessary.

Issue: Co-elution in a complex matrix that cannot be resolved by conventional GC.

Solution:

  • Multidimensional Gas Chromatography (MDGC or GCxGC): This powerful technique uses two columns with different stationary phases to achieve a much higher degree of separation.[4]

    • Heart-cutting MDGC: A specific portion of the eluent from the first column containing the co-eluting peaks is transferred to a second column for further separation.[4]

    • Comprehensive Two-Dimensional GC (GCxGC): The entire sample is subjected to two independent separations, providing a significant increase in peak capacity.[4][12] This is often the best solution for resolving isomeric pairs.[12][13]

  • Mass Spectrometry Deconvolution:

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): Even with some chromatographic overlap, these MS techniques can differentiate and quantify co-eluting isomers by focusing on their unique fragment ions, thereby improving selectivity and sensitivity.[2]

Data Presentation

Table 1: Comparison of GC Columns for Pyrazine Analysis

Column TypeStationary PhasePolarityTypical DimensionsApplication Notes
DB-5ms 5% Phenyl-methylpolysiloxaneNon-Polar30 m x 0.25 mm ID, 0.25 µm filmA good starting point for general-purpose analysis. Separates primarily by boiling point.[11] May not resolve all pyrazine isomers.[4]
DB-WAX Polyethylene Glycol (PEG)Polar30 m x 0.25 mm ID, 0.25 µm film[2]Often provides better selectivity for pyrazines compared to non-polar phases.[2][10] Recommended for resolving isomers.[4]
ZB-624 6% Cyanopropylphenyl-methylpolysiloxaneMid-Polar30 m x 0.25 mm ID, 1.40 µm filmCan offer alternative selectivity for pyrazines.[14]
Stabilwax-DA Polyethylene Glycol (PEG)Polar60 m x 0.25 mm ID, 0.25 µm filmA longer polar column that can provide enhanced resolution for complex mixtures.[15]

Table 2: Example GC-MS Method Parameters for Pyrazine Analysis

ParameterRecommended SettingRationale
Injector Temperature 250 - 270°C[1][8]Ensures rapid volatilization of pyrazines.
Injection Mode Splitless[8][15]Maximizes the transfer of analytes to the column for trace analysis.
Carrier Gas Helium[1][8]Inert and provides good efficiency.
Flow Rate 1.0 - 1.8 mL/min[8][15]Optimal for good column performance.
Oven Program Initial: 40-50°C, hold 2 min[1][8]Allows for good separation of volatile compounds.
Ramp: 3-10°C/min to 240-250°C[1][8]A slower ramp generally improves resolution.[2]
Final Hold: 1-5 min[1][15]Ensures all compounds have eluted.
MS Ion Source Temp. 230°C[1][8]Standard temperature for electron ionization.
MS Quadrupole Temp. 150°C[1][8]Standard operating temperature.
Acquisition Mode Full Scan (m/z 40-350) or SIM[1][8]Full scan for identification, SIM for quantification of target compounds.[2]

Experimental Protocols

Protocol 1: GC-MS Analysis of Pyrazines using Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for the analysis of volatile pyrazines in liquid or solid samples.

Objective: To extract and analyze volatile pyrazines from a sample matrix.

Materials:

  • Sample in a 20 mL headspace vial[2]

  • Internal standard solution (e.g., deuterated pyrazines)[2][8]

  • SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)[2]

  • Gas chromatograph with a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Place a known amount of the sample (e.g., 2 g) into a headspace vial.[2] Add the internal standard.[2] Seal the vial.[2]

  • Equilibration: Place the vial in a heating block or autosampler and equilibrate at a set temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow the pyrazines to partition into the headspace.[2][8]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the equilibration temperature.[2][8]

  • Desorption: Retract the fiber and immediately insert it into the GC injector port for thermal desorption of the analytes onto the column. A typical desorption temperature is 250-270°C for 5 minutes.[8]

  • GC-MS Analysis: Run the GC-MS analysis using the parameters outlined in Table 2 or a user-defined method.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Pyrazine Co-elution start Co-elution Detected (Asymmetrical or Broad Peak) confirm Confirm Co-elution (Peak Slicing MS, EIC) start->confirm optimize_method Step 1: Optimize GC Method - Temp Program (Initial T, Ramp Rate) - Carrier Gas Flow Rate confirm->optimize_method check_resolution1 Resolution Improved? optimize_method->check_resolution1 change_column Step 2: Change GC Column - Switch to Polar Phase (e.g., WAX) - Increase Column Length check_resolution1->change_column No end Co-elution Resolved check_resolution1->end Yes check_resolution2 Resolution Improved? change_column->check_resolution2 advanced_techniques Step 3: Advanced Techniques - GCxGC for Complex Samples - SIM/MRM for Quantification check_resolution2->advanced_techniques No check_resolution2->end Yes advanced_techniques->end

Caption: A logical workflow for troubleshooting co-eluting pyrazines in GC.

Method_Development_Logic Logical Flow for GC Method Development start Define Analytical Goal (e.g., Separate Pyrazine Isomers) select_column Initial Column Selection - Start with Non-Polar (e.g., DB-5ms) or Polar (e.g., DB-WAX) start->select_column scouting_gradient Develop Scouting Gradient - Low Initial Temp (40°C) - 10°C/min Ramp Rate select_column->scouting_gradient evaluate_separation Evaluate Separation - Check for Co-elution scouting_gradient->evaluate_separation optimize_program Optimize Temperature Program - Adjust Initial Temp & Hold - Modify Ramp Rate(s) evaluate_separation->optimize_program Partial Separation change_phase Change Stationary Phase (e.g., Non-Polar to Polar) evaluate_separation->change_phase Poor Separation fine_tune Fine-Tune Parameters - Carrier Gas Flow - Injection Parameters evaluate_separation->fine_tune Good Separation optimize_program->fine_tune change_phase->scouting_gradient end Method Finalized fine_tune->end

Caption: A decision-making process for developing a robust GC method for pyrazines.

References

Technical Support Center: Stabilizing Pyrazines During Sample Workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with pyrazine degradation during sample workup. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause pyrazine degradation during sample workup?

A1: The primary factors contributing to pyrazine degradation are exposure to harsh pH conditions (both acidic and basic), elevated temperatures, light, and oxidizing agents. The specific structure of the pyrazine derivative will influence its susceptibility to these factors. For instance, deuterated pyrazines can undergo hydrogen-deuterium (H/D) exchange under acidic or basic conditions, compromising their use as internal standards.

Q2: What are the ideal storage conditions for pyrazine samples and standards?

A2: To ensure stability, pyrazines and their solutions should be stored in a cool, dark, and dry place. The ideal storage temperature is between 2-8°C.[1] Samples should be kept in airtight containers to protect them from moisture, as some pyrazines are hygroscopic.[1] For long-term storage of pyrazines in biological matrices, freezing at -20°C or -80°C is recommended. It is also crucial to minimize freeze-thaw cycles.

Q3: Can the choice of solvent impact pyrazine stability?

A3: Yes, the solvent can influence pyrazine stability. Pyrazines are generally soluble in water and various organic solvents like ethanol.[1] However, the reactivity of the solvent and the presence of impurities can affect degradation. For example, protic solvents like water and methanol can be a source of protons for H/D exchange in deuterated pyrazines. Aprotic solvents such as acetonitrile may be a better choice in such cases. It is advisable to use high-purity solvents and to be aware of potential interactions.

Q4: Are there any additives that can help prevent pyrazine degradation?

A4: Yes, the addition of antioxidants can be beneficial in preventing oxidative degradation, which is a potential degradation pathway for pyrazines. While specific studies on antioxidants for pyrazines are limited, general-purpose antioxidants used in sample stabilization may be effective. The selection of an antioxidant should be carefully considered to avoid interference with the analytical method.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Pyrazine Peaks in Chromatogram
Possible Cause Solution
Inefficient Extraction Optimize the extraction method. Ensure the pH of the sample is adjusted to enhance pyrazine volatility and solubility in the extraction solvent. For liquid-liquid extraction (LLE), select a solvent in which the target pyrazine has high solubility. For solid-phase extraction (SPE), choose a sorbent with appropriate chemistry for your analyte.
Analyte Degradation Minimize exposure to heat, light, and extreme pH during sample preparation. Work with samples on ice and use amber vials to protect from light. If pH adjustment is necessary, perform it just before extraction and use a buffer system to maintain a stable pH.
Loss during Solvent Evaporation Pyrazines are volatile compounds. If a concentration step is required, use a gentle stream of nitrogen at a controlled temperature. Avoid high temperatures and prolonged evaporation times.
Improper Storage Ensure samples and standards are stored at the recommended 2-8°C, protected from light and moisture.[1] For biological samples, store them frozen at -20°C or below.
Issue 2: High Variability in Quantitative Results
Possible Cause Solution
Inconsistent Sample Handling Standardize the entire workflow from sample collection to analysis. Ensure consistent timing for each step, especially incubation and extraction times.
Matrix Effects The sample matrix can suppress or enhance the analyte signal in mass spectrometry. To mitigate this, improve sample cleanup using techniques like SPE. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is highly recommended to compensate for matrix effects.
Instability in Autosampler If samples are left in the autosampler for an extended period, degradation can occur. If instability is suspected, perform a stability test by analyzing samples at different time points after being placed in the autosampler.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) for Pyrazines from Plasma

This protocol provides a general procedure for extracting pyrazines from a plasma matrix. Optimization may be required for specific pyrazine compounds.

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the sample to ensure homogeneity.

    • Pipette 500 µL of plasma into a clean centrifuge tube.

  • Internal Standard Spiking:

    • Add the internal standard solution to the plasma sample.

  • pH Adjustment:

    • Adjust the sample pH to the optimal range for your target pyrazine using a suitable buffer or dilute acid/base. For many basic pyrazines, a basic pH (e.g., pH 9-11) is effective. For N-benzylpiperazine, pH 12 has been shown to be optimal with ethyl acetate as the extraction solvent.[2]

  • Extraction:

    • Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, or a mixture like hexane:ethyl acetate).

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction step with another 2 mL of the organic solvent and combine the organic layers.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS analysis or an appropriate solvent for GC-MS analysis.

Protocol 2: General Solid-Phase Extraction (SPE) for Pyrazines from Urine

This protocol outlines a general procedure for cleaning up and concentrating pyrazines from a urine sample. The choice of sorbent and solvents should be optimized for the specific analytes.

  • Sample Pre-treatment:

    • Centrifuge the urine sample to remove any particulate matter.

    • Dilute the urine sample (e.g., 1:1 with water or a suitable buffer) to reduce matrix viscosity and potential interferences.

    • Adjust the pH of the sample as needed to ensure the pyrazine is in a form that will be retained by the sorbent.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through it. Do not let the cartridge go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the pyrazines from the cartridge with a small volume (e.g., 1-2 mL) of a stronger organic solvent (e.g., methanol, acetonitrile, or a mixture).

  • Post-Elution:

    • The eluate can be directly injected for analysis or evaporated and reconstituted in a different solvent if necessary.

Data Presentation

Table 1: Comparison of Extraction Techniques for Methoxypyrazine Analysis in Wine

Extraction TechniqueLimit of Quantitation (LOQ)Extraction TimeThroughput
HS-SPME≤ 1 ng/L30 minHigh
SBSE≤ 1 ng/L30 minModerate
HSSE≤ 1 ng/L120 minLow

Data sourced from a comparative study on methoxypyrazine analysis.[3][4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike pH_Adjust pH Adjustment Spike->pH_Adjust LLE Liquid-Liquid Extraction pH_Adjust->LLE Add organic solvent SPE Solid-Phase Extraction pH_Adjust->SPE Load onto cartridge Evaporation Solvent Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS or GC-MS Analysis Reconstitution->Analysis

Caption: A generalized experimental workflow for pyrazine extraction from biological matrices.

troubleshooting_logic Start Low Analyte Recovery Check_Extraction Is the extraction method optimized? Start->Check_Extraction Check_Stability Is the analyte stable under workup conditions? Check_Extraction->Check_Stability No Solution_Extraction Optimize pH, solvent, and/or SPE sorbent. Check_Extraction->Solution_Extraction Yes Check_Evaporation Is there loss during evaporation? Check_Stability->Check_Evaporation No Solution_Stability Control temperature, protect from light, consider antioxidants. Check_Stability->Solution_Stability Yes Check_Matrix Are matrix effects present? Check_Evaporation->Check_Matrix No Solution_Evaporation Use gentle nitrogen stream, control temperature. Check_Evaporation->Solution_Evaporation Yes Solution_Matrix Improve sample cleanup, use isotope-labeled internal standard. Check_Matrix->Solution_Matrix Yes

Caption: A troubleshooting decision tree for low pyrazine recovery.

References

Technical Support Center: Optimal SPME Fiber Selection for Volatile Pyrazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the selection and troubleshooting of Solid-Phase Microextraction (SPME) fibers for the analysis of volatile pyrazine compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around SPME fiber for analyzing a wide range of volatile pyrazines?

A1: For a broad spectrum of volatile and semi-volatile pyrazines, a combination fiber such as 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is consistently reported as the most effective choice.[1][2] This fiber's mixed-phase coating allows for the efficient extraction of both polar and non-polar analytes, covering the diverse chemical properties of various pyrazine compounds.[3]

Q2: When should I consider a different fiber, like a single-phase fiber?

A2: While DVB/CAR/PDMS is excellent for general screening, other fibers may be advantageous in specific situations:

  • Carboxen/PDMS (CAR/PDMS): This fiber is particularly effective for very small, highly volatile pyrazines (low molecular weight).[4]

  • Polyacrylate (PA): A polar fiber, PA is a good choice if your analysis focuses specifically on more polar pyrazines and you are working with a polar sample matrix.[5]

  • Polydimethylsiloxane (PDMS): A non-polar fiber, PDMS is suitable for non-polar analytes. Thicker films (e.g., 100 µm) are better for highly volatile compounds, while thinner films (e.g., 7 µm or 30 µm) are used for less volatile, higher molecular weight compounds.[5]

Q3: Should I use Headspace (HS) or Direct Immersion (DI) SPME for pyrazines?

A3: Headspace SPME (HS-SPME) is the mandatory and most common method for analyzing volatile pyrazines in solid or complex liquid samples (like food matrices).[6] It offers cleaner extracts, faster extraction times, and prolongs the life of the SPME fiber by avoiding direct contact with non-volatile matrix components.[6]

Q4: How can I improve the recovery and sensitivity of my pyrazine analysis?

A4: To enhance recovery, consider the following optimizations:

  • Increase Extraction Temperature: Gently heating the sample (e.g., 40-70°C) increases the volatility of pyrazines, promoting their transfer to the headspace for extraction.[7][8]

  • Optimize Extraction Time: Allow sufficient time for the analytes to equilibrate between the sample, headspace, and fiber. An extraction time of 30-50 minutes is often a good starting point.[3]

  • Agitation: Stirring or agitating the sample during extraction accelerates the equilibrium process.[3]

  • Salting-Out: Adding salt (e.g., NaCl, ~25-30% w/v) to aqueous samples increases the ionic strength, which reduces the solubility of pyrazines and drives them into the headspace.[6]

  • pH Adjustment: Adjusting the sample pH can improve the volatility of certain pyrazines. For basic compounds like pyrazines, increasing the pH can be beneficial.

Troubleshooting Guide

This guide addresses common issues encountered during the SPME analysis of pyrazines.

Issue / Symptom Possible Cause(s) Recommended Solution(s)
Low or No Pyrazine Peaks 1. Inappropriate fiber choice: The fiber coating is not effectively trapping the target pyrazines. 2. Sub-optimal extraction conditions: Temperature is too low, or extraction time is too short. 3. Incorrect fiber depth: The fiber is not positioned consistently in the vial's headspace. 4. Competition effect: High concentrations of other volatile compounds are saturating the fiber.1. Switch to a DVB/CAR/PDMS fiber for broad-range analysis.[1][2] 2. Optimize extraction temperature and time. Start with 60-70°C for 30-40 minutes.[7] 3. Ensure the fiber is placed in the same headspace position for all samples and standards. 4. Dilute the sample or reduce the extraction time.
Poor Reproducibility (Varying Peak Areas) 1. Inconsistent extraction time or temperature: Minor variations can significantly affect the amount of analyte adsorbed. 2. Inconsistent sample volume or headspace volume: This alters the equilibrium dynamics. 3. Fiber degradation: The fiber may be damaged or contaminated from previous runs.1. Automate the process if possible. Use a constant temperature bath and a timer. 2. Use the same size vials and accurately measure the sample volume for all runs. 3. Condition the fiber before each batch of analyses. Inspect the fiber for physical damage or discoloration. Replace if necessary.
Ghost Peaks or Carryover 1. Incomplete desorption: Analytes from a previous run were not fully transferred to the GC. 2. Contaminated fiber: The fiber was exposed to contaminants in the lab environment or from a dirty sample. 3. Septum bleed: Particles from the GC inlet septum are entering the system.1. Increase desorption time and/or temperature in the GC inlet. A post-desorption "bake-out" of the fiber at a higher temperature can help clean it. 2. Run a blank analysis with the fiber to check for contamination. Always keep the fiber retracted in its protective needle when not in use. 3. Use high-quality, low-bleed septa and replace them regularly.
Peak Tailing or Fronting 1. Peak Tailing: Active sites in the GC inlet liner or column are interacting with the analytes. 2. Peak Fronting: The column is overloaded with too much analyte. 3. Inefficient desorption: Analytes are being introduced into the GC column too slowly.1. Use a deactivated, narrow-bore (e.g., 0.75 mm I.D.) SPME inlet liner . 2. Reduce the sample concentration by diluting the sample or decrease the extraction time. 3. Ensure the GC inlet temperature is sufficiently high for rapid desorption (e.g., 250-270°C).

Comparative Data: SPME Fiber Performance

The selection of the appropriate fiber is critical for achieving optimal extraction efficiency. The following table summarizes the relative performance of common SPME fibers for extracting volatile pyrazine compounds, with DVB/CAR/PDMS generally showing the highest efficiency.

SPME Fiber TypeCoating PropertiesTarget PyrazinesRelative Extraction Efficiency
DVB/CAR/PDMS Mixed (Non-polar/Bipolar)Broad range of volatiles and semi-volatilesExcellent [1][2]
CAR/PDMS Bipolar / AdsorbentHighly volatile, low MW compoundsVery Good [4]
PDMS/DVB Bipolar / AdsorbentGeneral volatiles, polar compoundsGood to Very Good [5]
PA (Polyacrylate) Polar / AbsorbentPolar compoundsFair to Good
PDMS Non-polar / AbsorbentNon-polar compoundsFair

Note: Efficiency is a relative comparison based on typical peak area responses found in the literature. Actual performance may vary based on specific analytes and matrix conditions.

Decision Workflow for SPME Fiber Selection

This diagram outlines the logical steps for selecting the optimal SPME fiber for your pyrazine analysis.

SPME_Fiber_Selection start Start: Analyze Volatile Pyrazines q1 What is the range of pyrazines to be analyzed? start->q1 broad_range Broad Range / Screening q1->broad_range Broad specific_range Specific, Known Analytes q1->specific_range Specific fiber_dvb_car_pdms Select DVB/CAR/PDMS (50/30 µm) broad_range->fiber_dvb_car_pdms q2 What is the polarity of the specific pyrazines? specific_range->q2 polar Highly Polar q2->polar Polar nonpolar Non-Polar q2->nonpolar Non-Polar very_volatile Very Volatile / Low MW q2->very_volatile Highly Volatile fiber_pa Consider Polyacrylate (PA) polar->fiber_pa fiber_pdms Consider PDMS (e.g., 100 µm) nonpolar->fiber_pdms fiber_car_pdms Consider CAR/PDMS very_volatile->fiber_car_pdms

Caption: Decision tree for selecting an SPME fiber based on analyte properties.

Experimental Protocols

Protocol: HS-SPME-GC-MS Analysis of Pyrazines in a Food Matrix (e.g., Coffee)

This protocol provides a general methodology that can be adapted for various food or drug matrices.

1. Materials and Equipment

  • SPME Fiber Assembly: 50/30 µm DVB/CAR/PDMS

  • SPME Holder (Manual or Autosampler)

  • 20 mL Headspace Vials with PTFE/Silicone Septa

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Heating/Agitation Module or Water Bath with Stir Plate

  • Analytical Balance

  • Pyrazine Standards and Internal Standard (e.g., 2-methyl-3-heptylpyrazine)

2. Sample Preparation

  • Weigh approximately 2.0 g of the ground, homogenized sample into a 20 mL headspace vial.[6]

  • (Optional but Recommended) Add an appropriate amount of internal standard solution for accurate quantification.

  • Add 1.5 g of Sodium Chloride (NaCl) to the vial.[6]

  • Add 5 mL of distilled water.[6]

  • Immediately seal the vial with a screw cap containing a PTFE/silicone septum.

3. HS-SPME Procedure

  • Conditioning: Before the first use of the day, condition the SPME fiber in the GC inlet at the recommended temperature (e.g., 270°C) for 30-60 minutes.

  • Equilibration: Place the sealed vial in a heating block or water bath set to 60-70°C.[7] Allow the sample to equilibrate with agitation for 10-15 minutes.

  • Extraction: Introduce the SPME fiber through the vial septum and expose it to the headspace above the sample. Do not let the fiber touch the sample matrix.

  • Extract for 30-40 minutes at the same temperature with continued agitation.[7]

  • After extraction, retract the fiber into the needle, remove it from the vial, and proceed immediately to GC-MS analysis.

4. GC-MS Analysis

  • Injector: Splitless mode, 250-270°C.[9]

  • Desorption Time: 5 minutes.

  • Column: A polar column, such as a DB-WAX or SUPELCOWAX 10 (30 m x 0.25 mm, 0.25 µm film thickness), is often used for good separation of pyrazines.[8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3-5 minutes.

    • Ramp: Increase to 230°C at a rate of 4-5°C/min.

    • Final hold: Hold at 230°C for 5 minutes.

  • Mass Spectrometer:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-350.

Workflow Diagram: From Sample to Data

This diagram illustrates the complete experimental workflow for pyrazine analysis using HS-SPME-GC-MS.

Workflow cluster_prep Sample Preparation cluster_spme HS-SPME Extraction cluster_gcms GC-MS Analysis cluster_data Data Processing sample 1. Weigh Sample & Add to Vial add_is 2. Add Internal Standard & Salt sample->add_is seal 3. Seal Vial add_is->seal equilibrate 4. Equilibrate Sample (e.g., 70°C, 15 min) seal->equilibrate extract 5. Expose Fiber to Headspace (40 min) equilibrate->extract retract 6. Retract Fiber extract->retract desorb 7. Desorb Fiber in GC Inlet retract->desorb separate 8. Chromatographic Separation desorb->separate detect 9. Mass Spectrometry Detection separate->detect integrate 10. Peak Integration & Identification detect->integrate quantify 11. Quantification integrate->quantify report 12. Report Results quantify->report

Caption: Step-by-step workflow for HS-SPME-GC-MS analysis of pyrazines.

References

Technical Support Center: 2-Propylpyrazine Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Propylpyrazine reference standards.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of a this compound reference standard?

A1: A high-quality this compound reference standard typically has a purity of 97% or greater, as determined by Gas Chromatography (GC).[1] The material should appear as a colorless to pale yellow clear liquid.[2][3]

Q2: How should I properly store and handle the this compound reference standard?

A2: To ensure the integrity of the standard, it is recommended to store it in a cool, dry, and dark place, ideally between 2-8°C.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1] Use of inert gas (e.g., nitrogen or argon) for blanketing is a good practice for long-term storage. Containers should be made of non-reactive materials like glass or stainless steel.[1]

Q3: What are the potential sources of impurities in a this compound reference standard?

A3: Impurities in a this compound reference standard can originate from the synthesis process or degradation.

  • Synthesis-Related Impurities: A common synthesis route for this compound involves the reaction of 2-chloropyrazine with a propyl Grignard reagent.[4] Potential impurities from this process could include unreacted starting materials like 2-chloropyrazine, or byproducts from the Grignard reagent.

  • Degradation Products: Although generally stable, this compound can degrade under certain conditions.[3] Degradation is more likely to occur through oxidation of the propyl side chain.

Troubleshooting Guide

Problem 1: My analytical results show a lower purity than specified for the this compound reference standard.

Possible Causes and Solutions:

  • Improper Storage or Handling: Exposure to light, heat, or air can lead to degradation.

    • Solution: Review your storage and handling procedures. Ensure the standard is stored at the recommended temperature in a tightly sealed, light-resistant container.

  • Contamination: The standard may have been contaminated during use.

    • Solution: Use clean, dry glassware and syringes. Avoid introducing any contaminants into the standard vial.

  • Analytical Method Issues: The gas chromatography (GC) method may not be optimized for this compound.

    • Solution: Refer to the recommended GC-MS protocol below. Pay close attention to the column type, temperature program, and injector settings. Co-elution with other components in your sample matrix can also lead to inaccurate purity assessment.

Problem 2: I am observing unexpected peaks in my chromatogram when analyzing the this compound reference standard.

Possible Causes and Solutions:

  • Column Bleed: At high temperatures, the stationary phase of the GC column can degrade, leading to baseline rise and ghost peaks.

    • Solution: Condition your GC column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum operating temperature.

  • Septum Bleed: Particles from the injector septum can enter the analytical flow path.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

  • Contaminated Syringe or Inlet Liner: Residuals from previous injections can appear as ghost peaks.

    • Solution: Thoroughly clean the syringe between injections. Regularly inspect and replace the injector liner if it appears dirty or contains visible residues.

  • Isomeric Impurities: Positional isomers of alkylpyrazines can have very similar mass spectra and may co-elute or elute very closely.[5][6]

    • Solution: Use a high-resolution capillary column. To confirm the identity of peaks, it is highly recommended to determine their retention indices on at least two different columns (one polar and one non-polar) and compare them to known values.[5]

Problem 3: I am having difficulty achieving good peak shape for this compound in my GC analysis.

Possible Causes and Solutions:

  • Active Sites in the GC System: Amines and nitrogen-containing heterocyclic compounds like pyrazines can interact with active sites in the injector, column, or detector, leading to peak tailing.

    • Solution: Use a deactivated inlet liner and a GC column specifically designed for the analysis of basic compounds.

  • Improper Injection Technique: A slow injection can cause band broadening and peak fronting.

    • Solution: Use an autosampler for consistent and fast injections. If injecting manually, use a smooth and rapid injection technique.

  • Incorrect Carrier Gas Flow Rate: Suboptimal flow rates can lead to peak broadening.

    • Solution: Optimize the carrier gas flow rate for your column dimensions and carrier gas type (e.g., helium).

Quantitative Data Summary

The following table summarizes the typical purity and impurity profile for a this compound reference standard. Data is compiled from publicly available Certificates of Analysis and supplier specifications.

ParameterTypical SpecificationMethod of Analysis
Purity (Assay) ≥ 97.0%Gas Chromatography (GC)
2-Chloropyrazine ≤ 0.1%Gas Chromatography (GC)
Other Volatile Impurities ≤ 1.0%Gas Chromatography (GC)
Water Content ≤ 0.5%Karl Fischer Titration

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the purity assessment of a this compound reference standard.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Capillary GC Column: A mid-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point. For confirmation of isomeric impurities, a polar column (e.g., DB-WAX) should also be used.[5]

GC-MS Parameters:

ParameterValue
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Carrier Gas Helium
Constant Flow Rate 1.0 mL/min
Oven Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Energy 70 eV
Mass Scan Range 35 - 350 amu

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to approximately 10 µg/mL.

Data Analysis:

  • Integrate the peak corresponding to this compound and all impurity peaks.

  • Calculate the purity by dividing the peak area of this compound by the total peak area of all components.

  • Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST) and by comparing their retention indices to known values.

Visualizations

TroubleshootingWorkflow Troubleshooting Purity Issues with this compound start Purity Below Specification or Unexpected Peaks Observed check_storage Review Storage and Handling Procedures start->check_storage check_contamination Investigate Potential Contamination start->check_contamination check_analytical Evaluate Analytical Method start->check_analytical storage_ok Storage and Handling Correct? check_storage->storage_ok contamination_source Identify and Eliminate Contamination Source check_contamination->contamination_source analytical_issue Address Analytical Issue check_analytical->analytical_issue reanalyze Re-analyze Sample storage_ok->reanalyze Yes fail Issue Persists - Contact Technical Support storage_ok->fail No, Correct and Re-analyze contamination_source->reanalyze analytical_issue->reanalyze pass Purity Meets Specification reanalyze->pass Problem Resolved reanalyze->fail Problem Not Resolved

Caption: A logical workflow for troubleshooting purity issues.

DegradationPathway Potential Degradation Pathway of this compound propylpyrazine This compound hydroxylation Hydroxylation of Propyl Side Chain propylpyrazine->hydroxylation Oxidative Stress photodegradation Photodegradation propylpyrazine->photodegradation UV Light Exposure hydroxylated_intermediate Hydroxylated Intermediates (e.g., 1-(Pyrazin-2-yl)propan-1-ol) hydroxylation->hydroxylated_intermediate oxidation Further Oxidation hydroxylated_intermediate->oxidation carboxylic_acid Pyrazine Carboxylic Acid (e.g., Pyrazin-2-ylpropanoic acid) oxidation->carboxylic_acid other_products Other Degradation Products photodegradation->other_products

Caption: A potential degradation pathway for this compound.

References

Strategies to improve the yield of 2-Propylpyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Propylpyrazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently cited method for synthesizing this compound is the reaction of 2-chloropyrazine with a propyl Grignard reagent, such as propylmagnesium chloride. Alternative approaches, common for alkylpyrazines, include the condensation of 1,2-diamines with 1,2-dicarbonyl compounds and biosynthesis from amino acids and sugars. However, detailed protocols for these alternative methods specifically for this compound are less commonly reported in readily available literature.

Q2: What is a typical yield for the synthesis of this compound?

A2: A reported yield for the synthesis of this compound from 2-chloropyrazine and n-propylmagnesium chloride is approximately 82.4%. Yields can vary significantly based on reaction conditions, purity of starting materials, and the efficiency of the work-up and purification procedures.

Q3: What are the key factors influencing the yield of the Grignard-based synthesis of this compound?

A3: Several factors are critical for maximizing the yield:

  • Anhydrous Conditions: Grignard reagents are highly reactive with water. The presence of moisture will quench the reagent and significantly reduce the yield.

  • Purity of Starting Materials: The purity of 2-chloropyrazine and the quality of the Grignard reagent are crucial. Impurities can lead to undesirable side reactions.

  • Reaction Temperature: Proper temperature control is essential to manage the exothermic nature of the Grignard reaction and to minimize side reactions.

  • Stoichiometry: The molar ratio of the Grignard reagent to 2-chloropyrazine can impact the conversion rate and the formation of byproducts.

Q4: How can I purify the synthesized this compound?

A4: Purification is typically achieved through a combination of techniques. Following the quenching of the reaction, a liquid-liquid extraction is used to separate the product into an organic phase. This is followed by drying of the organic layer and removal of the solvent. Final purification to obtain high-purity this compound is often accomplished by distillation, such as short-path distillation or distillation using a Vigreux column. Column chromatography can also be employed, though care must be taken due to the potential for strong interaction of the polar pyrazine with silica gel.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Incomplete Reaction - Extend the reaction time. - Ensure efficient stirring to promote contact between reactants. - Consider a slight increase in the reaction temperature, monitoring for byproduct formation.
Degradation of Grignard Reagent - Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. - Check the quality of the magnesium turnings and activate them if necessary.
Suboptimal Reaction Conditions - Systematically optimize the reaction parameters, including temperature, reaction time, and the rate of addition of the Grignard reagent.
Product Loss During Work-up - Perform multiple extractions of the aqueous layer to ensure complete recovery of the product. - Avoid overly acidic or basic conditions during the work-up if the product is sensitive to degradation.
Issue 2: Formation of Impurities and Byproducts
Possible Cause Troubleshooting Step
Side Reactions of the Grignard Reagent - Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide. Minimize this by adding the alkyl halide slowly to the magnesium turnings during the Grignard reagent preparation. - Enolization: If there are acidic protons on the substrate, the Grignard reagent can act as a base. This is less of a concern with 2-chloropyrazine but should be considered with other substrates.
Formation of Isomeric Byproducts - The reaction of a Grignard reagent with a substituted pyrazine can sometimes lead to a mixture of isomers. Characterize the product mixture thoroughly using techniques like GC-MS to identify any isomeric impurities.
Incomplete Reaction of Starting Material - If unreacted 2-chloropyrazine is a major impurity, consider increasing the equivalents of the Grignard reagent or extending the reaction time.
Formation of Imidazole Byproducts (in condensation reactions) - In syntheses involving the condensation of diamines and dicarbonyls, imidazole formation can be a competing reaction. Adjusting the pH and reaction temperature can help to favor pyrazine formation.

Data Presentation

The following table summarizes quantitative data for the synthesis of this compound via the Grignard reaction. Due to a lack of detailed, reproducible alternative protocols in the literature specifically for this compound, a comparative table with other methods is not feasible at this time.

Parameter Value
Starting Materials 2-Chloropyrazine, n-Propylmagnesium chloride
Catalyst Iron acetylacetonate (Fe(acac)₃)
Solvent Tetrahydrofuran (THF)
Reaction Temperature Cooled in an ice water bath
Reaction Time Approximately 1.5 hours
Reported Yield 82.4%
Purification Method Short-range distillation and Vigreux column distillation

Experimental Protocols

Synthesis of this compound from 2-Chloropyrazine and n-Propylmagnesium Chloride

This protocol is based on a reported synthesis and should be performed by qualified personnel in a well-ventilated fume hood.

Materials:

  • 2-Chloropyrazine

  • n-Propylmagnesium chloride solution

  • Iron acetylacetonate (Fe(acac)₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Celite

  • Nitrogen gas supply

  • Round-bottomed flask

  • Stirring apparatus

  • Ice water bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (short-path and Vigreux column)

Procedure:

  • To a stirred round-bottomed flask under a nitrogen atmosphere, add 2-chloropyrazine, iron acetylacetonate (Fe(acac)₃), and anhydrous tetrahydrofuran (THF).

  • Stir the mixture to form a red solution.

  • Cool the flask in an ice water bath for 10 minutes.

  • Slowly add the n-propylmagnesium chloride solution to the cooled mixture. The solution will turn dark purple.

  • Allow the reaction to proceed for 1.5 hours.

  • Slowly add additional n-propylmagnesium chloride over 10 minutes.

  • After approximately 30 minutes of further stirring, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Stop stirring and allow the mixture to stand at room temperature under a nitrogen atmosphere.

  • Add ethyl acetate (EtOAc) and water to the mixture and transfer to a separatory funnel.

  • Separate the organic and aqueous phases.

  • Extract the aqueous phase twice with EtOAc.

  • Combine the organic phases and filter through Celite.

  • Concentrate the organic phase using a rotary evaporator.

  • Purify the resulting crude product by short-range distillation followed by Vigreux column distillation to obtain this compound.

Mandatory Visualization

SynthesisWorkflow Workflow for this compound Synthesis via Grignard Reaction A 1. Reaction Setup - Add 2-chloropyrazine, Fe(acac)3, and THF to a flask under N2. B 2. Cooling - Cool the reaction mixture in an ice water bath. A->B Stir to dissolve C 3. Grignard Addition - Slowly add n-propylmagnesium chloride. B->C Maintain low temperature D 4. Reaction - Stir for 1.5 hours. C->D E 5. Quenching - Add saturated NH4Cl solution. D->E After reaction completion F 6. Work-up - Liquid-liquid extraction with EtOAc and water. E->F G 7. Purification - Concentrate and distill the organic phase. F->G Separate and combine organic layers H Final Product - this compound G->H

Caption: A flowchart illustrating the key steps in the synthesis of this compound using the Grignard reaction.

Validation & Comparative

A Comparative Aroma Analysis of 2-Propylpyrazine and 2-isopropyl-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Flavor Scientists

In the intricate world of aroma chemistry, pyrazines stand out for their significant contribution to the desirable nutty, roasted, and green notes in a vast array of food products and beverages. This guide provides a detailed comparative analysis of two prominent pyrazines: 2-Propylpyrazine and 2-isopropyl-3-methoxypyrazine. Aimed at researchers, scientists, and professionals in drug and flavor development, this document synthesizes key data on their chemical properties, aroma profiles, and the analytical methodologies used for their evaluation.

Chemical and Physical Properties: A Side-by-Side Comparison

A fundamental understanding of the physicochemical properties of these compounds is crucial for their effective application and analysis. The following table summarizes the key characteristics of this compound and 2-isopropyl-3-methoxypyrazine.

PropertyThis compound2-isopropyl-3-methoxypyrazine
CAS Number 18138-03-925773-40-4
Molecular Formula C₇H₁₀N₂C₈H₁₂N₂O
Molecular Weight 122.17 g/mol 152.19 g/mol
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid
Boiling Point 176-177 °C at 760 mmHg123 °C at 760 mmHg[1]
Density ~0.975 g/mL at 25 °C~0.996 g/mL at 25 °C[2]
Odor Description Green, nutty, roasted, vegetable, hazelnut, barley, corn[3][4]Earthy, pea, beany, green bell pepper, string-bean, chocolate, nutty[5]

Aroma Profile and Sensory Perception

The perceived aroma of a compound is a critical factor in its application. While both pyrazines contribute to "green" and "nutty" aroma profiles, they possess distinct nuances and potencies.

2-isopropyl-3-methoxypyrazine , on the other hand, is renowned for its extremely potent and distinctive earthy, pea, and green bell pepper aroma. Its presence is a defining characteristic of many raw vegetables like bell peppers and is also found in some grape varieties, where it can contribute to the wine's flavor profile. This compound has a remarkably low odor detection threshold, making it perceptible at parts-per-trillion levels. For instance, its detection threshold has been reported to be as low as 0.32 ng/L in Chardonnay wine.

Aroma CharacteristicThis compound2-isopropyl-3-methoxypyrazine
Primary Descriptors Nutty, Roasted, GreenEarthy, Pea, Green Bell Pepper
Secondary Descriptors Vegetable, Hazelnut, BarleyBeany, String-bean, Nutty, Chocolate
Odor Threshold in Water Data not availableExtremely low (e.g., as low as 0.32 ng/L in wine)
Known Food Occurrences Roasted coffee beans[6]Bell peppers, peas, asparagus, some grape varieties and wines

Experimental Protocols for Aroma Analysis

Objective comparison of aroma compounds relies on standardized and well-documented experimental protocols. Below are methodologies for both sensory and instrumental analysis.

Sensory Analysis: Quantitative Descriptive Analysis (QDA)

Objective: To quantitatively describe and compare the aroma profiles of this compound and 2-isopropyl-3-methoxypyrazine.

Materials:

  • Samples of this compound and 2-isopropyl-3-methoxypyrazine of high purity.

  • Odor-free solvent (e.g., deionized water or mineral oil).

  • Glass sniffing jars with lids.

  • A trained sensory panel (typically 8-12 panelists).

  • Sensory evaluation software or paper ballots.

Procedure:

  • Panelist Training: Panelists are trained to identify and rate the intensity of specific aroma attributes (e.g., nutty, roasted, earthy, green, bell pepper) using reference standards.

  • Sample Preparation: A series of concentrations for each pyrazine are prepared in the chosen solvent. The concentrations should span the sub-threshold to clearly perceivable range.

  • Evaluation: Panelists are presented with the samples in a randomized and blind manner. They are instructed to sniff the headspace of each jar and rate the intensity of each aroma attribute on a continuous scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the aroma profiles of the two compounds.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and characterize the odor-active regions of a sample containing this compound and 2-isopropyl-3-methoxypyrazine.

Instrumentation:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.

  • Appropriate capillary column (e.g., DB-5 or DB-Wax).

  • High-purity carrier gas (e.g., helium or hydrogen).

Procedure:

  • Sample Injection: A diluted sample of the pyrazine (or a mixture) is injected into the GC.

  • Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.

  • Detection and Olfactory Evaluation: The column effluent is split between the FID and the olfactometry port. While the FID provides a chromatogram of the separated compounds, a trained assessor sniffs the effluent from the olfactometry port and records the time, duration, and description of any detected odors.

  • Data Correlation: The olfactory data is correlated with the peaks on the chromatogram to identify the specific compounds responsible for the perceived aromas. The intensity of the aroma can be quantified using methods like Aroma Extract Dilution Analysis (AEDA).

The Biological Basis of Pyrazine Perception: The Olfactory Signaling Pathway

The perception of pyrazines begins with their interaction with specific olfactory receptors in the nasal cavity. Research has identified the Olfactory Receptor 5K1 (OR5K1) as a key receptor specialized in recognizing pyrazines. The binding of a pyrazine molecule to OR5K1 initiates a cascade of intracellular events, leading to the generation of a nerve impulse that is transmitted to the brain and interpreted as a specific smell.

Olfactory_Signaling_Pathway cluster_0 Olfactory Cilium Membrane cluster_1 Intracellular Signaling Cascade Pyrazine Pyrazine (e.g., this compound or 2-isopropyl-3-methoxypyrazine) OR5K1 OR5K1 (Olfactory Receptor) Pyrazine->OR5K1 Binding G_protein G-protein (Gαolf) OR5K1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Ion_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->Ion_Channel Opening Ca_Na Ca²⁺ / Na⁺ Influx Ion_Channel->Ca_Na Depolarization Membrane Depolarization Ca_Na->Depolarization Leads to Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain (Olfactory Bulb) Action_Potential->Brain

Caption: Olfactory signaling pathway for pyrazine perception.

Conclusion

This compound and 2-isopropyl-3-methoxypyrazine, while both classified as pyrazines, exhibit distinct and impactful aroma profiles. This compound offers a characteristic nutty and roasted aroma, whereas 2-isopropyl-3-methoxypyrazine is defined by its extremely potent earthy and green pea notes. The significant difference in their odor detection thresholds underscores the potency of the latter. A comprehensive understanding of their individual characteristics, facilitated by robust sensory and instrumental analysis, is paramount for their effective utilization in creating and modulating complex flavor and fragrance profiles. Further research to determine the precise odor threshold of this compound would enable a more complete quantitative comparison. The elucidation of the OR5K1 receptor's role in pyrazine detection provides a molecular basis for understanding our perception of these important aroma compounds.

References

The Great Pyrazine Divide: A Comparative Analysis of Arabica and Robusta Coffee

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the concentrations of key aromatic pyrazines reveals a stark contrast between Arabica and Robusta coffee, providing crucial data for researchers and scientists in flavor and aroma chemistry. This guide synthesizes quantitative data, details the analytical methodologies employed, and visualizes the experimental workflow.

The characteristic roasted, nutty, and earthy aromas of coffee are largely attributed to a class of volatile organic compounds known as pyrazines. These compounds are primarily formed during the roasting process through the Maillard reaction. A comparative analysis of pyrazine concentrations in the two most dominant coffee species, Coffea arabica (Arabica) and Coffea canephora (Robusta), highlights significant quantitative differences that underpin their distinct sensory profiles.

Quantitative Comparison of Major Pyrazines

Studies consistently show that Robusta coffee beans contain significantly higher concentrations of several key pyrazines compared to Arabica beans. This disparity is a major factor contributing to the bolder, more "roasty," and sometimes rubbery aroma of Robusta, in contrast to the more delicate, acidic, and aromatic notes characteristic of Arabica.

The table below summarizes the typical concentration ranges for some of the most abundant pyrazines found in roasted Arabica and Robusta coffee. It is important to note that these values can vary based on factors such as the specific cultivar, geographic origin, processing methods, and the degree of roast.

Pyrazine CompoundTypical Concentration Range in Arabica (µg/kg)Typical Concentration Range in Robusta (µg/kg)
2-Methylpyrazine1,000 - 5,0003,000 - 10,000+
2,5-Dimethylpyrazine500 - 2,5001,500 - 7,000
2,6-Dimethylpyrazine400 - 2,0001,200 - 6,000
Ethylpyrazine50 - 300150 - 800
2-Ethyl-5-methylpyrazine30 - 200100 - 600
2-Ethyl-6-methylpyrazine40 - 250120 - 700
Trimethylpyrazine20 - 15050 - 400

Experimental Protocols for Pyrazine Analysis

The quantification of pyrazines in coffee is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the efficient extraction and sensitive analysis of volatile and semi-volatile compounds from the complex coffee matrix.

Sample Preparation
  • Grinding: To ensure homogeneity and maximize the surface area for volatile extraction, roasted coffee beans are cryogenically ground to a fine powder.

  • Sample Weighing: A precise amount of the ground coffee, typically 1-2 grams, is weighed into a headspace vial (e.g., 20 mL).

  • Internal Standard: To improve the accuracy and precision of quantification, an internal standard, such as a deuterated pyrazine analog, is often added to the sample.

Headspace Solid-Phase Microextraction (HS-SPME)
  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the broad-range extraction of volatile compounds from coffee.

  • Incubation/Equilibration: The sealed vial containing the coffee sample is incubated at a controlled temperature, typically between 50-60°C, for 15-30 minutes. This allows the volatile compounds to partition into the headspace.[1]

  • Extraction: The SPME fiber is then exposed to the headspace of the vial for a defined period, generally 20-40 minutes, to adsorb the volatile analytes.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Desorption: The SPME fiber is inserted into the hot injection port of the gas chromatograph, typically set at 240-260°C, where the adsorbed volatile compounds are thermally desorbed onto the GC column.[1]

  • Gas Chromatography: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. A commonly used column is a DB-WAX or equivalent (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).[2]

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1.0-1.7 mL/min.[2][3]

    • Oven Temperature Program: A typical oven temperature program starts at an initial temperature of 50°C, holds for 2 minutes, then ramps up to 220°C at varying rates. For example, increase to 100°C at 3°C/min, then to 120°C at 1°C/min, and finally to 220°C at 8°C/min, followed by a final hold.[2]

  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV is typically used.[2]

    • Analysis Mode: The analysis can be performed in full scan mode to identify all volatile compounds or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity when quantifying specific target pyrazines.[2]

    • Mass Range: A mass range of m/z 50-450 amu is commonly scanned.[4]

Experimental Workflow Visualization

The following diagram illustrates the key stages in the analytical workflow for the comparative study of pyrazine concentrations in Arabica versus Robusta coffee.

G cluster_0 Sample Preparation cluster_1 HS-SPME cluster_2 GC-MS Analysis cluster_3 Data Analysis CryoGrinding Cryogenic Grinding Weighing Sample Weighing CryoGrinding->Weighing InternalStandard Add Internal Standard Weighing->InternalStandard Incubation Incubation/ Equilibration InternalStandard->Incubation Extraction Headspace Extraction Incubation->Extraction Desorption Thermal Desorption Extraction->Desorption Separation GC Separation Desorption->Separation Detection MS Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification Comparison Comparative Analysis (Arabica vs. Robusta) Quantification->Comparison

Experimental workflow for pyrazine analysis in coffee.

References

Comparison of different extraction techniques for 2-Propylpyrazine from roasted nuts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various extraction techniques for 2-propylpyrazine, a key aroma compound, from roasted nuts. The selection of an appropriate extraction method is critical for the accurate quantification and characterization of volatile compounds that contribute to the sensory profile of food products and may possess bioactive properties. This document outlines the principles, experimental protocols, and performance of several common extraction methods, supported by available experimental data.

Comparison of Extraction Techniques

The efficiency and suitability of an extraction technique for this compound depend on several factors, including the nut matrix, the desired analytical outcome (qualitative vs. quantitative), and practical considerations such as time, cost, and environmental impact. The following table summarizes the key aspects of five prevalent extraction methods.

TechniquePrincipleTypical ParametersAdvantagesDisadvantages
Headspace Solid-Phase Microextraction (HS-SPME) Adsorption of volatile compounds from the headspace above the sample onto a coated fiber, followed by thermal desorption into a gas chromatograph.Fiber: DVB/CAR/PDMS; Equilibration: 40°C for 15 min; Extraction: 40°C for 40 min[1]Solvent-free, simple, fast, and suitable for automation.[2]Competitive adsorption on the fiber, matrix effects, and limited sample capacity.
Solvent-Assisted Flavor Evaporation (SAFE) High-vacuum distillation technique to separate volatile compounds from a solvent extract of the sample at low temperatures.Vacuum: High vacuum; Temperature: 40-50°C[3]Gentle extraction preventing thermal degradation of labile compounds, high recovery of a wide range of volatiles.[2][3]Requires solvent extraction as a preliminary step, can be time-consuming.
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to create cavitation bubbles in a solvent, disrupting cell walls and enhancing mass transfer of analytes from the sample into the solvent.Frequency: 20 kHz; Solvent: 80% Ethanol; Time: 22.5 min; Temperature: 45°C (for phenolics)[4]Increased extraction efficiency, reduced extraction time and solvent consumption.[5]Potential for degradation of some compounds due to localized high temperatures and pressures from cavitation, limited quantitative data for pyrazines in nuts.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and sample, leading to partitioning of analytes from the matrix into the solvent.Power: 400-800 W; Solvent: Ethanol/water mixtures; Time: < 15 min[6]Rapid heating, reduced extraction time and solvent volume.[7]Potential for thermal degradation of sensitive compounds, requires careful optimization of parameters. Limited specific data for pyrazine extraction from nuts.
Supercritical Fluid Extraction (SFE) Use of a supercritical fluid (typically CO2) as the extraction solvent. The solvating power is manipulated by changing pressure and temperature.Pressure: 25 MPa; Temperature: 55°C; Time: 120 min[8]Environmentally friendly ("green" solvent), tunable selectivity, and solvent-free extracts.High initial equipment cost, may require a co-solvent for polar compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the discussed extraction techniques.

Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is based on the analysis of volatile compounds in roasted peanuts[1][9].

  • Sample Preparation: Homogenize 100 g of roasted peanuts into a paste. Place 5 g of the paste into a 20-mL headspace vial.

  • Internal Standard: Add 10 µL of a 2-methyl-3-heptanone internal standard solution to the vial.

  • Equilibration: Seal the vial and preheat at 60°C for 20 minutes.

  • Extraction: Expose a conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Desorption and Analysis: Immediately desorb the fiber in the injection port of a gas chromatograph-mass spectrometer (GC-MS) at 250°C. The GC is typically equipped with a capillary column (e.g., DB-5ms) for separation of the volatile compounds.

Solvent-Assisted Flavor Evaporation (SAFE)

This protocol is a general procedure for the extraction of aroma compounds from a food matrix.

  • Sample Preparation and Solvent Extraction: Homogenize the roasted nut sample with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Filtration and Drying: Filter the extract to remove solid particles and dry it over anhydrous sodium sulfate.

  • SAFE Distillation: Introduce the solvent extract into the SAFE apparatus. Apply a high vacuum and gently heat the sample (typically to 40-50°C) to distill the volatile compounds along with the solvent, leaving non-volatile components behind.

  • Concentration: Collect the distillate in a cooled trap. The volatile fraction can then be carefully concentrated using a Vigreux column or a gentle stream of nitrogen before GC-MS analysis.

Ultrasound-Assisted Extraction (UAE)

This protocol is adapted from the extraction of phenolic compounds from almond hulls and would require optimization for pyrazines[4].

  • Sample Preparation: Grind the roasted nuts to a fine powder.

  • Extraction: Place a known amount of the nut powder in a vessel with a specified volume of solvent (e.g., 80% ethanol).

  • Sonication: Immerse the ultrasonic probe into the mixture and sonicate at a controlled temperature (e.g., 45°C) and for a specific duration (e.g., 22.5 minutes).

  • Separation and Analysis: After extraction, centrifuge or filter the mixture to separate the extract from the solid residue. The extract can then be analyzed by GC-MS, potentially after a concentration step.

Microwave-Assisted Extraction (MAE)

This is a general protocol that would need to be optimized for this compound extraction.

  • Sample Preparation: Place a weighed amount of ground roasted nuts into a microwave-safe extraction vessel.

  • Solvent Addition: Add a specific volume of a suitable solvent (e.g., ethanol-water mixture).

  • Microwave Irradiation: Place the vessel in a microwave extraction system and apply a set power (e.g., 500 W) for a short duration (e.g., 5-10 minutes) at a controlled temperature.

  • Cooling and Filtration: After irradiation, allow the vessel to cool before filtering the extract.

  • Analysis: The resulting extract is then ready for analysis by GC-MS.

Supercritical Fluid Extraction (SFE)

This protocol is based on the extraction of volatile components from roasted peanuts[8].

  • Sample Preparation: Grind the roasted peanuts to a uniform particle size.

  • Loading the Extractor: Pack the ground peanuts into the extraction vessel of the SFE system.

  • Extraction: Pressurize the system with supercritical CO2 to the desired pressure (e.g., 25 MPa) and heat to the set temperature (e.g., 55°C). Maintain these conditions for the specified extraction time (e.g., 120 minutes).

  • Fractionation and Collection: The extracted compounds are separated from the supercritical fluid by depressurization in a separator. The collected extract can be directly analyzed by GC-MS.

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the described extraction techniques.

ExtractionWorkflows cluster_SPME HS-SPME Workflow cluster_SAFE SAFE Workflow cluster_UAE UAE Workflow cluster_MAE MAE Workflow cluster_SFE SFE Workflow spme_start Sample Homogenization spme_vial Transfer to Vial spme_start->spme_vial spme_is Add Internal Standard spme_vial->spme_is spme_equil Equilibration spme_is->spme_equil spme_ext Headspace Extraction spme_equil->spme_ext spme_desorp Thermal Desorption spme_ext->spme_desorp spme_gcms GC-MS Analysis spme_desorp->spme_gcms safe_start Sample Homogenization safe_solvext Solvent Extraction safe_start->safe_solvext safe_filt Filtration & Drying safe_solvext->safe_filt safe_dist SAFE Distillation safe_filt->safe_dist safe_conc Concentration safe_dist->safe_conc safe_gcms GC-MS Analysis safe_conc->safe_gcms uae_start Sample Grinding uae_mix Mix with Solvent uae_start->uae_mix uae_son Sonication uae_mix->uae_son uae_sep Separation uae_son->uae_sep uae_gcms GC-MS Analysis uae_sep->uae_gcms mae_start Sample Grinding mae_mix Mix with Solvent mae_start->mae_mix mae_irr Microwave Irradiation mae_mix->mae_irr mae_cool Cooling & Filtration mae_irr->mae_cool mae_gcms GC-MS Analysis mae_cool->mae_gcms sfe_start Sample Grinding sfe_load Load Extractor sfe_start->sfe_load sfe_ext Supercritical Fluid Extraction sfe_load->sfe_ext sfe_coll Collection sfe_ext->sfe_coll sfe_gcms GC-MS Analysis sfe_coll->sfe_gcms

Caption: Experimental workflows for different extraction techniques.

Conclusion

The choice of an extraction technique for this compound from roasted nuts is a critical decision that influences the accuracy and efficiency of the analysis. HS-SPME offers a rapid and solvent-free approach, ideal for high-throughput screening. SAFE provides a gentle and comprehensive extraction, suitable for detailed aroma profiling. UAE and MAE are promising green techniques that can enhance extraction efficiency, although more research is needed to optimize and validate their use for pyrazine analysis in nuts. SFE stands out as a highly selective and environmentally friendly method, particularly for large-scale applications. Researchers should select the most appropriate method based on their specific research goals, available instrumentation, and the desired balance between analytical performance and practical considerations.

References

Unambiguous Identification of 2-Propylpyrazine: A Comparative Guide to Retention Indices and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous identification of volatile and semi-volatile organic compounds is a critical task in fields ranging from flavor and fragrance analysis to pharmaceutical development and quality control. 2-Propylpyrazine, a key aroma compound found in a variety of roasted and heated foods, presents a common analytical challenge due to the existence of numerous isomers with similar physicochemical properties. This guide provides a comprehensive comparison of the use of gas chromatography (GC) retention indices with other spectroscopic techniques for the confident identification of this compound.

The Power of Retention Indices in Isomer Differentiation

Gas chromatography separates compounds based on their volatility and interaction with the stationary phase of the GC column. While retention time is a fundamental parameter, it can vary between instruments and analytical conditions. The Kovats retention index (RI) system addresses this by normalizing the retention time of an analyte to that of a series of n-alkane standards. This provides a more robust and transferable value for compound identification. The use of retention indices is particularly powerful in distinguishing between isomers, which often exhibit very similar mass spectra.[1]

The choice of GC column stationary phase significantly influences the separation and the resulting retention indices. By analyzing a sample on columns with different polarities, analysts can obtain unique sets of retention indices for each compound, creating a highly specific fingerprint for identification.

Comparative Analysis of this compound Identification Methods

This section compares the performance of retention indices on various GC columns with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for the identification of this compound.

Table 1: Retention Indices of this compound on Different GC Columns
GC Column Stationary PhasePolarityRetention Index (RI)Reference
DB-1 (100% Dimethylpolysiloxane)Non-Polar1009Attig et al., 2019
HP-INNOWax (Polyethylene Glycol)Polar1388NIST WebBook
ZB-WAXplus (Polyethylene Glycol)Polar1388Attig et al., 2019
DB-624 (6% Cyanopropylphenyl / 94% Dimethylpolysiloxane)Intermediate Polarity1153Attig et al., 2019

As demonstrated in Table 1, the retention index of this compound varies significantly with the polarity of the stationary phase. This multi-column approach provides a high degree of confidence in its identification, especially when compared to its isomers.

Alternative Identification Methods

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is a powerful tool for identifying unknown compounds by analyzing their fragmentation patterns. However, isomers of alkylpyrazines, including this compound, often yield very similar mass spectra, making unambiguous identification based on MS data alone challenging.

Table 2: Key Mass Spectral Fragments of this compound

m/z (mass-to-charge ratio)Ion StructureRelative Intensity
122[M]+ (Molecular Ion)High
94[M - C2H4]+Moderate
80[M - C3H6]+Low
53Pyrazine ring fragmentLow

While the molecular ion at m/z 122 is a key indicator, the fragmentation pattern may not be unique enough to distinguish it from other C7H10N2 isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in a molecule, offering a definitive method for structure elucidation. However, obtaining high-quality NMR data requires a larger sample size and is a more time-consuming technique compared to GC-MS.

Experimental Protocols

Determination of Kovats Retention Index

This protocol outlines the general procedure for determining the Kovats retention index of a volatile compound using gas chromatography.

1. Preparation of n-Alkane Standard Solution:

  • Prepare a solution containing a homologous series of n-alkanes (e.g., C8-C20) in a suitable solvent (e.g., hexane or dichloromethane). The concentration of each alkane should be sufficient to produce a clear chromatographic peak.

2. Gas Chromatography (GC) Analysis:

  • Instrument: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: Select a GC column with a specific stationary phase (e.g., DB-1, HP-INNOWax).

  • Injection: Inject a known volume of the n-alkane standard solution into the GC.

  • Temperature Program: Run a temperature program that allows for the separation of all n-alkanes in the standard mixture.

  • Data Acquisition: Record the retention times of each n-alkane peak.

3. Sample Analysis:

  • Inject the sample containing the analyte of interest (this compound) into the GC using the same analytical conditions as for the n-alkane standard.

  • Record the retention time of the analyte peak.

4. Kovats Retention Index Calculation:

  • The Kovats retention index (I) for a temperature-programmed analysis is calculated using the following formula:

    I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]

    Where:

    • n is the carbon number of the n-alkane eluting immediately before the analyte.

    • t_R(x) is the retention time of the analyte.

    • t_R(n) is the retention time of the n-alkane eluting before the analyte.

    • t_R(n+1) is the retention time of the n-alkane eluting after the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

1. Sample Preparation:

  • For solid samples, a suitable extraction method such as headspace solid-phase microextraction (HS-SPME) can be employed to isolate volatile compounds.[2]

  • For liquid samples, direct injection or dilution with a suitable solvent may be appropriate.

2. GC-MS System:

  • GC: Equipped with a capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, then ramped to 250°C at 5°C/min, and held for 5 minutes.

  • MS:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Analyze the mass spectrum of the peak and compare it to a reference library (e.g., NIST) and the expected fragmentation pattern.

Workflow for Unambiguous Identification

The following diagram illustrates a logical workflow for the unambiguous identification of this compound, integrating the use of retention indices and mass spectrometry.

Unambiguous_Identification_Workflow cluster_GC_Analysis Gas Chromatography Analysis cluster_RI_Determination Retention Index Determination cluster_MS_Analysis Mass Spectrometry Analysis cluster_Identification Identification Sample Sample Containing This compound GC_Separation GC Separation (e.g., DB-1 column) Sample->GC_Separation Retention_Time Measure Retention Time GC_Separation->Retention_Time MS_Detection Mass Spectrometric Detection (EI, 70eV) GC_Separation->MS_Detection Calculate_RI Calculate Kovats Retention Index Retention_Time->Calculate_RI Alkane_Standard n-Alkane Standard GC_Alkane GC Analysis of n-Alkanes Alkane_Standard->GC_Alkane GC_Alkane->Calculate_RI Compare_RI Compare RI with Reference Database Calculate_RI->Compare_RI Mass_Spectrum Obtain Mass Spectrum MS_Detection->Mass_Spectrum Compare_MS Compare Mass Spectrum with Reference Library Mass_Spectrum->Compare_MS Unambiguous_ID Unambiguous Identification of This compound Compare_RI->Unambiguous_ID Compare_RI->Unambiguous_ID Confirms Isomer Compare_MS->Unambiguous_ID Compare_MS->Unambiguous_ID Confirms Compound Class

Caption: Workflow for the unambiguous identification of this compound.

Conclusion

For the unambiguous identification of this compound, relying on a single analytical technique can be prone to error, particularly when dealing with complex matrices or the potential presence of isomers. The combination of retention indices obtained from GC columns of different polarities provides a highly specific and reliable method for distinguishing this compound from its isomers. When coupled with mass spectrometry for confirmation of the compound class, this multi-faceted approach offers the highest level of confidence in identification. While NMR spectroscopy provides definitive structural information, its lower throughput and higher sample requirement make it more suitable for structural confirmation rather than routine screening. Therefore, for researchers, scientists, and drug development professionals, the strategic use of retention indices is an indispensable tool for the accurate and unambiguous identification of this compound.

References

Differentiating pyrazine isomers through mass spectral fragmentation analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of isomers is a critical step in chemical analysis. Pyrazine and its isomers, pyrimidine and pyridazine, are important structural motifs in many pharmaceutical and flavor compounds. This guide provides a detailed comparison of their mass spectral fragmentation patterns under electron ionization (EI), offering a robust method for their differentiation.

The key to distinguishing these isomers lies in their unique fragmentation pathways upon electron ionization. While all three compounds have the same molecular formula (C₄H₄N₂) and nominal mass, the arrangement of the nitrogen atoms within the aromatic ring dictates the stability of the resulting fragment ions. This leads to distinct and reproducible differences in their mass spectra, particularly in the relative abundances of key fragments.

Comparative Fragmentation Data

The following table summarizes the major fragment ions and their relative abundances for pyrazine, pyrimidine, and pyridazine, based on data obtained from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. The data was acquired using electron ionization at a standard energy of 70 eV.

m/zIon FormulaPyrazine (Relative Abundance %)Pyrimidine (Relative Abundance %)Pyridazine (Relative Abundance %)
80C₄H₄N₂⁺•10010078
53C₃H₃N⁺•57.560.1100
52C₄H₄⁺• / C₃H₂N⁺39.621.287.2
51C₄H₃⁺13.915.124.3
28N₂⁺• / C₂H₄⁺•8.32.943.1
27HCN⁺•13.617.810.9
26C₂H₂⁺•25.130.137.1

Key Differentiators in Fragmentation

The most significant distinction among the three isomers is the fragmentation pathway of pyridazine . Due to the adjacent nitrogen atoms (1,2-position), pyridazine readily undergoes the elimination of a neutral nitrogen molecule (N₂), resulting in a prominent peak at m/z 52 (C₄H₄⁺•) and a significant peak at m/z 28 (N₂⁺•) . This N₂ loss is not a favorable fragmentation pathway for pyrazine (1,4-nitrogens) or pyrimidine (1,3-nitrogens).

Pyrazine and pyrimidine both primarily fragment through the loss of hydrogen cyanide (HCN), leading to a significant ion at m/z 53 (C₃H₃N⁺•) . While both isomers produce this fragment, the subsequent fragmentation patterns and the relative abundances of other ions can be used for differentiation. For instance, the ratio of the m/z 53 peak to the molecular ion peak (m/z 80) is a useful indicator.

Experimental Protocols

The mass spectral data presented was obtained using a standard gas chromatography-mass spectrometry (GC-MS) system with the following typical parameters for the analysis of these volatile aromatic compounds.

Gas Chromatography (GC) Parameters:

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/min.

    • Final hold: 2 minutes at 200°C.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating these isomers.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI).[1]

  • Electron Energy: 70 eV.[1]

  • Ion Source Temperature: 230°C.[1]

  • Quadrupole Temperature: 150°C.[1]

  • Mass Range: m/z 25-100.

  • Inlet System: Direct infusion via a heated probe or coupled to a gas chromatograph.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the decision-making process for identifying a pyrazine isomer based on its key mass spectral fragments.

Differentiate_Pyrazine_Isomers start Analyze Mass Spectrum of C4H4N2 Isomer check_N2_loss Prominent m/z 28 (N2+) and m/z 52 (M-N2)+? start->check_N2_loss is_pyridazine Pyridazine check_N2_loss->is_pyridazine Yes check_HCN_loss Major fragment at m/z 53 (M-HCN)+? check_N2_loss->check_HCN_loss No is_pyrazine_or_pyrimidine Pyrazine or Pyrimidine check_HCN_loss->is_pyrazine_or_pyrimidine Yes compare_ratios Compare Relative Abundance of m/z 53 to m/z 80 is_pyrazine_or_pyrimidine->compare_ratios is_pyrazine Pyrazine compare_ratios->is_pyrazine Lower Ratio is_pyrimidine Pyrimidine compare_ratios->is_pyrimidine Higher Ratio

Caption: Workflow for differentiating pyrazine isomers.

By carefully analyzing the relative abundances of the molecular ion and key fragment ions, particularly those resulting from the loss of N₂ and HCN, researchers can confidently distinguish between pyrazine, pyrimidine, and pyridazine using electron ionization mass spectrometry. This guide provides the necessary data and a logical framework to aid in this critical analytical task.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propylpyrazine
Reactant of Route 2
Reactant of Route 2
2-Propylpyrazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.